molecular formula C8H9N B1297411 Isoindoline CAS No. 496-12-8

Isoindoline

Número de catálogo: B1297411
Número CAS: 496-12-8
Peso molecular: 119.16 g/mol
Clave InChI: GWVMLCQWXVFZCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoindoline is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMLCQWXVFZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964291
Record name 2,3-Dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-12-8
Record name Isoindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoindoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7B55YCK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Isoindoline Core: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, chemical properties, synthesis, and its role in modulating key biological signaling pathways.

Core Structure and Physicochemical Properties

The this compound nucleus consists of a benzene ring fused to a five-membered pyrrolidine ring.[1] This arrangement confers a rigid, yet three-dimensional, structure that is advantageous for molecular recognition by biological targets.

Structural Parameters

Computational studies and X-ray crystallography have provided precise data on the geometry of the this compound core. Selected bond lengths and angles for a representative derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)this compound-1,3-dione, are presented below. The N–CO bond length is characteristic of imides.[2]

ParameterValue
Bond Lengths (Å)
N1–C91.421(6)
N1–C11.280(6)
C1–N21.359(6)
**Bond Angles (°) **
C1–N1–C9117.0(4)
N1–C1–C4124.4(4)
C2–N3–C17122.7(4)

Data for 2-(2-(3,4-dimethoxyphenyl)ethyl)this compound-1,3-dione[2][3]

Physicochemical Data

The physicochemical properties of this compound and its derivatives are crucial for their application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.

PropertyThis compoundThis compound-1,3-dione Derivative (Example)
Molecular Formula C₈H₉NC₂₀H₂₁N₃O₂
Molar Mass ( g/mol ) 119.16335.4
Melting Point (°C) 17156-158
Boiling Point (°C) 221-
pKa (Strongest Basic) 8.88-
logP 0.78 - 1.28-
Polar Surface Area (Ų) 12.0357.61

[1][4][5][6]

Chemical Properties and Reactivity

The this compound nucleus exhibits a rich and varied reactivity profile, making it a versatile scaffold for chemical modification.

  • Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for facile alkylation, acylation, and other N-functionalization reactions.

  • Electrophilic Aromatic Substitution: The benzene ring of the this compound core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. Substitution typically occurs at the C4 and C7 positions.[7]

  • Oxidation: Isoindolines can be oxidized to the corresponding isoindoles or phthalimides under controlled conditions. However, they are also prone to over-oxidation, leading to polymeric products.[7]

  • Ring-Opening Reactions: The five-membered ring can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or reducing agents, providing access to substituted o-xylene derivatives.[8]

Synthesis and Characterization

A variety of synthetic routes to the this compound core have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed methods.

General Synthetic Workflow

The synthesis, purification, and characterization of this compound derivatives typically follow a standardized workflow.

G General Experimental Workflow for this compound Synthesis A Reactant Preparation B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, IR, MS, Elemental Analysis) E->F G Final Product F->G

Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound-1,3-diones

This method involves the condensation of phthalic anhydride with a primary amine.

  • Reagents: Phthalic anhydride (1.0 eq), primary amine (1.0 eq), glacial acetic acid.

  • Procedure:

    • A mixture of phthalic anhydride and the primary amine is refluxed in glacial acetic acid for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated product is collected by filtration, washed with cold water and ethanol.

    • The crude product can be further purified by recrystallization.[9]

Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation for this compound Synthesis

This modern approach allows for the selective synthesis of this compound-1-carboxylic acid esters.

  • Reagents: Ester substrate (e.g., methyl 2-((2-bromobenzyl)(benzyl)amino)acetate) (1.0 eq), K₃PO₄ (3.0 eq), Pd(PPh₃)₄ (0.1 eq), THF.

  • Procedure:

    • A mixture of the ester, K₃PO₄, and Pd(PPh₃)₄ in THF is stirred in a sealed tube at 110 °C for 24 hours.

    • The reaction mixture is poured into water and extracted with an organic solvent (e.g., Et₂O).

    • The organic extracts are washed with brine, dried, and concentrated.

    • The residue is purified by flash chromatography.

Characterization Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the substitution pattern and overall structure.[10][11]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the characteristic C=O stretches of this compound-1,3-diones.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

  • Elemental Analysis: Determines the elemental composition of the product.[12]

Biological Significance and Signaling Pathways

This compound derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.

NRF2 Signaling Pathway

The NRF2 pathway is a critical regulator of cellular defense against oxidative stress. Some this compound-dione derivatives have been shown to upregulate the expression of NRF2 and its downstream antioxidant enzymes, thereby protecting cells from oxidative damage.[13][14][15]

G This compound Derivatives and the NRF2 Pathway This compound This compound Derivative Nrf2 Nrf2 This compound->Nrf2 Upregulates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO-1, GSTK1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection G Inhibition of Rap1/PI3K/AKT Pathway This compound This compound Alkaloid Rap1 Rap1 This compound->Rap1 Inhibits PI3K PI3K Rap1->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes G Inhibition of the STING Pathway This compound This compound-2(1H)-carboxamide STING STING This compound->STING Inhibits cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription

References

A Technical Guide to the Synthesis of Novel Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of novel this compound derivatives, with a focus on strategies amenable to drug discovery and development. Detailed experimental protocols for key reactions, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Core Synthetic Strategies

The synthesis of the this compound core and its derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and efficiency.

Condensation Reactions for this compound-1,3-diones (Phthalimides)

A foundational and widely used method for the synthesis of N-substituted this compound-1,3-diones involves the condensation of phthalic anhydride with primary amines.[1] This straightforward approach is often carried out in high-boiling solvents like glacial acetic acid or benzene under reflux conditions. The reaction proceeds through a two-step, one-pot mechanism involving the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final imide product.

Asymmetric Synthesis of Chiral Isoindolines and Isoindolinones

The development of stereoselective methods to access chiral this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of isoindolines. One notable method is the palladium-catalyzed asymmetric intramolecular oxidative aminoacetoxylation, which utilizes triazole-oxazoline ligands to construct chiral this compound scaffolds with vicinal stereocenters in moderate to high yields and good enantiomeric ratios.[2] Another approach involves the enantioselective C-H activation/[4+1] annulation of diarylmethyltriflamides and olefins, providing access to chiral cis-1,3-disubstituted this compound derivatives.[3] Furthermore, palladium-catalyzed asymmetric intramolecular allylic C-H amination reactions, modulated by chiral phosphoramidite ligands, have been shown to produce a range of enantioenriched isoindolines in high yields and excellent enantioselectivities.[4][5]

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of isoindolinones. The use of bifunctional organocatalysts, such as Takemoto's catalyst, has been effective in promoting the asymmetric Mannich reaction of α-amido sulfones derived from 2-formyl benzoates.[6][7][8] This cascade reaction, involving an asymmetric nitro-Mannich reaction followed by in situ cyclization, can achieve very high enantioselectivities.[9][10]

A versatile and efficient method for the asymmetric synthesis of 3-substituted isoindolinones is the direct alkylation of isoindolinones bearing a chiral auxiliary on the nitrogen atom. The use of (R)- and (S)-tert-butylsulfinamides as chiral auxiliaries has proven particularly effective.[11][12][13] Deprotonation of N-tert-butylsulfinyl-isoindolinones with a strong base like lithium diisopropylamide (LDA) followed by alkylation affords 3-substituted isoindolinones in excellent yields and high diastereomeric ratios.[12]

Cyclization and Annulation Strategies

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[14][15] This reaction has been adapted for the synthesis of complex polycyclic this compound frameworks.[15][16] A notable variation involves an isoindole umpolung strategy, where in situ-generated nucleophilic isoindoles are protonated to form electrophilic isoindoliums, which then undergo a Pictet-Spengler-type cyclization.[17][18]

A variety of other cyclization strategies have been developed for the synthesis of isoindolinones. These include N-heterocyclic carbene (NHC)-catalyzed tandem imine umpolung-intramolecular aza-Michael additions, visible-light-mediated denitrogenative alkene insertions of 1,2,3-benzotriazin-4(3H)-ones, and palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides.[19]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives via the aforementioned key methods.

Table 1: Palladium-Catalyzed Asymmetric Synthesis of Isoindolines

EntrySubstrateCatalyst/LigandYield (%)ee (%)Reference
1o-allylbenzylamine derivativePd(dba)₂ / Chiral Phosphoramidite9898[4][5]
2Diarylmethyltriflamide & Methyl Vinyl KetonePd(OAc)₂ / Cbz-L-Phe-OHHighGood[3]
3N-Allyl-2-vinylbenzamidePd(OAc)₂ / Triazole-oxazoline8592[2]

Table 2: Organocatalytic Asymmetric Mannich Reaction for Isoindolinone Synthesis

EntrySubstrateCatalystYield (%)ee (%)Reference
1α-Amido sulfone & NitromethaneTakemoto's Catalyst9598[9][10]
2α-Amido sulfone & AcetylacetoneTakemoto's Catalyst70 (overall)89[6][7][8]

Table 3: Asymmetric Synthesis via Direct Alkylation of N-tert-Butylsulfinyl-isoindolinones

EntryAlkylating AgentYield (%)drReference
1Benzyl bromide95>95:5[12]
2Methyl iodide98>95:5[12]
3Allyl bromide92>95:5[12]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted this compound-1,3-diones

A mixture of phthalic anhydride (1.0 eq.) and the corresponding primary amine (1.05 eq.) in glacial acetic acid (5 mL per mmol of anhydride) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted this compound-1,3-dione.

Protocol for the Asymmetric Synthesis of 3-Substituted Isoindolinones via Direct Alkylation

To a solution of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, is added LDA (1.2 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise. The resulting mixture is stirred at -78 °C for 1 hour. The alkylating agent (1.5 eq.) is then added, and the reaction is stirred at -78 °C for an additional 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.[12]

Protocol for the Organocatalytic Asymmetric Cascade Aza-Henry/Lactamization Reaction

To a mixture of the α-amido sulfone (1.0 eq.), nitromethane (3.0 eq.), and Takemoto's catalyst (10 mol%) in toluene (0.2 M) is added K₂CO₃ (1.0 eq.). The reaction mixture is stirred at -20 °C for 24 hours. The mixture is then allowed to warm to room temperature and stirred for an additional 48 hours to facilitate lactamization. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched 3-(nitromethyl)isoindolin-1-one.[10]

Visualization of Pathways and Workflows

Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediates Key Intermediates cluster_products Product Classes Phthalic Anhydride Phthalic Anhydride Condensation Condensation Phthalic Anhydride->Condensation + Primary Amine Primary Amines Primary Amines Primary Amines->Condensation 2-Formylbenzoates 2-Formylbenzoates Asymmetric Catalysis Asymmetric Catalysis 2-Formylbenzoates->Asymmetric Catalysis e.g., Alkylation β-Arylethylamines β-Arylethylamines Cyclization Cyclization β-Arylethylamines->Cyclization e.g., Pictet-Spengler + Aldehyde/Ketone Phthalamic Acid Phthalamic Acid Condensation->Phthalamic Acid Chiral Isoindolinones Chiral Isoindolinones Asymmetric Catalysis->Chiral Isoindolinones Iminium Ion Iminium Ion Cyclization->Iminium Ion This compound-1,3-diones This compound-1,3-diones Phthalamic Acid->this compound-1,3-diones Dehydration Chiral Isoindolines Chiral Isoindolines Chiral Isoindolinones->Chiral Isoindolines Reduction Polycyclic Isoindolines Polycyclic Isoindolines Iminium Ion->Polycyclic Isoindolines Intramolecular Cyclization

Caption: General experimental workflow for the synthesis of various this compound derivatives.

Cereblon-Mediated Signaling Pathway Targeted by this compound-Based Immunomodulatory Drugs (IMiDs)

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) CUL4 CUL4 CRBN->CUL4 binds Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate recruits DDB1 DDB1 CUL4->DDB1 binds RBX1 RBX1 DDB1->RBX1 binds IMiD This compound-based IMiD (e.g., Lenalidomide) IMiD->CRBN binds to Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degradation Protein Degradation Proteasome->Degradation leads to CellEffects Downstream Effects (e.g., Anti-cancer activity, Immunomodulation) Degradation->CellEffects results in

Caption: Mechanism of action of this compound-based IMiDs via the Cereblon pathway.

The this compound core is a versatile scaffold that has given rise to a multitude of potent therapeutic agents.[20][21][22][23] The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of novel this compound derivatives with diverse biological activities. Of particular note is the mechanism of action of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which are based on an this compound scaffold. These molecules function by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[24][25][26][27][28] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[24][25][26] The subsequent ubiquitination and proteasomal degradation of these neosubstrates result in the potent anti-cancer and immunomodulatory effects of these drugs.[27][28] The continued development of novel synthetic routes to access diverse this compound derivatives will undoubtedly fuel the discovery of new therapeutics that target a wide range of diseases.[29]

References

exploring the biological activity of isoindoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Isoindoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged heterocyclic scaffold that forms the basis of a wide array of biologically active molecules. From established pharmaceuticals to novel investigational agents, this compound derivatives have demonstrated significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the diverse biological activities of this compound compounds, with a focus on their anticancer, anti-inflammatory, neuroprotective, enzyme-inhibitory, and antimicrobial properties. Detailed experimental protocols for assessing these activities and visualizations of key signaling pathways are provided to support further research and drug development efforts in this promising area of medicinal chemistry.

This compound derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The well-known immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which feature an isoindolinone core, are used in the treatment of multiple myeloma.[1] Newer derivatives continue to be explored for their potential in treating both hematological and solid tumors.[2]

Quantitative Data:

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of representative data is presented in the table below.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Isoindole-1,3-dione derivative 7A549 (Lung)19.41 ± 0.01[3]
2-(4-(2-Bromoacetyl)phenyl)this compound-1,3-dioneRaji (Burkitt's lymphoma)0.0007 (approx.)[4]
2-(4-(2-Bromoacetyl)phenyl)this compound-1,3-dioneK562 (Chronic myeloid leukemia)0.009 (approx.)[4]
TrisindolineHepG2 (Liver)20.3[5]
TrisindolineA549 (Lung)8.6[5]
TrisindolineSK-N-SH (Neuroblastoma)11.3[5]
TrisindolineDU-145 (Prostate)8.7[5]
TrisindolineMES-SA/DX5 (Uterine)3.51[5]
TrisindolineHCT15 (Colon)6.63[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Several studies have shown that this compound derivatives can alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner caspase.[5]

cluster_0 Apoptotic Stimulus (this compound Compound) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Bcl2 Bcl-2 Mito Mitochondrion Bcl2->Mito Inhibits Bax Bax Bax->Mito Promotes release of Cytochrome c This compound This compound Derivative This compound->Bcl2 Downregulates This compound->Bax Upregulates CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 activates Casp3 Pro-caspase-3 aCasp9->Casp3 activates aCasp3 Activated Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa p65 p65 NFkB_complex p65 p50 IκBα p50 p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 This compound This compound Derivative This compound->IKK Inhibits DNA DNA p65_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes activates cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1 Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to This compound This compound Derivative This compound->Keap1_Nrf2 Disrupts Interaction ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (NQO1, HO-1) ARE->Antioxidant_Genes activates

References

The Isoindoline Scaffold: A Privileged Core in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, has emerged as a cornerstone in modern medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in diverse biological interactions have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the role of this compound and its derivatives—isoindolin-1-ones and this compound-1,3-diones (phthalimides)—in medicinal chemistry, with a focus on their application in the design of transformative therapeutic agents. We will delve into the quantitative biological data of key this compound-based drugs, detailed experimental protocols for their synthesis and evaluation, and the intricate signaling pathways they modulate.

The this compound Core: A Versatile Pharmacophore

The this compound nucleus is a versatile template that has given rise to a wide array of drugs with diverse pharmacological activities.[1] Its derivatives have been successfully developed for the treatment of various diseases, including cancer, inflammatory conditions, and neurological disorders.[2][3] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.[4]

Key Therapeutic Areas and Representative Drugs

This compound-based drugs have made a significant impact in several therapeutic areas. Below, we highlight some of the most prominent examples.

Immunomodulation and Oncology: The IMiD® Compounds

The phthalimide derivatives thalidomide, lenalidomide, and pomalidomide, collectively known as Immunomodulatory Drugs (IMiDs®), have revolutionized the treatment of multiple myeloma and other hematological malignancies.[5] Their primary mechanism of action involves binding to the protein cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors is crucial for the anti-myeloma and immunomodulatory effects of IMiDs.[8]

Anti-Inflammatory Agents: PDE4 Inhibition

Apremilast, an this compound-1,3-dione derivative, is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][9] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[10] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while upregulating the anti-inflammatory cytokine interleukin-10 (IL-10).[9][11]

Other Therapeutic Applications

The versatility of the this compound scaffold extends beyond immunomodulation and inflammation. Other notable examples include:

  • Pazinaclone: A sedative and anxiolytic drug from the cyclopyrrolone family that acts as a partial agonist at GABA-A benzodiazepine receptors.[12][13]

  • Chlorisondamine: A nicotinic acetylcholine receptor antagonist that acts as a ganglionic blocker.[3][10]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for key this compound-based drugs, providing a basis for comparison of their potency and selectivity.

Table 1: Bioactivity of Immunomodulatory Drugs (IMiDs®)

CompoundTargetAssayIC50 / KiCell Line / SystemReference
ThalidomideCereblon (CRBN)Competitive BindingKi: 249.20 nMhsDDB1-hsCRBN[9]
LenalidomideCereblon (CRBN)Competitive BindingKi: 177.80 nMhsDDB1-hsCRBN[9]
LenalidomideProliferation³H-Thymidine IncorporationIC50: 0.15 - 7 µMVarious Myeloma Cell Lines[12]
PomalidomideCereblon (CRBN)Competitive BindingKi: 156.60 nMhsDDB1-hsCRBN[9]
PomalidomideTNF-α ProductionELISAIC50: ~2 µMU266 Myeloma Cells[14]

Table 2: Bioactivity of Apremilast

CompoundTargetAssayIC50Cell Line / SystemReference
ApremilastPDE4Enzyme InhibitionIC50: 74 nMPurified Enzyme[15]
ApremilastPDE4A, B, C, DEnzyme InhibitionIC50: 10 - 100 nMPurified Isoforms[2]
ApremilastTNF-α ProductionELISAIC50: 11 nMLPS-stimulated Whole Blood[15]
ApremilastIFN-γ ProductionELISAIC50: 13 nMLPS-stimulated PBMC[1]
ApremilastIL-12 ProductionELISAIC50: 120 nMLPS-stimulated PBMC[1]

Table 3: Bioactivity of Other this compound-Based Drugs

CompoundTargetAssayIC50SystemReference
ChlorisondamineNicotinic Acetylcholine Receptors[³H]-Dopamine ReleaseIC50: ~600 µMCultured Rat Mesencephalic Cells[16]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound-based drugs.

Cereblon-Mediated Protein Degradation by IMiDs®

CRL4_CRBN_pathway CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (Ikaros, Aiolos) CRBN->Neosubstrate Recruits Ub Ubiquitin CRBN->Ub Ubiquitination IMiD IMiD® (Lenalidomide, Pomalidomide) IMiD->CRBN Binds to Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation

IMiD-mediated protein degradation pathway.
Apremilast-Mediated Inhibition of PDE4 and Modulation of Inflammatory Cytokines

Apremilast_PDE4_pathway Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IFN-γ) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CREB->Anti_inflammatory Upregulates NFkB->Pro_inflammatory Upregulates

Apremilast's mechanism of action via PDE4 inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-based drugs and a common biological assay.

Synthesis of Lenalidomide

The synthesis of lenalidomide typically involves a multi-step process starting from methyl 2-methyl-3-nitrobenzoate.[11][17]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • A 250 mL reaction vessel is charged with methyl 2-methyl-3-nitrobenzoate (20.0 g, 100 mmol) and an aqueous solution of 2 wt % lauryl glucoside (200.0 mL).[11]

  • The mixture is degassed with nitrogen and stirred at room temperature for 10 minutes.[11]

  • N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (DBDMH) (16.11 g, 56.36 mmol) is added in four equal portions every 10 minutes under a positive nitrogen flow.[11]

  • The flask is irradiated with blue LEDs and stirred at 35–40 °C for 16 hours.[11]

  • After completion, the reaction mixture is worked up to isolate methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclocondensation

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (15.0 g, 54.9 mmol), 3-aminopiperidine-2,6-dione hydrochloride (9.0 g, 54.9 mmol), and N,N-diisopropylethylamine (38.2 mL, 219.6 mmol) are combined in a 100 mL glass vessel.[11]

  • The mixture is stirred at 80–85 °C for 12 hours.[11]

  • Upon completion, the reaction mixture is cooled, filtered, and the solid is washed with cold ethanol to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[11]

Step 3: Reduction of the Nitro Group

  • The nitro intermediate (e.g., 7.0 g) is dissolved in a mixture of isopropanol (40 mL) and purified water (30 mL).[18]

  • Palladium on carbon (10%) is added as a catalyst.

  • The mixture is subjected to catalytic hydrogenation until the reaction is complete.

  • The catalyst is filtered off, and the filtrate is concentrated and purified to yield lenalidomide.[18]

Synthesis of Pomalidomide

A common route for the synthesis of pomalidomide starts from 4-nitroisobenzofuran-1,3-dione.[19][20]

Step 1: Condensation

  • To a stirred mixture of 3-nitrophthalic acid (25.0 g, 0.12 mole) in acetonitrile (175 ml), 1,1-carbonyldiimidazole (CDI) (42.3 g, 0.26 mole) is added under a nitrogen atmosphere at ambient temperature.[21]

  • To this mixture, 3-aminopiperidine-2,6-dione hydrochloride (19.5 g, 0.12 mole) is added.[21]

  • The reaction mixture is heated to 75 to 80°C until the reaction is complete.[21]

  • The solvent is removed under reduced pressure, and the product, 4-nitro-2-(2,6-dioxopiperidin-3-yl)this compound-1,3-dione, is isolated after workup.

Step 2: Reduction of the Nitro Group

  • The nitro intermediate is dissolved in a suitable solvent (e.g., methanol).

  • Palladium on carbon (10%) is added as a catalyst.

  • The mixture is hydrogenated at 1.0 MPa of hydrogen at room temperature.[20]

  • After filtration, the resulting solution containing the amino intermediate is heated to reflux to induce cyclization to pomalidomide.[20]

Synthesis of Apremilast

The synthesis of apremilast can be achieved through the reaction of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with 3-acetamidophthalic anhydride.[22][23]

  • A mixture of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride is heated in N,N-dimethylacetamide at 110-120°C for 3 hours.[22]

  • The reaction mixture is then cooled and the product, apremilast, is isolated and purified by crystallization.[22]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Cereblon Binding

This assay is used to determine the binding affinity of compounds to cereblon.[5][24]

TR_FRET_workflow start Start prepare_reagents Prepare Reagents: - CRBN-4C Protein - Fluorescently-labeled Thalidomide (Tracer) - Terbium-labeled anti-Tag1 Antibody - Assay Buffer - Test Compound Dilutions start->prepare_reagents add_crbn Add diluted CRBN-4C protein to assay plate prepare_reagents->add_crbn add_compound Add test compound or vehicle control add_crbn->add_compound add_tracer_antibody Add pre-mixed fluorescent tracer and antibody add_compound->add_tracer_antibody incubate Incubate at room temperature for 20 minutes add_tracer_antibody->incubate measure_fret Measure TR-FRET signal at 620 nm (donor) and 665 nm (acceptor) incubate->measure_fret analyze_data Calculate TR-FRET ratio and determine IC50/Ki measure_fret->analyze_data end End analyze_data->end

Experimental workflow for a TR-FRET based Cereblon binding assay.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of innovative medicines. The remarkable success of the IMiD® compounds and apremilast underscores the therapeutic potential that can be unlocked through the creative chemical modification of this privileged core. As our understanding of the complex biology modulated by these compounds continues to deepen, the this compound scaffold is poised to remain a central theme in medicinal chemistry and drug design, offering the promise of new therapies for a wide range of debilitating diseases. The detailed quantitative data, synthetic protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

An In-Depth Technical Guide to the Identification of Naturally Occurring Isoindoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of naturally occurring isoindoline alkaloids. This class of compounds, characterized by a fused benzene and pyrrolidine ring system, exhibits a wide range of significant biological activities, making them promising candidates for drug discovery and development. This document outlines the key sources, isolation techniques, structural elucidation methods, and known biological activities of these alkaloids, with a focus on providing practical information for researchers in the field.

Introduction to this compound Alkaloids

Naturally occurring this compound alkaloids are a diverse group of secondary metabolites found in a variety of organisms, including fungi, marine sponges, and plants. The core this compound structure can be unadorned or part of more complex molecular architectures, such as in the cytochalasan and indolocarbazole alkaloids. Their biological activities are vast and include antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. This guide will focus on the practical aspects of identifying these valuable compounds.

Natural Sources and Bioassay-Guided Isolation

The identification of novel this compound alkaloids often begins with a bioassay-guided fractionation approach. This process involves systematically screening crude extracts from various natural sources for a specific biological activity and then purifying the active constituents.

Table 1: Selected Naturally Occurring this compound Alkaloids, Their Sources, and Biological Activities

Alkaloid ClassSpecific CompoundNatural SourceBiological ActivityReference
Cytochalasans Chaetoglobosin AChaetomium globosum (endophytic fungus)Cytotoxic, Antifungal, Nematicidal[1][2]
Cytochalasin HGleditsia sinensis (plant), FungiAnti-angiogenic, Actin Polymerization Inhibitor[3]
Chlorinated Isoindolinones Pestalachloride APestalotiopsis adusta (endophytic fungus)Antifungal[4]
Indolocarbazoles StaurosporineStreptomyces staurosporeus (bacterium)Potent Protein Kinase Inhibitor, Antifungal[5]
Marine Isoindolines Not specifiedReniera sp. (marine sponge)Not specified[6]
General Workflow for Bioassay-Guided Isolation

The process of isolating a bioactive this compound alkaloid typically follows the workflow depicted below. The initial step involves the cultivation of the source organism (e.g., fermentation of a fungus) and subsequent extraction of its metabolites. The crude extract is then subjected to a primary bioassay to confirm the presence of the desired biological activity. If active, the extract undergoes successive rounds of chromatographic separation, with each resulting fraction being tested in the bioassay to track the activity. This iterative process continues until a pure, active compound is isolated.

cluster_0 Source & Extraction cluster_1 Bioassay-Guided Fractionation Source Natural Source (e.g., Fungus, Sponge) Cultivation Cultivation/ Fermentation Source->Cultivation Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Primary_Bioassay Primary Bioassay Crude_Extract->Primary_Bioassay Chromatography Chromatographic Separation (e.g., VLC, Column) Primary_Bioassay->Chromatography Active Fractions Fractions Chromatography->Fractions Fraction_Bioassay Fraction Bioassay Fractions->Fraction_Bioassay Active_Fraction Active Fraction(s) Fraction_Bioassay->Active_Fraction Active Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Bioactive Compound Purification->Pure_Compound

Caption: General workflow for bioassay-guided isolation of natural products.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful identification of this compound alkaloids. Below is a representative protocol for a key step in this process: the in vitro cytotoxicity assay.

Protocol for In Vitro Cytotoxicity (MTT) Assay of Chaetoglobosin A

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of Chaetoglobosin A against a cancer cell line, such as the T-24 human bladder cancer cell line.[3][4]

Materials:

  • Chaetoglobosin A

  • T-24 human bladder cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture T-24 cells to approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Chaetoglobosin A in DMSO.

    • Perform serial dilutions of the Chaetoglobosin A stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted Chaetoglobosin A solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Structural Elucidation

Once a pure bioactive compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

Hyphenated Chromatographic and Spectroscopic Techniques

Modern analytical platforms, such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR), have revolutionized the process of structure elucidation from complex mixtures. This technique allows for the direct, on-line separation and subsequent NMR analysis of individual components in a crude extract, significantly accelerating the dereplication process (the rapid identification of known compounds).

Crude_Extract Crude Alkaloid Extract HPLC HPLC Separation Crude_Extract->HPLC DAD Diode Array Detector (UV-Vis) HPLC->DAD MS Mass Spectrometer (MS) DAD->MS SPE Solid Phase Extraction (SPE) Trapping MS->SPE NMR NMR Analysis (1D & 2D) SPE->NMR Elution Structure Structure Elucidation NMR->Structure

Caption: Workflow for HPLC-SPE-NMR analysis of this compound alkaloids.

For novel compounds, a full suite of spectroscopic data is required for complete structure elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the assembly of the molecular skeleton. NOESY or ROESY experiments can provide information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule.

Quantitative Biological Data

The biological activity of isolated this compound alkaloids should be quantified to assess their potency and potential for further development.

Table 2: Cytotoxicity (IC50) of Selected Chaetoglobosins Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Chaetoglobosin A T-24Human Bladder Cancer48.14 ± 10.25 µM[4]
MCF-7Human Breast Cancer136.59 µg/mL[3]
HEPG-2Human Liver Cancer119.3 µg/mL[3]
Chaetoglobosin E KYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[7]
Chaetominine K562Human Leukemia35 ± 2.03 nM[8]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. For some this compound alkaloids, the signaling pathways they modulate have been investigated.

Signaling Pathway of Chaetoglobosin A in T-24 Human Bladder Cancer Cells

Chaetoglobosin A has been shown to induce apoptosis in T-24 human bladder cancer cells by modulating oxidative stress and the MAPK and PI3K-AKT-mTOR signaling pathways.[4][9] An overview of this proposed mechanism is presented in the diagram below. Chaetoglobosin A treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the MAPK pathway (specifically p38) and inhibits the PI3K-AKT-mTOR survival pathway. This cascade of events ultimately leads to apoptosis.

cluster_0 Cellular Effects cluster_1 MAPK Signaling cluster_2 PI3K-AKT-mTOR Signaling ChA Chaetoglobosin A ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS MAPK MAPK Pathway ROS->MAPK PI3K PI3K-AKT-mTOR Pathway ROS->PI3K p38 ↑ p38 Phosphorylation MAPK->p38 ERK ↓ ERK Phosphorylation MAPK->ERK Apoptosis Apoptosis PI3K->Apoptosis PI3K_level ↓ PI3K PI3K->PI3K_level pmTOR_level ↓ p-mTOR PI3K->pmTOR_level p38->Apoptosis

References

The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. From its historical notoriety with thalidomide to the celebrated success of immunomodulatory drugs (IMiDs®) in oncology, this deceptively simple bicyclic structure has proven to be a remarkably versatile and "privileged" scaffold in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the this compound-1,3-dione core, focusing on its synthesis, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways through which its derivatives exert their pharmacological effects.

Synthesis of the this compound-1,3-dione Core

The synthetic accessibility of the this compound-1,3-dione scaffold is a key contributor to its widespread use in drug discovery. The most prevalent and straightforward method involves the condensation of phthalic anhydride or its substituted analogues with a primary amine.

A common laboratory-scale synthesis involves refluxing a mixture of phthalic anhydride and a primary amine in a solvent such as glacial acetic acid.[2] An alternative two-step approach involves the initial formation of an amic acid intermediate at a lower temperature, followed by cyclization at an elevated temperature to yield the final imide.[1] Green chemistry approaches have also been developed, utilizing solventless reactions with simple heating to afford the desired products in high yields.[3]

Further functionalization of the N-substituted phthalimide allows for the introduction of diverse pharmacophores, which is crucial for tuning the biological activity of the resulting compounds.

Biological Activities and Therapeutic Potential

Derivatives of the this compound-1,3-dione scaffold have demonstrated a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.

Analgesic and Anti-inflammatory Activity

Numerous this compound-1,3-dione derivatives have been reported to possess significant analgesic and anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Table 1: Analgesic and Anti-inflammatory Activity of Selected this compound-1,3-dione Derivatives

CompoundAssayTest SystemDose/ConcentrationResultReference
2-(phenyl(phenylimino)methyl)this compound-1,3-dioneAcetic Acid-Induced WrithingMiceNot specified1.6 times more active than metamizole sodium[1][6][7][8]
Aminoacetylenic this compound-1,3-dione (ZM4)Acetic Acid-Induced WrithingMice50 mg/kgSignificant reduction in writhing[9]
Aminoacetylenic this compound-1,3-dione (ZM5)Acetic Acid-Induced WrithingMice25 and 50 mg/kgSignificant reduction in writhing[9]
Aminoacetylenic this compound-1,3-dione (ZM4)Hot Plate TestMice20 mg/kgSignificant increase in latency time[9]
Aminoacetylenic this compound-1,3-dione (ZM5)Hot Plate TestMice20 mg/kgSignificant increase in latency time[9]
Compound F1Capsaicin-induced painNot specified5, 10, 20 mg/kgSignificant pain reduction[10]
Compound F2Capsaicin-induced painNot specified5, 10, 20 mg/kgSignificant pain reduction[10]
Compound F4Capsaicin-induced painNot specified5, 10, 20 mg/kgSignificant pain reduction[10]
Compound F1Carrageenan-induced paw edemaRats20 mg/kgSignificant edema reduction[10]
Compound F2Carrageenan-induced paw edemaRats20 mg/kgSignificant edema reduction[10]
Compound F3Carrageenan-induced paw edemaRats20 mg/kgSignificant edema reduction[10]
Compound F4Carrageenan-induced paw edemaRats20 mg/kgSignificant edema reduction[10]
Aminoacetylenic this compound-1,3-dione derivatives (ZM2, ZM3, ZM4, ZM5)Carrageenan-induced paw edemaRats5, 10, 20 mg/kgSignificant, dose-related inhibition of edema[11]
2-(4-(piperidin-1-yl)but-2-yn-1-yl)this compound-1,3-dione (IST3)COX-1/COX-2 InhibitionIn vitroNot specifiedMore effective anti-inflammatory agent than diclofenac and ibuprofen[12]
Anticancer Activity

The this compound-1,3-dione scaffold is a key component of several successful anticancer drugs, most notably the immunomodulatory agents (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These compounds exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins involved in cancer cell proliferation and survival.

Table 2: Cytotoxic Activity of Selected this compound-1,3-dione Derivatives

CompoundCell LineIC50 ValueReference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIaIn vitro protein denaturation0.54 µM[13]
1,3-diarylurea derivativesCOX-2 Inhibition0.52 - 22.25 µM[12]
Diphenylthiazole-substituted thiazolidinone (THZ1)Various human cancer cell lines8.88 - 19.25 µM[12]
4-carboxyl quinoline derivativesCOX-2 InhibitionMore potent than celecoxib[5]
Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of this compound-1,3-dione derivatives. Some compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This mechanism offers a promising therapeutic strategy for neurodegenerative diseases characterized by oxidative stress.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound-1,3-dione Derivatives

CompoundTargetIC50 ValueReference
para-fluoro substituted compounds 7a and 7fAChE2.1 µM[14]
para-methyl substituted compound 7gAChE4.8 µM[14]
Derivative I (phenylpiperazine)AChE1.12 µM[14]
Derivative III (diphenylmethyl)BuChE21.24 µM[14]
2-(diethylaminoalkyl) derivativesAChE0.9 - 19.5 µM[14]

Key Signaling Pathways

The diverse biological activities of this compound-1,3-dione derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.

Cereblon-Mediated Protein Degradation

The anticancer and immunomodulatory effects of thalidomide and its analogues are primarily mediated through their interaction with the Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. Binding of the this compound-1,3-dione moiety to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key event in the anti-myeloma activity of IMiDs®.

Cereblon_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 CRBN Cereblon (CRBN) CRBN->DDB1 IMiD IMiD® Drug (e.g., Lenalidomide) IMiD->CRBN binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Neosubstrate->CRBN recruited to Proteasome Proteasome Neosubstrate->Proteasome targeted for Ub Ubiquitin Ub->Neosubstrate ubiquitination Degradation Protein Degradation Proteasome->Degradation leads to

Cereblon-mediated protein degradation by IMiD® drugs.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of many this compound-1,3-dione derivatives are a result of their ability to inhibit COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Isoindoline_Derivative This compound-1,3-dione Derivative Isoindoline_Derivative->COX_Enzymes inhibits

Mechanism of COX inhibition by this compound-1,3-dione derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following sections provide methodologies for the synthesis of a representative this compound-1,3-dione derivative and for key biological assays.

Synthesis of N-(4-substituted-phenyl)phthalimide

This procedure describes a general method for the synthesis of N-aryl substituted phthalimides.

Materials:

  • Phthalic anhydride

  • Substituted aniline

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.

  • Add the substituted aniline (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure N-(4-substituted-phenyl)phthalimide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This assay is a widely used model for screening peripheral analgesic activity.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compound (this compound-1,3-dione derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

Procedure:

  • Fast the mice for 4 hours before the experiment, with free access to water.

  • Divide the animals into groups (n=6-8 per group): control (vehicle), standard, and test groups (different doses of the test compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation cage.

  • Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.

  • Calculate the percentage of analgesic activity for each group using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard and reliable model for evaluating acute anti-inflammatory activity.[15]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Test compound (this compound-1,3-dione derivative)

  • Vehicle (e.g., saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) carrageenan solution in saline

Procedure:

  • Fast the rats for 12 hours before the experiment, with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Divide the animals into groups (n=6 per group): control (vehicle), standard, and test groups.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound-1,3-dione derivative)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and pre-incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) continuously for a set time at a wavelength of 412 nm using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and subsequently calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound-1,3-dione derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • The next day, treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

Spectroscopic Analysis Techniques for the Characterization of Isoindoline Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, materials science, and drug development. Robust and unequivocal characterization of novel this compound derivatives is paramount for advancing research and ensuring the quality and efficacy of potential therapeutics. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and characterization of this compound-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR spectra of isoindolines reveal characteristic signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the substituents on both the benzene ring and the nitrogen atom.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic (Ar-H)7.0 - 7.8m-The substitution pattern on the benzene ring will dictate the multiplicity and specific chemical shifts.
Methylene (N-CH₂)4.0 - 5.0s or ABq-Often appears as a singlet if the two protons are equivalent, or as an AB quartet if they are diastereotopic.
Methylene (C-CH₂)2.8 - 3.5m-Protons on substituents attached to the this compound core.
N-H (for unsubstituted this compound)1.5 - 3.0br s-Often a broad singlet, and its position can be concentration and solvent dependent. Can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the this compound molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon TypeChemical Shift (δ, ppm)Notes
Carbonyl (C=O) in Isoindolinones165 - 175Characteristic signal for isoindolinone derivatives.
Aromatic (Ar-C)120 - 150Quaternary carbons will have different intensities compared to protonated carbons.
Methylene (N-CH₂)50 - 60
Methylene (C-CH₂)25 - 45Carbons in substituents.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch (secondary amine)3300 - 3500MediumPresent in unsubstituted or N-monosubstituted isoindolines.
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (imide)1700 - 1780 and 1650 - 1720StrongTwo distinct bands are often observed for the symmetric and asymmetric stretching of the imide carbonyls in this compound-1,3-diones.
C=O Stretch (amide/lactam)1630 - 1680StrongCharacteristic of isoindolin-1-ones.
C=C Stretch (aromatic)1450 - 1600Medium to WeakA series of bands is typical for the benzene ring.
C-N Stretch1000 - 1350Medium
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzene ring fused to the pyrrolidine ring in the this compound core gives rise to characteristic UV absorptions.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives

Chromophoreλmax (nm)SolventNotes
This compound~260, ~270EthanolFine structure may be observed.
This compound-1,3-dione~220, ~295MethanolThe phthalimide chromophore shows characteristic absorptions.
Substituted IsoindolinesVariesVariesThe position and intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring.
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Record the absorbance at the λmax for each of the diluted solutions to determine the molar absorptivity (ε).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.

Table 5: Common Fragmentation Patterns in the Mass Spectra of this compound Derivatives

Fragmentation ProcessDescriptionResulting m/z
Molecular Ion (M⁺˙) The intact molecule with one electron removed.Corresponds to the molecular weight of the compound.
Loss of a Substituent from Nitrogen Cleavage of the N-R bond.[M - R]⁺
Retro-Diels-Alder (RDA) Reaction For certain fused this compound systems, this can be a characteristic fragmentation pathway.Varies depending on the structure.
Benzylic Cleavage Cleavage of the bond beta to the aromatic ring.Can lead to the formation of a stable tropylium ion (m/z 91) or related fragments.
Loss of CO For isoindolinone derivatives, loss of a carbonyl group can occur.[M - 28]⁺˙
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of an this compound-Related Signaling Pathway

This compound-based compounds, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects by targeting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[1]

Isoindoline_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Substrates Target Substrates CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 CUL4->Rbx1 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1 Ikaros (IKZF1) CRBN->IKZF1 recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 recruits Proteasome Proteasome IKZF1->Proteasome IKZF3->Proteasome IMiD This compound-based IMiD (e.g., Lenalidomide) IMiD->CRBN binds Ub Ubiquitin Ub->IKZF1 ubiquitination Ub->IKZF3 ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Cereblon-mediated protein degradation by this compound-based IMiDs.

Experimental Workflow for this compound Synthesis and Characterization

A typical workflow for the synthesis and characterization of a novel this compound derivative involves several key stages, from the initial reaction to the final structural confirmation.

Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Purity Purity Assessment (TLC, HPLC, mp) Purification->Purity Structure Structural Characterization Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS FTIR FTIR Spectroscopy Structure->FTIR UVVis UV-Vis Spectroscopy Structure->UVVis Final Characterized this compound Derivative Structure->Final

Caption: General experimental workflow for this compound synthesis and characterization.

This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of this compound derivatives. For specific applications and complex structures, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are invaluable tools for complete structural elucidation. Researchers are encouraged to consult specialized literature for detailed analyses of this compound compounds related to their specific field of interest.

References

An In-depth Technical Guide to the Reaction Mechanisms of Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structural motif found in a multitude of natural products, pharmaceuticals, and functional materials. Its unique stereochemical and electronic properties have made it a cornerstone in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core reaction mechanisms for the synthesis of isoindolines, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and clear visualizations of the reaction pathways.

Reductive Amination of o-Phthalaldehyde Derivatives

Reductive amination of o-phthalaldehyde and its derivatives with primary amines represents a direct and versatile approach to the this compound core. This method typically proceeds through the in situ formation of an imine or hemiaminal intermediate, which then undergoes intramolecular cyclization and subsequent reduction.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine on one of the aldehyde groups of o-phthalaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second aldehyde group is then attacked intramolecularly by the nitrogen atom, leading to a cyclic hemiaminal. Finally, a reducing agent, such as sodium borohydride or catalytic hydrogenation, reduces the cyclic iminium ion or hemiaminal to the stable this compound ring.

G cluster_0 Reductive Amination of o-Phthalaldehyde A o-Phthalaldehyde + Primary Amine (R-NH2) B Hemiaminal Intermediate A->B + H2O C Schiff Base (Imine) B->C - H2O D Cyclic Hemiaminal C->D Intramolecular Cyclization E This compound D->E Reduction (e.g., NaBH4)

Reductive Amination Pathway.

Quantitative Data:

EntryAmine SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzylamineNaBH4MethanolRT285[1][2]
2AnilineH2, Pd/CEthanol50478[1]
3TryptamineNaBH3CNAcetonitrileRT392[2]
4Glycine methyl esterNaBH(OAc)3DichloromethaneRT588[2]

Experimental Protocol: Synthesis of 2-benzylthis compound [2]

To a solution of o-phthalaldehyde (1.0 mmol) in methanol (10 mL) was added benzylamine (1.1 mmol). The mixture was stirred at room temperature for 30 minutes. Sodium borohydride (1.5 mmol) was then added portion-wise over 10 minutes. The reaction was stirred for an additional 2 hours at room temperature. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired product.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a β-carboline. A variation of this reaction, often termed an "iso-Pictet-Spengler" reaction, can be employed for the synthesis of isoindolines from appropriate precursors. This typically involves the reaction of an in situ-generated isoindolium ion with a nucleophile.[3]

Reaction Mechanism:

The reaction commences with the formation of an iminium ion from the condensation of a suitable amine and aldehyde. In the context of this compound synthesis via an isoindole umpolung strategy, an in situ generated nucleophilic isoindole is protonated to form an electrophilic isoindolium ion. This electrophile then undergoes an intramolecular Pictet-Spengler-type cyclization with a tethered nucleophilic arene.[4]

G cluster_1 Pictet-Spengler type Cyclization A In situ generated Isoindole B Isoindolium Ion A->B Protonation (H+) D Polycyclic this compound B->D Intramolecular Cyclization C Tethered Nucleophilic Arene

Pictet-Spengler type Cyclization.

Quantitative Data:

Entryβ-arylethylamineAldehyde/KetoneAcid CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1TryptamineBenzaldehydeTFACH2Cl2RT1685[4]
25-MethoxytryptamineAcetoneHClToluene802475[4]
3HomoveratrylamineFormaldehydeTFACH2Cl2RT1290[4]
4PhenethylamineGlyoxylic acidH2SO4Dioxane100868[5]

Experimental Protocol: One-pot Synthesis of a Polycyclic this compound [4]

To a solution of 2-bromomethyl benzaldehyde (1.0 equiv, 0.10 M) and tryptamine (1.2 equiv) in CH2Cl2 at 23 °C was added triethylamine (1.2 equiv). After stirring for 2 hours, the solution was diluted with CH2Cl2 to a concentration of 0.02 M and cooled to -40 °C. Trifluoroacetic acid (10 equiv) was added, and the reaction mixture was allowed to warm to 23 °C and stirred for 16 hours. The reaction was then quenched with saturated aqueous NaHCO3, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography.

Transition Metal-Catalyzed C-H Activation/Annulation

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the construction of heterocyclic scaffolds, including isoindolines and their isoindolinone precursors.[6] Rhodium and palladium are commonly employed catalysts for these transformations.

Reaction Mechanism:

The catalytic cycle typically begins with the coordination of a directing group on the substrate to the metal center, followed by a concerted metalation-deprotonation (CMD) or oxidative addition to effect C-H activation, forming a metallacyclic intermediate. This intermediate then undergoes migratory insertion of an unsaturated coupling partner (e.g., an alkene or alkyne). Subsequent reductive elimination or β-hydride elimination followed by reductive elimination furnishes the annulated product and regenerates the active catalyst.[6][7]

G cluster_2 Rhodium-Catalyzed C-H Activation/Annulation A Substrate + [Rh(III)] B Metallacyclic Intermediate A->B C-H Activation C Migratory Insertion of Alkene B->C D Reductive Elimination C->D E Isoindolinone Product D->E F [Rh(I)] D->F F->A Oxidation

Catalytic Cycle for C-H Activation.

Quantitative Data for Rhodium-Catalyzed Synthesis of Isoindolinones: [6]

EntryN-BenzoylsulfonamideAlkeneCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1PhenylEthyl acrylate[RhCpCl2]2Cu(OAc)2Toluene1302485
24-MeO-PhenylStyrene[RhCpCl2]2Cu(OAc)2Toluene1302478
34-Cl-PhenylN-phenylmaleimide[RhCpCl2]2Cu(OAc)2Toluene1302492
4PhenylDiethyl fumarate[RhCpCl2]2Cu(OAc)2Toluene1304875

Experimental Protocol: General Procedure for Rhodium-catalyzed Annulation [7]

A mixture of N-benzoylsulfonamide (0.1 mmol), [RhCp*Cl2]2 (0.002 mmol), and Cu(OAc)2·H2O (0.2 mmol) was placed in a dry vial. The vial was evacuated and backfilled with argon three times. A solution of the isocyanide (0.15 mmol) in anhydrous methylene chloride (0.8 mL) was added via syringe. The mixture was then stirred at 130 °C for 20 hours or until the starting material was consumed as determined by TLC. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography on silica gel.

Palladium-Catalyzed Asymmetric Intramolecular Cyclization

The development of enantioselective methods for this compound synthesis is of paramount importance for accessing chiral drug candidates. Palladium-catalyzed asymmetric intramolecular cyclizations, such as allylic C-H amination and aminoacetoxylation, have proven to be effective strategies.[8][9]

Reaction Mechanism:

In a typical palladium-catalyzed asymmetric allylic C-H amination, the catalytic cycle is initiated by the coordination of the palladium catalyst to the alkene. C-H activation at the allylic position forms a π-allylpalladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent intramolecular nucleophilic attack by the amine, leading to the formation of the chiral this compound product with high enantioselectivity.[10]

G cluster_3 Pd-Catalyzed Asymmetric Allylic C-H Amination A o-Allylbenzylamine + Pd(0)/Chiral Ligand B π-Allylpalladium(II) Intermediate A->B Allylic C-H Activation C Intramolecular Amination B->C D Chiral this compound C->D E Pd(0) C->E E->A Catalyst Regeneration

Asymmetric Allylic C-H Amination.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic C-H Amination: [9][10]

EntrySubstrateCatalystLigandOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
1N-Phenyl-o-allylbenzylaminePd(dba)2(S)-DTBM-SEGPHOS2,5-DTBQTHF70248595
2N-Benzyl-o-allylbenzylaminePd(OAc)2(R)-BINAPAg2CO3Toluene80187892
3N-Tosyl-o-allylbenzylaminePd(TFA)2(S)-Ph-BINEPINEO2DCE60369198
4N-Boc-o-allylbenzylamine[Pd(allyl)Cl]2(R,R)-TADDOL-derived phosphoramiditeBQDioxane50248896

Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination [10]

To a flame-dried Schlenk tube were added Pd(dba)2 (5 mol %), the chiral phosphoramidite ligand (10 mol %), and 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ, 1.2 equiv). The tube was evacuated and backfilled with nitrogen three times. Anhydrous tetrahydrofuran (THF) was added, and the mixture was stirred at room temperature for 20 minutes. A solution of the o-allylbenzylamine substrate (1.0 equiv) in THF was then added. The reaction mixture was stirred at 70 °C under a nitrogen atmosphere for the specified time. After completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the enantioenriched this compound product.

References

Physicochemical Properties of Substituted Isoindoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] The physicochemical properties of substituted this compound derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, protein binding, and ultimately, their therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical properties of this important class of molecules, details of experimental protocols for their determination, and insights into their structure-activity relationships.

Core Physicochemical Properties of Substituted this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their physicochemical characteristics. Properties such as lipophilicity, aqueous solubility, and the ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Understanding and optimizing these parameters is a cornerstone of modern drug discovery and development.

Lipophilicity (log P)

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's relative affinity for a lipid-like (non-polar) versus an aqueous (polar) environment. It plays a crucial role in a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. For this compound derivatives, the nature and position of substituents on the this compound ring system significantly modulate their lipophilicity.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poorly soluble compounds often exhibit incomplete absorption and high inter-individual variability. The solubility of this compound derivatives is influenced by factors such as crystallinity, molecular weight, and the presence of ionizable groups and hydrogen bond donors/acceptors. For instance, the introduction of polar functional groups can enhance aqueous solubility.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The this compound core contains a nitrogen atom that can be basic, and various substituents can introduce acidic or basic functionalities. The ionization state of an this compound derivative affects its solubility, permeability, and interaction with biological targets.

Data Presentation: Physicochemical Properties of Selected this compound Derivatives

The following tables summarize calculated and experimental physicochemical data for a selection of substituted this compound derivatives to illustrate the impact of structural modifications.

Table 1: Calculated Physicochemical Properties of N-Aryl-Substituted Isoindolinone Derivatives

Compound IDRR'clogP (ACD/Labs)clogP (Molinspiration)pKaPolar Surface Area (Ų)Molecular Volume (ų)
5a HH4.53 ± 0.605.061-20.31293.549
5b OCH₃H4.60 ± 0.605.013-29.54313.991
5c CH₃H5.03 ± 0.605.539-20.31314.156
5d ClH5.21 ± 0.625.617-20.31305.811
5e FH4.54 ± 0.615.021-20.31296.671
5f HOCH₃4.60 ± 0.605.013-29.54313.991
5g HCH₃5.03 ± 0.605.539-20.31314.156
5h HNH2.64 ± 0.853.7559.780.47336.269

Data sourced from a study on this compound analogues of Indoprofen.

Table 2: Experimental Physicochemical Properties of Selected Bioactive Compounds

Compoundlog PAqueous Solubility (µg/mL)pKa
Atractylodin3.0-5.00.08-0.939.63
β-Eudesmol3.0-5.01.97-32.489.12

Note: While not this compound derivatives, these compounds illustrate the typical range of properties for bioactive molecules and the methods used for their determination.[3][4] Comprehensive experimental data for a wide range of substituted isoindolines is an area of ongoing research.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (log P) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for log P determination.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer.

  • Compound Dissolution: Dissolve a precisely weighed amount of the this compound derivative in the pre-saturated 1-octanol or buffer.

  • Partitioning: Add a known volume of the pre-saturated second phase to the solution from step 2 in a sealed container.

  • Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The log P value is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be determined using either kinetic or thermodynamic methods.

Thermodynamic (Equilibrium) Solubility Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method like HPLC-UV.

Kinetic Solubility Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Buffer: Add a small aliquot of each dilution to the aqueous buffer.

  • Precipitation Detection: Monitor for the formation of a precipitate using turbidimetry (nephelometry) or by visual inspection. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

  • Solution Preparation: Dissolve a known amount of the this compound derivative in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve).

Signaling Pathways and Experimental Workflows

The biological activity of many substituted this compound derivatives is mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to investigate them is crucial for drug development.

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

A prominent class of isoindolinone derivatives, including the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.

CRBN_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination & Degradation CRBN Cereblon (CRBN) Neosubstrate Neo-substrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits CUL4A Cullin 4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DDB1->CRBN Ub Ubiquitin RBX1->Ub transfers Ub->Neosubstrate attaches to Proteasome Proteasome Degraded_Protein Degraded Neo-substrate Proteasome->Degraded_Protein degrades This compound This compound Derivative (e.g., Lenalidomide) This compound->CRBN binds Neosubstrate->Proteasome targeted to

Caption: Cereblon (CRBN) E3 ubiquitin ligase pathway modulation by this compound derivatives.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some this compound derivatives have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anti-cancer effects.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes This compound This compound Derivative This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted this compound derivatives.

General Experimental Workflow for Drug Candidate Evaluation

The evaluation of substituted this compound derivatives as potential drug candidates follows a standardized workflow, from initial synthesis to preclinical assessment.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Physicochem Physicochemical Profiling (Solubility, logP, pKa) Characterization->Physicochem In_Vitro In Vitro Biological Screening (IC50) Physicochem->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR SAR->Synthesis Optimization ADME In Vitro ADME (Metabolism, Permeability) SAR->ADME In_Vivo In Vivo Efficacy & Toxicology (Animal Models) ADME->In_Vivo Candidate Lead Candidate Selection In_Vivo->Candidate

Caption: A typical experimental workflow for the discovery and development of this compound-based drug candidates.

Conclusion

The physicochemical properties of substituted this compound derivatives are pivotal to their development as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, solubility, and pKa are essential for optimizing the ADME profile and biological activity of these compounds. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of novel this compound-based drugs with improved therapeutic potential. The continued exploration of structure-property relationships within this chemical class holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Application Note: Multi-Step Synthesis of N-Substituted Isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoindoline scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents.[1] Its derivatives exhibit a wide range of activities, making them attractive targets in drug discovery. This application note provides a detailed, two-step protocol for the synthesis of N-substituted isoindolines, commencing with the synthesis of an N-substituted phthalimide via a Gabriel-type reaction, followed by its reduction to the target this compound.

Part I: Synthesis of N-Alkylphthalimide

This first part of the protocol details the N-alkylation of potassium phthalimide with a primary alkyl halide. This classic method, a key step in the Gabriel synthesis, provides a reliable route to N-substituted phthalimides, which serve as the direct precursors for the subsequent reduction to isoindolines.[2][3] The reaction proceeds via an SN2 mechanism and is favored for its ability to prevent over-alkylation.[4]

Experimental Protocol: N-Alkylation of Potassium Phthalimide

Materials:

  • Potassium phthalimide

  • Primary alkyl halide (e.g., Benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a suspension.

  • Reagent Addition: Add the primary alkyl halide (1.1 eq) to the suspension at room temperature with vigorous stirring.[5]

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with chloroform.

  • Washing: Combine the organic layers and wash them with deionized water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-alkylphthalimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-alkylphthalimide.

Part II: Reduction of N-Alkylphthalimide to N-Alkylthis compound

The second part of the protocol describes the reduction of the N-alkylphthalimide intermediate to the final N-alkylthis compound product. This transformation is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1]

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • N-Alkylphthalimide (from Part I)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF. Cool the flask in an ice bath.

  • Substrate Addition: Dissolve the N-alkylphthalimide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add ethyl acetate to quench any excess LiAlH₄.

  • Work-up: Cautiously add a saturated aqueous solution of Rochelle's salt or a carefully calculated amount of water followed by aqueous NaOH to the reaction mixture to break up the aluminum salts. A common procedure is the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Extraction and Concentration: Combine the filtrate and washings, and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylthis compound.

  • Purification: The crude product can be purified by silica gel column chromatography to obtain the pure N-alkylthis compound.

Data Presentation

The following table summarizes the typical quantitative data for the multi-step synthesis of N-benzylthis compound.

StepReactant 1Molar Ratio (eq)Reactant 2Molar Ratio (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
1 Potassium Phthalimide1.0Benzyl Bromide1.1DMF60-702-485-95
2 N-Benzylphthalimide1.0LiAlH₄2.5THFReflux (66)4-670-85

Logical Workflow Visualization

The following diagram illustrates the logical workflow of the two-step synthesis process for N-substituted isoindolines.

Isoindoline_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Start Starting Materials (Potassium Phthalimide, Alkyl Halide) Reaction1 N-Alkylation Reaction (SN2 in DMF) Start->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Purification (Recrystallization) Workup1->Purification1 Product1 N-Alkylphthalimide Purification1->Product1 Product1_ref N-Alkylphthalimide Reaction2 Reduction with LiAlH₄ in THF Product1_ref->Reaction2 Workup2 Quenching & Filtration Reaction2->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 FinalProduct N-Alkylthis compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of N-substituted isoindolines.

References

Practical Applications of Isoindoline in Pharmaceutical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, leading to their successful application in oncology, immunology, and neuroscience. This document provides detailed application notes and experimental protocols for key areas of this compound-based drug discovery, including their roles as immunomodulatory agents, in targeted protein degradation, as carbonic anhydrase inhibitors, and in the development of therapies for neurodegenerative diseases.

Immunomodulatory Drugs (IMiDs) and Targeted Protein Degradation

This compound-1,3-dione derivatives, famously represented by thalidomide and its analogs lenalidomide and pomalidomide, are potent immunomodulators with significant anticancer activity, particularly in multiple myeloma. Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), which redirects the ligase's activity to degrade specific neo-substrate proteins, such as the transcription factors IKZF1 and IKZF3. This targeted protein degradation is a cornerstone of modern cancer therapy and has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data: Biological Activity of IMiDs
CompoundTarget/AssayIC50Reference
Thalidomide CRBN-DDB1 Binding~30 µM[1][2]
T-regulatory Cell ExpansionNo effect up to 200 µM[3]
Lenalidomide CRBN-DDB1 Binding~3 µM[1][2]
TNF-α Secretion13 nM[4]
T-regulatory Cell Expansion~10 µM[3]
Pomalidomide CRBN-DDB1 Binding~3 µM[1]
T-regulatory Cell Expansion~1 µM[3]

Signaling Pathway: IMiD-Mediated Protein Degradation

IMiD_Pathway IMiD IMiD (e.g., Lenalidomide) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase IMiD->CRBN Binds to Ternary_Complex IMiD-CRBN-Neo-substrate Ternary Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Neo_substrate Neo-substrate (e.g., IKZF1/3) Neo_substrate->Ternary_Complex Recruited to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Downstream_Effects Downstream Effects: - Anti-proliferative - Immunomodulatory Degradation->Downstream_Effects Leads to

Caption: IMiD-mediated protein degradation pathway.

Experimental Protocol: Cereblon Binding Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to quantify the binding of this compound derivatives to Cereblon.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Thalidomide analog labeled with a red fluorophore (e.g., XL665) (acceptor)

  • Test this compound compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test this compound compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation: Prepare working solutions of GST-CRBN, anti-GST-Europium cryptate, and the fluorescent thalidomide analog in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle control (for maximum signal) to the wells.

    • Add 5 µL of a pre-mixed solution of GST-CRBN and anti-GST-Europium cryptate.

    • Add 10 µL of the fluorescent thalidomide analog.

  • Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6]

Experimental Workflow: PROTAC Development

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC Binding_Assay Ternary Complex Formation (e.g., TR-FRET, SPR) PROTAC->Binding_Assay Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, Proteomics) Binding_Assay->Cellular_Degradation Functional_Assay Functional Cellular Assay (e.g., Proliferation, Cytokine Secretion) Cellular_Degradation->Functional_Assay In_Vivo In Vivo Efficacy Studies Functional_Assay->In_Vivo

Caption: General workflow for PROTAC development.

Applications in Neurodegenerative Diseases

This compound derivatives are being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are diverse and include the inhibition of acetylcholinesterase (AChE), modulation of sigma-2 receptors, and neuroprotection against oxidative stress.[3][7][8][9][10][11][12][13]

Quantitative Data: Activity in Neurodegenerative Disease Models
Compound Class/DerivativeTargetIC50 (µM)Reference
This compound-1,3-dione-N-benzyl pyridinium hybrid (7a)AChE2.1[12][14]
This compound-1,3-dione-N-benzyl pyridinium hybrid (7f)AChE2.1[12][14]
N-benzylpiperidinylamine-isoindoline-1,3-dione derivativeAChE0.087[14]
This compound-1,3-dione derivative (3b)human AChE0.361[9]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test this compound compounds

  • Donepezil or Rivastigmine (positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and positive control.

  • Assay Plate Setup:

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution or control.

    • Add 25 µL of the AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 125 µL of the ATCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the enzymatic activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12][14]

Experimental Protocol: Neuroprotection Assay (MTT Assay)

This assay assesses the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.[10][12]

Materials:

  • SH-SY5Y or PC12 neuronal cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Hydrogen peroxide (H₂O₂) to induce oxidative stress

  • Test this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (except for the untreated control) to induce oxidative stress and incubate for another 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated, non-stressed cells) and plot it against the compound concentration to evaluate the neuroprotective effect.[10][12]

Carbonic Anhydrase Inhibitors

Certain isoindolinone derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms, such as hCA II, is a therapeutic strategy for conditions like glaucoma.[6][15][16]

Quantitative Data: Carbonic Anhydrase Inhibition
CompoundTarget IsoformKᵢ (nM)Reference
Compound 2c hCA I16.09 ± 4.14[15][16]
hCA II14.87 ± 3.25[15][16]
Compound 2f hCA I11.48 ± 4.18[15][16]
hCA II9.32 ± 2.35[15][16]
Acetazolamide (AAZ) hCA I-[15]
hCA II12 (IC50)[17]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase and its inhibition.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II)

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • 4-Nitrophenyl acetate (substrate) dissolved in DMSO or acetonitrile

  • Test isoindolinone derivatives dissolved in DMSO

  • Acetazolamide (positive control)

  • 96-well microtiter plates

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the hCA enzyme, substrate, test compounds, and positive control in the assay buffer.

  • Assay Plate Setup:

    • Add 85 µL of assay buffer to all wells.

    • Add 5 µL of the inhibitor dilution or vehicle to the respective wells.

    • Add 5 µL of the hCA enzyme solution to all wells except the blank.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Determine the reaction rate for each well. Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[15][17]

Synthesis Protocols

Synthesis of Lenalidomide

The synthesis of lenalidomide typically involves a multi-step process. A common route is outlined below.[7][18][19][20][21]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • React methyl 2-methyl-3-nitrobenzoate with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., methyl acetate) to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclocondensation

  • Combine methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Heat the mixture (e.g., at 80-85°C) to facilitate the cyclization, forming the nitro-intermediate of lenalidomide.

Step 3: Reduction of the Nitro Group

  • Reduce the nitro group of the intermediate to an amino group. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or, for a greener approach, using iron powder and ammonium chloride in an ethanol-water mixture.[7][19][20]

  • The final product, lenalidomide, is then purified, typically by recrystallization.

General Synthesis of an this compound-Based PROTAC

This protocol describes a general method for synthesizing a PROTAC using an this compound-based E3 ligase ligand (e.g., pomalidomide) and a target protein ligand via an amide bond linkage.[22][23]

Materials:

  • Pomalidomide derivative with a linker attachment point (e.g., with a primary amine)

  • Target protein ligand with a carboxylic acid functional group for linker attachment

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A suitable base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the target protein ligand with the carboxylic acid moiety in anhydrous DMF. Add the coupling reagents (HATU, HOBt) and the base (DIPEA) and stir at room temperature for about 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the pomalidomide derivative with the amine linker to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents. Purify the crude product using column chromatography or preparative HPLC to obtain the final PROTAC molecule.

This document provides a foundational overview of the practical applications and experimental methodologies related to this compound derivatives in pharmaceutical discovery. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific experimental needs.

References

Application Notes and Protocols: Isoindoline Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoindoline derivatives as a versatile class of potent enzyme inhibitors. The unique structural features of the this compound scaffold have made it a privileged core in the design of molecules targeting a wide range of enzymes implicated in various diseases. This document details their application, presents key inhibitory data, and provides exemplary experimental protocols for their synthesis and enzymatic evaluation.

Applications of this compound Derivatives in Enzyme Inhibition

This compound derivatives have demonstrated significant inhibitory activity against several key enzyme families, making them valuable tools in drug discovery and chemical biology.[1] Their diverse biological activities stem from the various substitutions that can be made on the this compound core, allowing for the fine-tuning of potency and selectivity.[1]

Key therapeutic areas where this compound-based enzyme inhibitors have shown promise include:

  • Neurodegenerative Diseases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the management of Alzheimer's disease.[2] Certain this compound-1,3-dione derivatives have been shown to be potent inhibitors of these enzymes.[2]

  • Cancer: this compound derivatives have been investigated as inhibitors of several enzymes relevant to oncology, including histone deacetylases (HDACs), which are crucial in epigenetic regulation, and cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.[3][4][5] Some derivatives also show direct cytotoxic effects on cancer cell lines.[6][7]

  • Inflammation and Autoimmune Diseases: The immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, which feature an isoindolinone core, are known to inhibit TNF-α production.[1] Apremilast, another this compound-containing drug, is an inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis.[1]

  • Glaucoma and Other Conditions: Carbonic anhydrases (CAs) are targets for the treatment of glaucoma, and isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[8][9]

  • Diabetes: Some this compound-integrated compounds have been explored as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes.[10]

  • Other Therapeutic Targets: this compound derivatives have also been designed to target dipeptidyl peptidase 8 (DPP8) and caspases, indicating a broad therapeutic potential.[11][12]

Quantitative Inhibitory Data

The potency of this compound derivatives against various enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative quantitative data for different classes of this compound-based enzyme inhibitors.

Table 1: this compound-1,3-dione Derivatives as Cholinesterase Inhibitors [2]

CompoundTarget EnzymeIC50 (µM)
Derivative I (with phenyl substituent)Acetylcholinesterase (AChE)1.12
Derivative III (with diphenylmethyl moiety)Butyrylcholinesterase (BuChE)21.24
N-benzyl pyridinium hybrid 7aAcetylcholinesterase (AChE)2.1
N-benzyl pyridinium hybrid 7fAcetylcholinesterase (AChE)2.1

Table 2: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors [8]

CompoundTarget EnzymeKi (nM)IC50 (nM)
2c hCA I11.48 ± 4.18-
hCA II9.32 ± 2.35-
2f hCA I16.09 ± 4.14-
hCA II14.87 ± 3.25-
Acetazolamide (Standard) hCA I-11.24 ± 0.291
hCA II18.16 ± 0.88213.02 ± 0.041

Table 3: this compound Derivatives as Cyclooxygenase (COX) Inhibitors [13]

CompoundTarget EnzymeIC50 (µM)
Derivative 8 COX-25.68 ± 0.08
Derivative 13 COX-23.37 ± 0.07
Celecoxib (Standard) COX-23.60 ± 0.07

Table 4: this compound Derivatives as Dipeptidyl Peptidase 8 (DPP8) Inhibitors [11]

CompoundTarget EnzymeIC50 (nM)Selectivity over DPP-IVSelectivity over DPP-II
This compound with 1-(4,4'-difluor-benzhydryl)-piperazine group DPP814>2500-fold>2500-fold

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and a general protocol for an enzyme inhibition assay.

Protocol 1: Synthesis of N-Substituted this compound-1,3-diones

This protocol describes a general method for the synthesis of N-substituted this compound-1,3-dione derivatives, which are frequently evaluated as enzyme inhibitors.[4][14]

Objective: To synthesize a series of N-substituted this compound-1,3-dione derivatives for biological evaluation.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., an amino acid, an aryl amine)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted this compound-1,3-dione.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

G cluster_synthesis Synthesis Workflow Reactants Phthalic Anhydride + Primary Amine Solvent Glacial Acetic Acid Reaction Reflux (2-4h) Reactants->Reaction Solvent->Reaction Workup Cool & Pour into Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure N-Substituted This compound-1,3-dione Purification->Product

Synthesis of N-Substituted this compound-1,3-diones.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a widely used colorimetric method to determine the inhibitory activity of compounds against acetylcholinesterase.[2]

Objective: To measure the IC50 value of an this compound derivative against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test this compound derivative dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Galantamine as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25 °C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

G cluster_assay AChE Inhibition Assay Workflow Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with This compound Derivative Prepare->Incubate Reaction Initiate Reaction with Substrate (ATCI) & DTNB Incubate->Reaction Measure Measure Absorbance at 412 nm Reaction->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Workflow for Acetylcholinesterase Inhibition Assay.

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound derivatives can be attributed to their ability to interact with the active site or allosteric sites of the target enzymes. For instance, in cholinesterase inhibition, the phthalimide moiety of some derivatives is thought to interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule bind to the catalytic active site (CAS).[16]

For immunomodulatory derivatives like lenalidomide, the mechanism is more complex, involving the binding to the E3 ubiquitin ligase Cereblon. This leads to the ubiquitination and subsequent degradation of specific transcription factors, ultimately resulting in downstream effects such as the inhibition of TNF-α production and anti-proliferative effects in multiple myeloma cells.

G cluster_pathway Lenalidomide Mechanism of Action Lenalidomide Lenalidomide (Isoindolinone derivative) Cereblon Cereblon (E3 Ligase) Lenalidomide->Cereblon binds to Substrate Substrate Proteins (e.g., Ikaros, Aiolos) Cereblon->Substrate recruits Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects: - Inhibition of TNF-α - T-cell co-stimulation - Anti-proliferative effects Proteasome->Downstream

Simplified signaling pathway for lenalidomide.

Conclusion

This compound derivatives represent a highly versatile and potent class of enzyme inhibitors with broad therapeutic potential. The ability to readily synthesize a diverse library of these compounds, coupled with their demonstrated efficacy against a range of important enzyme targets, ensures their continued prominence in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore and develop novel this compound-based therapeutics.

References

Application Notes and Protocols: Isoindoline-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and use of isoindoline-based fluorescent probes for cellular imaging. This document includes detailed methodologies for probe synthesis and application in living cells, a comparative summary of their photophysical properties, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound-Based Fluorescent Probes

This compound derivatives have emerged as a versatile and promising class of fluorophores for cellular imaging.[1] Their core structure can be readily modified to create a diverse range of probes with tailored specificities and photophysical properties.[2] These probes are designed to selectively interact with specific analytes within the complex cellular environment, leading to a detectable change in their fluorescence signal.[3] This "turn-on" or ratiometric response allows for the sensitive and selective detection of various biological species and parameters, including reactive oxygen species (ROS), metal ions, and changes in micro-environmental properties like viscosity.[4][5][6] The synthetic accessibility and tunable fluorescence of the this compound scaffold make it an attractive platform for the development of novel imaging agents for a wide range of applications in cell biology, diagnostics, and drug discovery.

Data Presentation: Photophysical Properties of this compound-Based Probes

The selection of a fluorescent probe for a specific cellular imaging application is critically dependent on its photophysical properties. The following tables summarize key quantitative data for representative this compound-based fluorescent probes, facilitating easy comparison for experimental design.

Table 1: Probes for Reactive Oxygen Species (ROS)

Probe NameTarget AnalyteExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes Shift (nm)Reference
BHID-Bpin Peroxynitrite (ONOO⁻)~320 nm~378 nm0.006~58[3]
BHID (activated) Peroxynitrite (ONOO⁻)~320 nm~380 nm and ~550 nm0.15~230 (for the longer wavelength)[3]

Table 2: Probes for Metal Ions

Probe NameTarget AnalyteExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Detection LimitReference
IIED Zinc (Zn²⁺)480 nm558 nm0.036 (free), 0.69 (with Zn²⁺)0.073 µM[4][5]
Chemodosimeter S Mercury (Hg²⁺)--Non-fluorescent (free), Fluorescent (with Hg²⁺)2.03 x 10⁻⁸ M[7][8]

Table 3: Probes for Viscosity

Probe NameTarget AnalyteExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes Shift (nm)Reference
PN Viscosity600 nm790 nm0.002 (in PBS), 0.084 (in glycerol)~190[6]

Signaling Pathways and Detection Mechanisms

The function of these fluorescent probes is underpinned by specific chemical reactions or photophysical processes that are triggered by the target analyte. Understanding these mechanisms is crucial for interpreting imaging data correctly.

Detection of Peroxynitrite via Excited-State Intramolecular Proton Transfer (ESIPT)

Many this compound-based probes for peroxynitrite, such as BHID-Bpin, operate on the principle of modulating an Excited-State Intramolecular Proton Transfer (ESIPT) process. In its inactive state, the probe's fluorescence is quenched. The reaction with peroxynitrite cleaves a protecting group, activating the ESIPT pathway and leading to a significant increase in fluorescence, often with a large Stokes shift.

peroxynitrite_detection Probe (BHID-Bpin) Probe (BHID-Bpin) Cleavage Cleavage Probe (BHID-Bpin)->Cleavage Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-)->Cleavage Activated Probe (BHID) Activated Probe (BHID) Cleavage->Activated Probe (BHID) ESIPT ESIPT Activated Probe (BHID)->ESIPT Fluorescence Fluorescence ESIPT->Fluorescence

Peroxynitrite detection mechanism.
Detection of Metal Ions through Chelation-Enhanced Fluorescence (CHEF)

This compound-based probes for metal ions often incorporate a chelating moiety that specifically binds to the target ion. This binding event can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).

metal_ion_detection Probe (Low Fluorescence) Probe (Low Fluorescence) Chelation Chelation Probe (Low Fluorescence)->Chelation Metal Ion (e.g., Zn2+) Metal Ion (e.g., Zn2+) Metal Ion (e.g., Zn2+)->Chelation Probe-Ion Complex (High Fluorescence) Probe-Ion Complex (High Fluorescence) Chelation->Probe-Ion Complex (High Fluorescence) Fluorescence Enhancement Fluorescence Enhancement Probe-Ion Complex (High Fluorescence)->Fluorescence Enhancement

Metal ion detection via CHEF.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound-based fluorescent probes.

Synthesis of this compound-Based Probes

This protocol describes a general method for the synthesis of an this compound-based probe, exemplified by a 4-hydroxythis compound-1,3-dione derivative for peroxynitrite detection.[3]

Materials:

  • 3-Hydroxyphthalic anhydride

  • Amine-functionalized recognition moiety (e.g., phenylboronic acid pinacol ester for peroxynitrite)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and the amine-functionalized recognition moiety (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify it by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow cluster_synthesis Probe Synthesis Reactants 3-Hydroxyphthalic anhydride + Amine-functionalized moiety Reaction Reaction Reactants->Reaction Add Solvent & Base Solvent_Base DMF, TEA Precipitation Precipitation Reaction->Precipitation Stir 12-24h Purification Column Chromatography Precipitation->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Probe Final_Probe Characterization->Final_Probe

General synthesis workflow.
Live-Cell Imaging Protocol

This protocol outlines the general steps for using this compound-based fluorescent probes for live-cell imaging. Specific parameters such as probe concentration and incubation time may need to be optimized for different cell types and probes.[3][9][10]

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Cells of interest plated on imaging-compatible dishes (e.g., glass-bottom dishes)

  • (Optional) Analyte inducer or positive control (e.g., SIN-1 for peroxynitrite, ZnCl₂ for zinc)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe (e.g., 1-10 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

    • Acquire images using the appropriate excitation and emission filters for the specific probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • (Optional) Induction of Analyte: To confirm probe responsiveness, a positive control can be performed by adding a known inducer of the target analyte to the cells after probe loading and washing, followed by imaging.

  • Data Analysis: Quantify the fluorescence intensity in the relevant cellular compartments or analyze the ratiometric changes in fluorescence to determine the relative concentration or activity of the target analyte.

imaging_workflow cluster_imaging Live-Cell Imaging Cell_Culture Culture cells on glass-bottom dish Probe_Loading Probe_Loading Cell_Culture->Probe_Loading Washing Washing Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Data_Analysis Imaging->Data_Analysis

Live-cell imaging workflow.

Conclusion

This compound-based fluorescent probes represent a powerful and versatile toolset for cellular imaging. Their tunable photophysical properties and synthetic accessibility allow for the rational design of probes for a wide array of biological targets. The detailed protocols and comparative data presented in these application notes are intended to facilitate the successful application of these probes in research and drug development, ultimately contributing to a deeper understanding of cellular processes in health and disease.

References

Application Notes and Protocols: Isoindoline Scaffolds in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoindoline Scaffolds in Organic Electronics

The this compound scaffold, a bicyclic aromatic structure containing a fused benzene and pyrrole ring, has emerged as a versatile and highly valuable building block for the design and synthesis of novel organic electronic materials.[1][2] Its rigid and planar nature, coupled with readily tunable electronic properties through chemical modification, makes it an attractive core for developing high-performance organic semiconductors.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound-based materials in various organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

A particularly prominent derivative of the this compound scaffold is isoindigo, an electron-deficient unit that has been extensively utilized in the creation of donor-acceptor (D-A) type polymers and small molecules.[3][4][5] The inherent electron-accepting character of the isoindigo core allows for the development of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection, transport, and separation in electronic devices.[3] The ability to introduce solubilizing alkyl chains on the nitrogen atoms of the isoindigo unit is a key feature that enables solution-processing of these materials, offering a significant advantage for the fabrication of low-cost, large-area, and flexible electronics.[3][5]

Applications in Organic Field-Effect Transistors (OFETs)

This compound-based materials, especially isoindigo derivatives, have demonstrated significant promise as active channel materials in OFETs.[3][4][5] These materials can exhibit high charge carrier mobilities and excellent air stability, making them suitable for a range of electronic applications.

Key Performance Data of this compound-Based OFETs

The performance of OFETs based on this compound scaffolds is highly dependent on the molecular structure of the organic semiconductor. The table below summarizes the key performance parameters of several representative this compound-based materials.

Material CodeDonor UnitAcceptor UnitHole Mobility (μh) [cm²/Vs]On/Off RatioRef.
S10TriphenylamineIsoindigo2.2 x 10⁻⁴~10⁴ - 10⁵[5]
S11CarbazoleIsoindigo7.8 x 10⁻³~10⁴ - 10⁵[5]
IIDDTThiopheneIsoindigoup to 0.79>10⁶[3]
PISD-NAPNaphthaleneIsoindigo--[6]
PISD-ANTAnthraceneIsoindigo--[6]
II-T8-IDM3-octylthiopheneIsoindigo-IDM10⁻³ - 10⁻⁴ (electron mobility)-[7]

Experimental Protocols

Synthesis of an Isoindigo-Based Small Molecule for OFETs: (E)-6,6'-bis(4-(diphenylamino)phenyl)-1,1'-bis(2-ethylhexyl)-(3,3'-biindolinylidene)-2,2'-dione (S10)

This protocol describes the synthesis of a donor-acceptor-donor (D-A-D) type small molecule, S10, where triphenylamine acts as the donor and isoindigo as the acceptor.[5]

Materials:

  • 6,6'-dibromo-N,N'-(2-ethylhexyl)-isoindigo

  • 4-(diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6,6'-dibromo-N,N'-(2-ethylhexyl)-isoindigo (1.0 eq) and 4-(diphenylamino)phenylboronic acid (2.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (2 M).

  • Deoxygenate the mixture by bubbling with argon for 30 minutes.

  • Add palladium(II) acetate (0.1 eq) and triphenylphosphine (0.4 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir under an argon atmosphere for 48 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford S10 as a dark solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Fabrication of a Solution-Processed OFET Device

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound-based semiconductor.[5]

Materials:

  • Heavily n-doped silicon wafer with a ~200 nm thermally grown SiO₂ layer

  • Hexamethyldisilazane (HMDS)

  • Chloroform

  • This compound-based organic semiconductor (e.g., S10 or S11)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning:

    • Clean the n⁺-Si/SiO₂ substrate by ultrasonication in acetone and then isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with an oxygen plasma for 5 minutes to remove any organic residues.

  • Surface Modification:

    • Treat the SiO₂ surface with HMDS by vapor deposition or spin-coating to create a hydrophobic surface, which improves the morphology of the organic semiconductor film.

  • Active Layer Deposition:

    • Prepare a solution of the this compound-based organic semiconductor (e.g., 0.5 wt% S10 or S11 in chloroform).[5]

    • Spin-coat the solution onto the HMDS-treated SiO₂ surface to form a thin film (~40 nm).[5]

  • Annealing:

    • Anneal the organic semiconductor film on a hot plate in a nitrogen-filled glovebox. For S10 and S11, annealing at 120 °C for 10 minutes has been shown to be effective.[5]

  • Electrode Deposition:

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET, such as the output and transfer curves, using a semiconductor parameter analyzer in a shielded probe station.

    • Calculate the hole mobility from the saturation regime of the transfer curve.[5]

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been investigated for their potential in OLEDs, serving as fluorescent emitters, host materials, or hole-transporting materials.[8][9] Their high thermal stability and fluorescent properties are advantageous for OLED applications.[8]

This compound Derivatives in OLEDs
  • 1,3-bis(2-pyridylimino)this compound (BPI) and its metal complexes have been explored as emissive materials, particularly for blue light emission.[9]

  • Highly phenylated isoindoles have been synthesized and shown to possess good thermal stability and high hole mobility, making them suitable as hole-transporting materials (HTMs) in OLEDs.[8]

Synthesis of 1,3-bis(2-pyridylimino)this compound (BPI)

This protocol is based on a reported one-step synthesis of BPI.[9]

Materials:

  • 1,2-dicyanobenzene

  • 2-aminopyridine

  • Calcium chloride (CaCl₂)

  • 1-butanol

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 1,2-dicyanobenzene (10 mmol), 2-aminopyridine (21 mmol), and calcium chloride (1 mmol) in 20 ml of 1-butanol.[9]

  • Reflux the mixture under a nitrogen atmosphere for 48 hours.[9]

  • Upon cooling to room temperature, a precipitate will form.

  • Collect the precipitate by filtration and wash it with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pale yellow needles of BPI.[9]

  • Characterize the product using ¹H NMR and absorption spectroscopy.[9]

Applications in Organic Photovoltaics (OPVs)

Indoline-based dyes have been successfully employed as electron donors in solution-processed organic solar cells. Their strong absorption in the visible spectrum and suitable energy levels make them effective light-harvesting materials.

Indoline Dye D149 in OPVs

The donor-acceptor type indoline dye, D149, has been utilized as an electron donor in both bulk-heterojunction (BHJ) and bilayer heterojunction OPVs.

Performance of D149-based OPVs
Device ArchitectureAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF)Ref.
BHJPC₇₀BM1.29%0.904.580.31[10]
BilayerC₇₀2.28%0.774.830.62[10]
Fabrication of a D149-based Bilayer Heterojunction Solar Cell

This protocol describes the fabrication of a bilayer OPV device using D149 as the donor and C₇₀ as the acceptor.[10]

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • D149 dye

  • C₇₀ (fullerene)

  • BCP (bathocuproine)

  • Aluminum (Al)

  • Chloroform

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol.

    • Treat the substrates with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of PEDOT:PSS (e.g., 30 nm) onto the ITO substrate and anneal.

  • Donor Layer Deposition:

    • Prepare a solution of D149 in chloroform (e.g., 1 mg/mL).

    • Spin-coat the D149 solution on top of the PEDOT:PSS layer to achieve the desired thickness (e.g., 8 nm). This step should be performed in a nitrogen-filled glovebox.

  • Acceptor Layer Deposition:

    • Thermally evaporate a layer of C₇₀ (e.g., 40 nm) onto the D149 layer in a vacuum chamber.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a thin layer of BCP (e.g., 10 nm) on top of the C₇₀ layer by thermal evaporation.

  • Cathode Deposition:

    • Evaporate a layer of aluminum (e.g., 100 nm) as the top electrode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Determine the PCE, Voc, Jsc, and FF from the J-V curve.

Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication sub_clean Substrate Cleaning (Sonication) o2_plasma Oxygen Plasma Treatment sub_clean->o2_plasma hmds HMDS Surface Modification o2_plasma->hmds spin_coat Spin-Coating Active Layer hmds->spin_coat anneal Annealing spin_coat->anneal electrode Electrode Deposition (Thermal Evaporation) anneal->electrode characterize Electrical Characterization electrode->characterize Final Device

Caption: Workflow for the fabrication of a solution-processed OFET.

DAD_Structure Donor1 Donor (e.g., Triphenylamine) Acceptor Acceptor (Isoindigo Core) Donor1->Acceptor σ-bond Donor2 Donor (e.g., Triphenylamine) Acceptor->Donor2 σ-bond

Caption: Donor-Acceptor-Donor (D-A-D) molecular structure.

OPV_Bilayer_Structure ITO ITO (Anode) HTL PEDOT:PSS (HTL) ITO->HTL Donor D149 (Donor) HTL->Donor Acceptor C₇₀ (Acceptor) Donor->Acceptor ETL BCP (ETL) Acceptor->ETL Cathode Al (Cathode) ETL->Cathode

Caption: Layered structure of a bilayer heterojunction OPV.

References

Application Notes and Protocols for the Synthesis and Therapeutic Use of Bioactive Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive isoindolinone derivatives for therapeutic use. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. These protocols and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel isoindolinone-based therapeutic agents.

Introduction to Bioactive Isoindolinone Derivatives

The isoindolinone core is a bicyclic heterocyclic system that is present in a variety of natural products and synthetic molecules of therapeutic interest.[1] Derivatives of this scaffold have demonstrated significant potential in treating a range of diseases, including cancer, inflammation, and viral infections.[2][3][4] Their biological activity is often attributed to their ability to interact with key enzymes and signaling pathways involved in disease progression. Notable examples of isoindolinone-based drugs include Thalidomide and its analogues, such as Lenalidomide, which are used in the treatment of multiple myeloma.[5]

Synthetic Protocols for Isoindolinone Derivatives

Several synthetic strategies have been developed to access the isoindolinone core and its derivatives. Below are detailed protocols for three modern and versatile methods.

Rhodium-Catalyzed C-H Activation/Annulation

This method provides an efficient route to 3-substituted and 3,3-disubstituted isoindolinones from readily available N-benzoylsulfonamides and olefins.[6]

Protocol: Rhodium-Catalyzed Synthesis of 3,3-Disubstituted Isoindolinones

  • Materials:

    • N-Benzoylsulfonamide (0.2 mmol)

    • Internal olefin (0.4 mmol)

    • [{RhCl₂Cp*}₂] (5 mol %)

    • Cu(OAc)₂ (2.0 equiv)

    • 1,2-Dichloroethane (DCE) (1.0 mL)

    • Sealed tube

    • Celite

  • Procedure:

    • In a sealed tube, combine N-benzoylsulfonamide (0.2 mmol), the internal olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv).

    • Add 1.0 mL of DCE to the tube.

    • Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,3-disubstituted isoindolinone.

Experimental Workflow: Rhodium-Catalyzed Isoindolinone Synthesis

G start Start reactants Combine Reactants: N-Benzoylsulfonamide, Olefin, [{RhCl₂Cp*}₂], Cu(OAc)₂ in DCE start->reactants reaction Heat at 100 °C for 12h in a sealed tube reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT and filter through Celite monitoring->workup Reaction Complete purification Concentrate and purify by column chromatography workup->purification end End purification->end

Caption: Workflow for Rhodium-Catalyzed Isoindolinone Synthesis.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a powerful one-pot method for generating molecular diversity and can be adapted for the synthesis of complex isoindolinone structures.[5]

Protocol: Ugi-4CR for the Synthesis of Polysubstituted Isoindolinones

  • Materials:

    • 2-Furaldehyde (1.0 mmol)

    • Primary amine (1.2 mmol)

    • 2-(Phenylselanyl)acrylic acid (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Methanol (4 mL)

    • BF₃·OEt₂

  • Procedure:

    • In a flask, dissolve 2-furaldehyde (1.0 mmol), the primary amine (1.2 mmol), 2-(phenylselanyl)acrylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in methanol (4 mL).

    • Stir the mixture at 25 °C for 16 hours.

    • Monitor the progress of the Ugi/Diels-Alder reaction sequence by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Treat the residue with BF₃·OEt₂ to induce the deselenization-aromatization cascade.

    • Quench the reaction and extract the product.

    • Purify the crude product by column chromatography to obtain the polysubstituted isoindolinone.[7]

Logical Flow: Ugi-based One-Pot Isoindolinone Synthesis

G start Start step1 Ugi Four-Component Condensation start->step1 step2 Intramolecular Diels-Alder Cycloaddition step1->step2 step3 Deselenization- Aromatization step2->step3 end Polysubstituted Isoindolinone step3->end

Caption: Logical flow of the Ugi-based one-pot isoindolinone synthesis.

Reductive Amination

This method offers a straightforward approach to N-substituted isoindolinones from 2-carboxybenzaldehyde and various amines under mild conditions.

Protocol: Reductive Amination for N-Substituted Isoindolinone Synthesis

  • Materials:

    • 2-Carboxybenzaldehyde (1 mmol)

    • Primary amine (1.2 mmol)

    • Aluminum chloride (AlCl₃) (10 mol %)

    • Polymethylhydrosiloxane (PMHS) (2.0 equiv)

    • Ethanol (5 mL)

  • Procedure:

    • To a solution of 2-carboxybenzaldehyde (1 mmol) and a primary amine (1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).

    • Stir the mixture at room temperature.

    • Monitor the formation of the intermediate imine by TLC.

    • Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.

    • Continue stirring until the reduction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the N-substituted isoindolinone.[7]

Therapeutic Applications and Bioactivity Data

Isoindolinone derivatives have shown promise in several therapeutic areas. The following tables summarize the in vitro biological activity of representative compounds.

Anticancer Activity

Many isoindolinone derivatives exhibit potent antiproliferative activity against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11 HepG2 (Liver Cancer)5.89[2][8]
Lenalidomide analog 4c MM.1S (Multiple Myeloma)0.27 ± 0.03[7]
Lenalidomide analog 4c Mino (Mantle Cell Lymphoma)5.65 ± 0.58[7]
Compound 7 A549 (Lung Cancer)19.41 ± 0.01[9][10]
Compound 2a A549 (Lung Cancer)650.25[11][12]
Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases including glaucoma and cancer.[11][12]

Compound IDTarget EnzymeKᵢ (nM)IC₅₀ (nM)Reference
2c hCA I16.09 ± 4.1413.02 ± 0.041[11][12]
2f hCA I11.48 ± 4.1811.24 ± 0.291[11][12]
2c hCA II14.87 ± 3.25-[11][12]
2f hCA II9.32 ± 2.35-[11][12]
Acetazolamide (Standard) hCA I250-[11]
Acetazolamide (Standard) hCA II12-[13]
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, and isoindolinone-based compounds have emerged as potent inhibitors.

Compound IDTarget EnzymeK𝘥 (µM)Cellular IC₅₀ (µM)Reference
NMS-P515 PARP-10.0160.027[14]
NMS-P118 PARP-10.009-[15]
NMS-P118 PARP-21.39-[15]
Fluzoparib PARP-1-0.00146 ± 0.00072[15]
Antiviral Activity

Isoindolinone derivatives have also demonstrated promising activity against various viruses.

Compound IDVirus StrainEC₅₀ (µM)Reference
A3 EV-A711.23 - 1.76[4]
A4 EV-A711.23 - 1.76[4]
Compound 9 H1N10.0027[16]
Compound 5 HSV-10.0022[16]
Compound 4 COX-B30.0092[16]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Isoindolinone derivatives often exert their therapeutic effects by modulating specific signaling pathways.

PARP Inhibition Signaling Pathway

PARP inhibitors, including isoindolinone derivatives, disrupt the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), this leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death through a process known as synthetic lethality.[14]

PARP Inhibition and Synthetic Lethality Pathway

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 Replication Replication Fork DNA_damage->Replication SSBR Base Excision Repair (BER) PARP1->SSBR DSB Double-Strand Break (DSB) PARP1->DSB Trapping Cell_Survival Cell Survival SSBR->Cell_Survival Replication->DSB Stalled Fork HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis NHEJ->Cell_Survival Isoindolinone_PARPi Isoindolinone PARP Inhibitor Isoindolinone_PARPi->PARP1 Inhibits BRCA_deficient BRCA Deficient Cells BRCA_deficient->HR Defective

Caption: PARP inhibition by isoindolinones leads to synthetic lethality in BRCA-deficient cancer cells.

Histone Deacetylase (HDAC) Inhibition

Isoindolinone-based HDAC inhibitors increase the acetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. They can also acetylate non-histone proteins, affecting various cellular processes and ultimately leading to cell cycle arrest and apoptosis.[8]

Mechanism of HDAC Inhibition by Isoindolinones

G HDAC Histone Deacetylase (HDAC) Acetylation Acetylation HDAC->Acetylation prevents deacetylation of Deacetylation Deacetylation HDAC->Deacetylation Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin leads to Tumor_Suppressor Tumor Suppressor Genes Histones->Tumor_Suppressor activates transcription of Chromatin->Tumor_Suppressor represses Cell_Cycle Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Isoindolinone_HDACi Isoindolinone HDAC Inhibitor Isoindolinone_HDACi->HDAC Inhibits Acetylation->Histones promotes Deacetylation->Histones

Caption: Isoindolinone HDAC inhibitors promote histone acetylation, leading to tumor suppressor gene expression.

Biological Assay Protocols

Standardized assays are essential for evaluating the biological activity of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Protocol: MTT Assay

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Isoindolinone test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase and is used to screen for inhibitors.[13]

Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

  • Materials:

    • Purified human carbonic anhydrase (hCA)

    • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

    • Substrate: 4-Nitrophenyl acetate (4-NPA)

    • Isoindolinone test compounds (dissolved in DMSO)

    • Acetazolamide (positive control)

    • 96-well plate

  • Procedure:

    • Reagent Preparation: Prepare solutions of the hCA enzyme, 4-NPA substrate, and serial dilutions of the test compounds and acetazolamide in the assay buffer.

    • Assay Setup: In a 96-well plate, add 85 µL of assay buffer to all wells. Add 5 µL of the inhibitor dilutions to the sample wells and 5 µL of acetazolamide to the positive control wells. Add 5 µL of vehicle to the enzyme activity control wells.

    • Enzyme Addition: Add 5 µL of the hCA enzyme solution to all wells except the blank wells. Mix gently and incubate at room temperature for 15 minutes.

    • Reaction Initiation: Add 10 µL of the 4-NPA substrate solution to all wells.

    • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

    • Data Analysis: Determine the reaction rate for each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value from the dose-response curve. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[13]

Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic protocols provided herein offer versatile and efficient routes to a wide array of derivatives. The collated bioactivity data highlights the potential of these compounds in oncology, infectious diseases, and other therapeutic areas. The detailed experimental and analytical protocols will aid researchers in the systematic evaluation of new isoindolinone derivatives, facilitating the advancement of promising candidates through the drug discovery pipeline.

References

Application Notes & Protocols: Isoindoline in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isoindoline in PROTAC Technology

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to eliminate disease-causing proteins entirely.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[3] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a protein of interest (POI).[4][5]

A PROTAC molecule consists of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6] The this compound-1,3-dione (also known as phthalimide) scaffold is a cornerstone of PROTAC design, serving as a well-established and highly effective E3 ligase ligand.[7] Derivatives of this compound, such as thalidomide, lenalidomide, and pomalidomide, are renowned for their ability to bind specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8] This interaction is pivotal for bringing the target protein into proximity with the E3 ligase, initiating the degradation cascade.

This document provides a detailed overview of the application of this compound-based ligands in PROTACs, including their mechanism of action, quantitative performance data, and detailed protocols for their synthesis and evaluation.

Mechanism of Action

This compound-based PROTACs function by acting as a molecular bridge between the target protein and the CRBN E3 ligase.[2] This induced proximity facilitates the formation of a stable ternary complex (POI-PROTAC-CRBN).[4] Once this complex is formed, the E3 ligase machinery is activated, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[9]

This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules, making it a highly efficient, event-driven process rather than one based on traditional occupancy.[2][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->CRBN Releases PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Activates E2 with Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized & Targeted Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: Mechanism of this compound-PROTAC-mediated protein degradation.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). Binding affinities (Kᵢ, Kₑ, IC₅₀) to the target protein and E3 ligase are also critical parameters.

Table 1: Degradation Potency (DC₅₀) of this compound-Based PROTACs for Various Targets

PROTAC Compound Target Protein Cell Line DC₅₀ (nM) Source
ARV-771 BRD2/3/4 Prostate Cancer Cells < 5 [11]
Compound 69 EGFR L858R HCC-827 11 [12]
Compound 69 EGFR L858R H3255 25 [12]
IRAK4 Degrader 53 (VHL-based for comparison) IRAK4 PBMC 151 [12]
ERD-56 (VHL-based for comparison) ERα MCF-7 39.9 [12]

| ERD-56 (VHL-based for comparison) | ERα | T47D | 77.8 |[12] |

Note: Some data for VHL-based PROTACs are included for comparative context, as studies often compare the efficacy of PROTACs recruiting different E3 ligases.[12]

Table 2: Binding Affinity of E3 Ligase Ligands

Ligand E3 Ligase Assay Type Binding Affinity (Kᵢ, Kₑ, or IC₅₀) Source
Pomalidomide CRBN Not Specified Potent Binder [6]
Lenalidomide CRBN Not Specified Potent Binder [8]
Thalidomide CRBN Not Specified Potent Binder [8]

| VH298 | VHL | Not Specified | Kᵢ = 185 nM |[11] |

Experimental Protocols

General Synthesis of an this compound-Based PROTAC

This protocol describes a representative synthesis workflow, for example, coupling a target ligand (e.g., JQ1 for BRD4) with an this compound-based E3 ligase ligand (e.g., pomalidomide) via a linker.[6][13]

Synthesis_Workflow Start Start Materials: 1. POI Ligand (e.g., JQ1-acid) 2. Linker Precursor (e.g., N-Boc-amine-alkyne) 3. E3 Ligase Ligand (e.g., Pomalidomide-azide) Step1 Step 1: Linker-E3 Ligand Conjugation (Click Chemistry: CuAAC) - React Pomalidomide-azide with Linker-alkyne Start->Step1 Intermediate1 Intermediate: Linker-Pomalidomide Step1->Intermediate1 Step2 Step 2: Deprotection - Remove Boc protecting group from the linker - Reagent: Trifluoroacetic Acid (TFA) Intermediate1->Step2 Intermediate2 Intermediate: Amine-Linker-Pomalidomide Step2->Intermediate2 Step3 Step 3: Final Coupling (Amide Bond Formation) - Activate JQ1-acid (e.g., with HATU) - Couple with Amine-Linker-Pomalidomide Intermediate2->Step3 Final Final PROTAC Product Step3->Final Purify Purification (e.g., HPLC) Final->Purify

Caption: General workflow for solid-phase PROTAC synthesis.

Methodology:

  • Preparation of Building Blocks : Synthesize or procure the three components:

    • POI Ligand : Functionalized with a reactive group (e.g., carboxylic acid, alkyne).

    • This compound Ligand : Typically pomalidomide or thalidomide, functionalized with a complementary reactive group (e.g., azide, amine). A common building block is 2-(4-azidobutyl)this compound-1,3-dione.[7]

    • Linker : A bifunctional molecule (e.g., PEG, alkyl chain) with orthogonal protecting groups.

  • Stepwise Assembly :

    • Step A (Ligand-Linker Conjugation) : Couple the this compound ligand to one end of the linker. If using click chemistry, react an azide-functionalized this compound with an alkyne-functionalized linker catalyzed by copper(I).[7]

    • Step B (Deprotection) : Remove the protecting group from the other end of the linker to expose a reactive functional group.

    • Step C (Final Coupling) : Couple the deprotected linker-isoindoline intermediate with the POI ligand. This is often an amide bond formation between a carboxylic acid and an amine, using standard coupling reagents like HATU or HBTU.[13]

  • Purification : Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization : Confirm the structure and purity using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol: Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.[2]

WB_Workflow Start 1. Cell Culture & Seeding Step1 2. Cell Treatment - Treat with serial dilutions of PROTAC - Include Vehicle Control (DMSO) - Incubate for desired time (e.g., 4-24h) Start->Step1 Step2 3. Cell Lysis - Wash cells with ice-cold PBS - Lyse in RIPA buffer with protease inhibitors Step1->Step2 Step3 4. Protein Quantification - Use BCA or Bradford assay to determine protein concentration of lysates Step2->Step3 Step4 5. SDS-PAGE & Transfer - Normalize protein amounts - Separate proteins by gel electrophoresis - Transfer proteins to a PVDF membrane Step3->Step4 Step5 6. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with Primary Antibody (anti-POI, anti-Loading Control) - Incubate with HRP-conjugated Secondary Antibody Step4->Step5 Step6 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band density Step5->Step6 End 8. Data Interpretation (Calculate DC₅₀ and Dₘₐₓ) Step6->End

Caption: Experimental workflow for Western blotting analysis.

Methodology:

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.

    • Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis :

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes, then scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification :

    • Determine the total protein concentration of each lysate using a BCA protein assay.[2]

  • Western Blotting :

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification :

    • Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity.[2]

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the binding affinity and cooperativity of the POI-PROTAC-E3 ligase ternary complex.[1]

Methodology:

  • Reagent Preparation :

    • Fluorescently Labeled Ligand : Prepare a fluorescently labeled version of either the POI ligand or the E3 ligase ligand. For example, a FAM-labeled HIF-1α peptide can be used for VHL, and a similar approach can be adapted for CRBN.[1]

    • Proteins : Purify recombinant POI and the CRBN-DDB1 E3 ligase complex.

    • PROTAC : Prepare a stock solution of the this compound-based PROTAC in DMSO.

  • Binary Binding Assay (Control) :

    • First, determine the binary binding affinity of the PROTAC for CRBN.

    • In a microplate, add a fixed concentration of the fluorescently labeled CRBN ligand and purified CRBN protein.

    • Titrate increasing concentrations of the unlabeled this compound-based PROTAC.

    • Measure the fluorescence polarization after incubation. A decrease in polarization indicates displacement of the fluorescent ligand by the PROTAC.

    • Calculate the IC₅₀ from the resulting competition curve.

  • Ternary Complex Cooperativity Assay :

    • To measure ternary complex formation, pre-saturate the PROTAC with one of the binding partners (e.g., the POI).[1]

    • In a microplate, add a fixed concentration of the fluorescently labeled CRBN ligand and purified CRBN protein.

    • Titrate increasing concentrations of the pre-formed PROTAC-POI binary complex.

    • Measure the fluorescence polarization. The affinity in this context reflects the stability of the ternary complex.

  • Data Analysis :

    • Compare the binding affinity of the PROTAC to CRBN in the presence and absence of the POI.

    • The cooperativity factor (alpha) can be calculated as the ratio of the binary Kᵢ to the ternary Kᵢ. An alpha value > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes), while an alpha value < 1 indicates negative cooperativity.[14]

References

Advanced Analytical Techniques for Isoindoline Purification and Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The purity and chiral integrity of these compounds are critical for their therapeutic efficacy and safety. This document provides detailed application notes and protocols for advanced analytical techniques essential for the purification and comprehensive analysis of this compound derivatives. These methods are crucial for ensuring the quality, consistency, and regulatory compliance of this compound-based active pharmaceutical ingredients (APIs).

I. Purification Techniques

The purification of this compound derivatives from crude reaction mixtures is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the target compound and the nature of the impurities.

Supercritical Fluid Chromatography (SFC) for Purification

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chemistry technique for the purification of small molecules, offering advantages such as faster separations, reduced solvent consumption, and lower environmental impact compared to traditional preparative HPLC. SFC is particularly well-suited for the purification of chiral and achiral this compound derivatives.

Application Note: SFC is highly effective for the preparative separation of this compound enantiomers and diastereomers, as well as for the removal of closely related structural impurities. The use of carbon dioxide as the primary mobile phase component allows for easy evaporation, simplifying product recovery.

Experimental Protocol: Preparative SFC Purification of a Chiral this compound Derivative

  • Instrumentation: Preparative SFC system equipped with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a fraction collector. Detection can be achieved using UV-Vis and/or Mass Spectrometry (MS).

  • Column: A chiral stationary phase (CSP) column suitable for the compound class. Common choices include polysaccharide-based columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series). A typical dimension for preparative scale is 21.2 x 250 mm, 5 µm.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Co-solvent, typically methanol, ethanol, or isopropanol, often with a basic or acidic additive to improve peak shape and resolution. For basic isoindolines, an amine additive like diethylamine (DEA) or isopropylamine (IPA) at 0.1-0.5% in the co-solvent is common.

  • Method Development and Screening:

    • Initial Screening: Begin with a generic gradient on an analytical scale column (e.g., 4.6 x 150 mm) to screen different co-solvents (Methanol, Ethanol, Isopropanol) and a selection of chiral columns. A typical screening gradient would be 5% to 40% co-solvent over 5-10 minutes.

    • Optimization: Once a promising column and co-solvent are identified, optimize the separation by adjusting the co-solvent percentage (isocratic or shallow gradient), flow rate, and back-pressure to maximize resolution and throughput.

  • Preparative Run Conditions (Example):

    • Column: Chiralpak® AD-H (20 x 250 mm, 5 µm)

    • Mobile Phase: 70% CO2, 30% Methanol with 0.2% Isopropylamine

    • Flow Rate: 50 mL/min

    • Back Pressure: 150 bar

    • Temperature: 35 °C

    • Injection Volume: 1 mL of a 10 mg/mL sample solution

    • Detection: UV at 254 nm

    • Fraction Collection: Triggered by peak threshold and/or time windows.

  • Post-Purification: Evaporate the collected fractions under reduced pressure to obtain the purified this compound derivative.

ParameterTypical Range for Preparative SFC
Column Dimensions 10-50 mm ID x 150-250 mm L
Particle Size 5-10 µm
Flow Rate 20-100 mL/min
Back Pressure 100-200 bar
Co-solvent % 5-50%

II. Analytical Techniques for Purity and Characterization

A suite of advanced analytical techniques is necessary to confirm the identity, purity, and chiral integrity of the purified this compound derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[1] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Application Note: Reversed-phase HPLC with UV detection is a robust method for routine purity analysis of this compound derivatives. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for impurity identification.[2][3]

Experimental Protocol: HPLC Purity Determination of an this compound Derivative

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

    • B: Acetonitrile or Methanol with 0.1% formic acid or TFA

  • Gradient Elution (Example):

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the specific this compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the area percent of the main peak to calculate purity. Quantify impurities against a reference standard if available.

ParameterTypical Performance Data for HPLC Purity Assay
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For chiral this compound derivatives, it is essential to determine the enantiomeric excess (e.e.). Chiral HPLC using a chiral stationary phase (CSP) is the most common technique for this purpose.

Application Note: Polysaccharide-based CSPs are highly effective for the enantiomeric separation of a wide range of chiral compounds, including isoindolines.[2] Method development often involves screening different CSPs and mobile phase compositions.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Instrumentation: HPLC system with UV-Vis or PDA detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak® IA, IB, IC, etc., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase (Normal Phase - Example):

    • A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting ratio is 90:10 (hexane:IPA).

    • Additives such as 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) may be required to improve peak shape.

  • Isocratic Elution: Chiral separations are most often performed under isocratic conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Application Note: ¹H qNMR is a powerful technique for the certification of this compound reference standards.[7] It provides a direct measure of purity by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and weight.[8]

Experimental Protocol: Absolute Purity of an this compound by ¹H qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ is unknown.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

    • Acquisition Time (aq): At least 3-4 seconds to ensure proper digitization of the signals.

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., LB = 0.3 Hz) to improve S/N.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the this compound analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

ParameterRecommended Setting for qNMR
Spectrometer Field ≥ 400 MHz
Relaxation Delay (d1) ≥ 5 x T₁ (longest)
Pulse Angle 30° or 90°
Signal-to-Noise Ratio > 250:1
Digital Resolution Sufficient for accurate integration
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Mass spectrometry provides information about the molecular weight and structure of a compound.[9] When coupled with a separation technique like HPLC or SFC, it is invaluable for identifying unknown impurities.

Application Note: Electrospray ionization (ESI) is a soft ionization technique suitable for most this compound derivatives, typically forming protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information.[9][10][11][12][13]

Expected Fragmentation Patterns for Isoindolines:

The fragmentation of isoindolines will depend on the substitution pattern. Common fragmentation pathways for related nitrogen-containing heterocycles include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For N-substituted isoindolines, this can lead to the loss of the N-substituent.

  • Loss of small neutral molecules: Depending on the substituents, losses of molecules like H₂O, CO, or HCN can be observed.

  • Ring Opening: The this compound ring system can undergo cleavage, leading to characteristic fragment ions. For example, in isoquinoline alkaloids, which are structurally related, retro-Diels-Alder (RDA) reactions have been observed.[10][11]

  • Fragmentation of Substituents: The substituents on the this compound core will undergo their own characteristic fragmentations.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution mass data).

  • Chromatographic Conditions: Use the HPLC method developed for purity analysis. Ensure the mobile phase is compatible with MS (e.g., use formic acid instead of non-volatile buffers).

  • Mass Spectrometry Settings (ESI Positive Mode - Example):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for the compound of interest)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow and Temperature: Optimize for the instrument and mobile phase flow rate.

    • MS/MS: Perform data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions in the full scan spectrum. Use a collision energy ramp to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the impurity to propose a molecular formula.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity. Compare the fragmentation to that of the main compound to identify the site of modification.

III. Visualization of Workflows and Pathways

Experimental Workflow for this compound Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis & Characterization cluster_data Data Output crude Crude this compound Product sfc_prep Preparative SFC crude->sfc_prep purified Purified this compound sfc_prep->purified hplc HPLC (Purity) purified->hplc chiral_hplc Chiral HPLC (e.e.) purified->chiral_hplc qnmr qNMR (Absolute Purity) purified->qnmr lcms LC-MS/MS (Structure & Impurities) purified->lcms purity_data Purity > 99.5% hplc->purity_data ee_data e.e. > 99% chiral_hplc->ee_data abs_purity_data Absolute Purity Report qnmr->abs_purity_data structure_data Structural Confirmation & Impurity Profile lcms->structure_data

Caption: Workflow for this compound Purification and Analysis.

NRF2 Signaling Pathway Activated by this compound Derivatives

Some this compound derivatives have been shown to exert their biological effects by modulating signaling pathways. For example, certain this compound-diones can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[14][15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation keap1 Keap1 keap1_nrf2->keap1 nrf2 Nrf2 keap1_nrf2->nrf2 cul3 Cul3-E3 Ligase keap1->cul3 presents Nrf2 for ubiquitination proteasome Proteasome Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation cul3->nrf2 maf Maf nrf2_nuc->maf heterodimerizes are Antioxidant Response Element (ARE) maf->are binds to genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: NRF2 Signaling Pathway Activation by Isoindolines.

Conclusion

The advanced analytical techniques detailed in these application notes and protocols provide a robust framework for the comprehensive purification and analysis of this compound derivatives. The implementation of SFC for purification offers a green and efficient alternative to traditional methods. A combination of HPLC, chiral HPLC, qNMR, and LC-MS/MS is essential for ensuring the purity, chiral integrity, and structural identity of these important pharmaceutical compounds. These rigorous analytical controls are fundamental to the development of safe and effective this compound-based therapeutics.

References

Application Notes: The Utility of Isoindoline Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry, particularly in oncology, due to their diverse pharmacological profiles and presence in clinically approved drugs.[1] The therapeutic potential of this compound derivatives stems from their ability to modulate multiple key pathways involved in cancer progression, including protein degradation, cell cycle control, apoptosis, and angiogenesis.[2][3] Notably, the blockbuster immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, used in the treatment of multiple myeloma, are based on an this compound core, highlighting the clinical significance of this structural class.[4][5] These application notes provide an overview of the primary mechanisms of action, quantitative data on representative compounds, and detailed protocols for evaluating this compound derivatives in a preclinical cancer research setting.

Key Applications and Mechanisms of Action

This compound derivatives exert their anticancer effects through several distinct mechanisms, making them a versatile tool for cancer drug discovery.

Targeted Protein Degradation via E3 Ligase Modulation

A groundbreaking mechanism associated with the this compound scaffold is the hijacking of the cellular ubiquitin-proteasome system. The phthalimide group, a key component of thalidomide and its analogs, binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[6]

  • Molecular Glues: Compounds like lenalidomide and pomalidomide function as "molecular glues." Their binding to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The degradation of these factors is cytotoxic to multiple myeloma cells.

  • PROTACs: The high-affinity binding to CRBN makes the this compound core an ideal E3 ligase-recruiting ligand for Proteolysis-Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into proximity with an E3 ligase.[7][8] An this compound-based PROTAC consists of a phthalimide moiety (to bind CRBN), a linker, and a ligand for a cancer-driving protein, thereby targeting it for destruction.[9]

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., Oncogene) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC This compound-based PROTAC PROTAC->POI CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN PROTAC->Ternary CRBN->Ternary Recruited Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC mechanism using an this compound ligand to recruit Cereblon.

Reactivation of the p53 Tumor Suppressor Pathway

In many cancers with wild-type p53, the tumor suppressor function is abrogated by its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Several isoindolinone derivatives have been designed to inhibit the MDM2-p53 protein-protein interaction.[10][11] By occupying the p53-binding pocket on MDM2, these inhibitors stabilize p53, leading to its accumulation and the transcriptional activation of downstream targets like p21, which induces cell cycle arrest and apoptosis.[12]

G cluster_1 Inhibition of MDM2-p53 Interaction MDM2 MDM2 p53 p53 MDM2->p53 Binds & Negatively Regulates Proteasome Proteasome p53->Proteasome Targeted for Degradation p21 p21 (CDKN1A) p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Activates Transcription Degradation p53 Degradation Proteasome->Degradation Inhibitor Isoindolinone Inhibitor Inhibitor->MDM2 Blocks Interaction Arrest Cell Cycle Arrest p21->Arrest

Caption: Reactivation of p53 by isoindolinone-based MDM2 inhibitors.

Enzyme Inhibition

The this compound scaffold has been utilized to develop inhibitors for various enzyme families implicated in cancer.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are overexpressed in many cancers and contribute to oncogenesis by altering gene expression.[13] Isoindolinone-based compounds have been developed as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and inducing cell cycle arrest and apoptosis.[14][15]

  • Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Novel isoindolinone derivatives have shown potent, low nanomolar inhibitory activity against cancer-associated hCA isoforms.[16]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Thalidomide and its analogs possess anti-angiogenic properties.[2][3] Furthermore, other novel indenoisoquinoline and indole derivatives have been shown to inhibit angiogenesis by suppressing pathways such as the HIF-1α signaling pathway or by inhibiting key receptor tyrosine kinases like VEGFR2.[17][18][19]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound Class Compound Name/Number Cancer Cell Line Assay Type IC50 / CC50 Reference
This compound-1,3-dione 2-(4-(2-bromoacetyl)phenyl)this compound-1,3-dione Raji (Burkitt's lymphoma) Cytotoxicity 0.26 µg/mL [20]
This compound-1,3-dione 2-(4-(2-bromoacetyl)phenyl)this compound-1,3-dione K562 (CML) Cytotoxicity 3.81 µg/mL [20]
This compound-1,3-dione Compound 7 A549 (Lung) BrdU 19.41 µM [21]
This compound-1,3-dione Compound 3 A549-Luc (Lung) MTT 114.25 µM [22]
Isoindolinone Compound 2a A549 (Lung) WST-1 650.25 µg/mL [16]
Isoindolinone NCTD4 HT-29 (Colon) Growth Inhibition Dose-dependent effect [23]
Isoindolinone Compound 6c MCF-7 (Breast) Viability 37.7 µM [24]

| Isoindolinone | Compound 10b | MCF-7 (Breast) | Viability | 31.8 µM |[24] |

Table 2: Activity of this compound-Based Enzyme and Protein-Protein Interaction Inhibitors

Target Compound Name/Number Assay Type IC50 Reference
MDM2-p53 Interaction NU8231 ELISA 5.3 µM [10][25]
MDM2-p53 Interaction Compound 74a ((+)-R-enantiomer) ELISA 0.17 µM
MDM2-p53 Interaction Succinate Ester Prodrug (2) Cell-free binding 20 nM [26]
Carbonic Anhydrase I Compound 2c Enzyme Inhibition (Ki) 11.48 nM [16]

| Carbonic Anhydrase II | Compound 2c | Enzyme Inhibition (Ki) | 9.32 nM |[16] |

Experimental Protocols

A logical workflow is essential for evaluating novel this compound derivatives. The process typically starts with broad screening for cytotoxicity, followed by mechanistic assays to determine the mode of action.

G cluster_workflow Preclinical Evaluation Workflow start Synthesized This compound Derivative screen Protocol 1: In Vitro Cytotoxicity Screening (e.g., MTT/SRB) start->screen is_active Compound Active? screen->is_active moa Mechanism of Action (MoA) Elucidation is_active->moa Yes stop Inactive/ Re-design is_active->stop No apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) moa->apoptosis pathway Protocol 3: Pathway Analysis (Western Blot) moa->pathway other Other MoA Assays (e.g., Angiogenesis, Enzyme Inhibition) moa->other invivo In Vivo Xenograft Model Testing apoptosis->invivo pathway->invivo other->invivo

Caption: General workflow for preclinical evaluation of this compound derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/WST-1 Method)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, which can be quantified by spectrophotometry.[27]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT116).

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • 96-well flat-bottom plates.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • MTT or WST-1 reagent.

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48–72 hours at 37°C, 5% CO₂.

  • Assay Development:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours until purple precipitate is visible.[27] Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

Data Analysis:

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V.[30][31] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[32][33]

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample).

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[30]

  • Propidium Iodide (PI) staining solution.

  • Cold PBS.

  • Flow cytometry tubes and a flow cytometer.

Procedure:

  • Cell Preparation: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.[30]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[32] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[30]

  • Dilution & Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube.[32] Analyze the samples on a flow cytometer as soon as possible.

Data Analysis:

  • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Analyze the dot plot (FITC vs. PI) to quantify cell populations:

    • Lower-Left (Annexin V-/PI-): Viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often debris).

  • Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Western Blot Analysis for p53 Pathway Activation

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. To confirm that an this compound derivative acts by inhibiting MDM2, this protocol assesses the accumulation of p53 and the increased expression of its downstream target, the cell cycle inhibitor p21.[12][34]

Materials:

  • Treated and control cell pellets.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (e.g., 4-20% Tris-glycine).

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and Western blot transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH).[35]

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.[34]

Procedure:

  • Cell Lysis: Treat cells (e.g., SJSA-1, MCF-7) with the compound for 6-24 hours. Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[34]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[34]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[34]

  • Blocking & Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody (e.g., anti-p53, 1:1000 dilution) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[34]

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein.

  • Normalize the intensity of the target proteins (p53, p21) to the corresponding loading control (β-actin).

  • Compare the normalized protein levels in the treated samples to the vehicle control to determine the fold-change in expression. An increase in p53 and p21 levels indicates activation of the pathway.

References

Application Notes and Protocols: Isoindoline Compounds in Neurodegenerative Disease Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Isoindoline and its derivatives have emerged as a promising class of compounds for modeling and potentially treating these devastating conditions. Their therapeutic potential stems from diverse mechanisms of action, including anti-inflammatory effects, inhibition of protein aggregation, and modulation of oxidative stress pathways.

These application notes provide an overview of the use of this compound compounds in neurodegenerative disease research, along with detailed protocols for key in vitro and in vivo experiments.

Featured this compound Compounds and Their Applications

Several this compound derivatives have demonstrated significant neuroprotective effects in various experimental models. This section summarizes the applications and key findings for some of these compounds.

  • This compound-1,3-dione Derivatives: These compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[1][2] Additionally, certain derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines.[3]

  • Lenalidomide: An immunomodulatory drug that has been shown to be neuroprotective in a mouse model of ALS.[4][5] Its mechanism of action involves the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.[5][6]

  • Pomalidomide: Another immunomodulatory agent with demonstrated neuroprotective effects in models of traumatic brain injury.[7][8] It has been shown to reduce neuroinflammation, oxidative damage, and neuronal death.[7]

  • 3,6′-Dithiopomalidomide (DP): A novel pomalidomide analog that has shown efficacy in mitigating hippocampal neurodegeneration and cognitive deficits in a rat model of traumatic brain injury.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the efficacy of various this compound compounds in models of neurodegenerative diseases.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound-1,3-dione Derivatives

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)Source
4a (ortho-chloro derivative) AChE0.91 ± 0.045Donepezil0.14 ± 0.03[1][2]
4g (meta-methoxy derivative) AChE5.5 ± 0.7Donepezil0.14 ± 0.03[1][2]
7a and 7f (para-fluoro derivatives) AChE2.1Rivastigmine11.07[10]
7b (para-methyl derivative) AChE5.4 ± 0.9Rivastigmine11.07[10]
7g (para-methyl derivative) AChE4.8 ± 0.5Rivastigmine11.07[10]

Table 2: In Vivo Neuroprotective Effects of Lenalidomide and Pomalidomide

CompoundDisease ModelAnimalTreatment ProtocolKey Outcome% ImprovementSource
Lenalidomide ALSG93A SOD1 Transgenic MouseTreatment started at symptom onsetExtended survival interval~45%[5][11]
Lenalidomide ALSG93A SOD1 Transgenic MouseTreatment started at symptom onsetAttenuated neuronal cell loss33% more neurons[4]
Pomalidomide Traumatic Brain InjuryRat0.5 mg/kg IV at 5h post-injuryReduced contusion volume-[7][8]
Pomalidomide Traumatic Brain InjuryRat0.5 mg/kg IV at 5h post-injuryReduced 4-HNE-positive neurons (cortex)42%[7]
Pomalidomide Traumatic Brain InjuryRat0.5 mg/kg IV at 5h post-injuryReduced 4-HNE-positive neurons (striatum)93%[7]
3,6′-Dithiopomalidomide (DP) Traumatic Brain InjuryRat0.5 mg/kg IV at 5h post-injuryReduced contusion volumeMore efficacious than Pomalidomide[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of this compound compounds.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is adapted from studies investigating the neuroprotective effects of this compound derivatives against oxidative stress.[3]

1. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in a growth medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin).
  • To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid in a low-serum medium (e.g., 1% FBS) for 4-6 days.

2. Induction of Oxidative Stress and Treatment:

  • Seed differentiated SH-SY5Y cells into 96-well plates.
  • Pre-treat cells with various concentrations of the this compound compound for 24 hours.
  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the media at a final concentration of 500 µM for an additional 24 hours.[12]

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.
  • Solubilize the formazan crystals by adding 100 µL of isopropanol/HCl solution.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Express cell viability as a percentage of the untreated control.

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, incubate the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA) dye.
  • Measure the fluorescence intensity using a fluorescence microplate reader.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the method used to evaluate the AChE inhibitory activity of this compound-1,3-dione derivatives.[1][10]

1. Reagent Preparation:

  • Prepare a 0.1 M potassium phosphate buffer (pH 8.0).
  • Prepare solutions of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compounds in the buffer.
  • Prepare an AChE enzyme solution (from electric eel) in the buffer.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the phosphate buffer.
  • Add 25 µL of the test compound solution at various concentrations.
  • Add 25 µL of the AChE enzyme solution (final concentration of 0.22 U/mL).
  • Pre-incubate the mixture at 25°C for 15 minutes.
  • Initiate the reaction by adding 125 µL of the ATCI substrate solution (3 mM).
  • Measure the change in absorbance at 412 nm after 15 minutes.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: In Vivo Evaluation in a G93A SOD1 Mouse Model of ALS

This protocol is a generalized procedure based on studies with lenalidomide.[4][13]

1. Animal Model and Treatment:

  • Use G93A SOD1 transgenic familial ALS mice and their wild-type littermates.
  • Begin treatment at the onset of disease symptoms (e.g., determined by motor performance tests).
  • Administer the this compound compound (e.g., lenalidomide) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

2. Behavioral and Survival Analysis:

  • Monitor body weight and motor performance (e.g., using a rotarod test) weekly.
  • Record the age of disease onset and the date of death to determine survival duration.

3. Histological Analysis:

  • At a predetermined endpoint (e.g., 110 days of age), perfuse the mice and collect spinal cord tissue.
  • Perform Nissl staining on spinal cord sections to count the number of surviving motor neurons in the lumbar region.
  • Conduct immunohistochemistry for markers of inflammation (e.g., TNF-α, FasL) to assess the compound's effect on neuroinflammation.

4. Gene and Protein Expression Analysis:

  • Extract RNA and protein from spinal cord tissue.
  • Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro- and anti-inflammatory cytokines.
  • Use Western blotting to assess the protein levels of relevant targets.

Visualizations

NRF2 Signaling Pathway in Neuroprotection

NRF2_Pathway cluster_stress Oxidative Stress cluster_compound This compound Compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation This compound This compound Compound This compound->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO-1, GSTK1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Experimental Workflow for In Vitro Neuroprotection Assay

Workflow_In_Vitro cluster_setup Cell Culture and Treatment cluster_analysis Data Acquisition and Analysis A Seed SH-SY5Y Cells B Differentiate with Retinoic Acid A->B C Pre-treat with this compound Compound B->C D Induce Oxidative Stress (H₂O₂) C->D E MTT Assay for Cell Viability D->E F DCFH-DA Assay for ROS Levels D->F G Data Analysis and Interpretation E->G F->G

Logical Relationship in Anti-Alzheimer's Drug Discovery

Alzheimer_Logic Alzheimer Alzheimer's Disease Pathology ACh_Deficit Acetylcholine Deficit Alzheimer->ACh_Deficit AChE Acetylcholinesterase (AChE) AChE->ACh_Deficit contributes to Isoindoline_Inhibitor This compound-1,3-dione Derivative Inhibition Inhibition of AChE Isoindoline_Inhibitor->Inhibition causes Inhibition->AChE ACh_Increase Increased Acetylcholine Levels Inhibition->ACh_Increase Symptom_Alleviation Symptomatic Alleviation ACh_Increase->Symptom_Alleviation

References

Troubleshooting & Optimization

Navigating the Scale-Up of Isoindoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of isoindoline synthesis is a critical step in advancing novel therapeutics. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format for clarity.

Low Product Yield

Question: We are experiencing a significant drop in yield for our this compound synthesis upon scaling up from the lab to a pilot plant. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield during scale-up is a common challenge and can often be attributed to several factors. A systematic approach to identifying the root cause is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion on a larger scale.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC until the starting material is consumed.

      • Temperature: Gradually increase the reaction temperature, being mindful of potential side product formation or product degradation.

      • Reagent Stoichiometry: Ensure the molar ratios of reactants are optimal. In some cases, a slight excess of one reactant can drive the reaction to completion.

  • Product Decomposition: Isoindolines can be unstable under certain conditions, leading to degradation.

    • Troubleshooting:

      • Temperature Control: Overheating can lead to decomposition. Implement precise temperature control, especially during exothermic reactions.

      • Atmosphere: Many this compound syntheses are sensitive to oxygen.[1] Ensure all steps are carried out under an inert atmosphere (e.g., nitrogen or argon).

      • pH Control: The product may be sensitive to acidic or basic conditions. Maintain a neutral pH during workup and purification.

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized concentration and temperature gradients, promoting side reactions.

    • Troubleshooting:

      • Stirring Rate: Increase the stirring speed and ensure the vortex is appropriate for the vessel size.

      • Impeller Design: Use an impeller designed for efficient mixing of the specific reaction mixture viscosity and volume.

  • Losses During Workup and Purification: Product may be lost during extraction, filtration, or chromatography.

    • Troubleshooting:

      • Extraction: Perform multiple extractions with smaller volumes of solvent to ensure complete recovery. If emulsions form, adding brine can help break them.

      • Purification: If using column chromatography, deactivating the silica gel with triethylamine can prevent product degradation on the column. For larger scales, developing a crystallization method for purification is often more efficient and can lead to higher recovery.

Formation of Impurities and Side Products

Question: Our scaled-up reaction is producing a significant amount of impurities that were not observed at the lab scale. How can we identify and minimize these?

Answer: The impurity profile can change significantly during scale-up due to longer reaction times and less efficient heat and mass transfer.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: As with low yield, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

  • Over-oxidation Products: If the reaction is sensitive to air, prolonged reaction times at elevated temperatures can lead to oxidation.

    • Troubleshooting:

      • Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the process.

      • Antioxidants: In some cases, the addition of a radical inhibitor like BHT can be beneficial, provided it doesn't interfere with the desired reaction.

  • Polymerization: The this compound product itself or reactive intermediates can sometimes polymerize.

    • Troubleshooting:

      • Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization.

      • Temperature: Lowering the reaction temperature may slow down the rate of polymerization.

  • Side-Reaction Products from Impurities in Starting Materials: Impurities present in the starting materials can become significant at a larger scale.

    • Troubleshooting:

      • Reagent Purity: Use high-purity starting materials and solvents. Consider re-purifying starting materials if necessary.

Data Presentation

Optimizing reaction conditions is key to a successful scale-up. The following table provides illustrative data on how different parameters can affect the yield of a typical N-substituted this compound synthesis from o-phthalaldehyde and a primary amine.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane25475
2Toluene25482
3Toluene50291
4Acetonitrile25468
5Toluene80285 (decomposition observed)

Note: This data is illustrative and serves to demonstrate the impact of reaction parameters. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of N-Benzylthis compound from o-Phthalaldehyde and Benzylamine

This protocol provides a general procedure for the synthesis of an N-substituted this compound.

Materials:

  • o-Phthalaldehyde

  • Benzylamine

  • Toluene, anhydrous

  • Triethylamine

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phthalaldehyde (1.0 eq) in anhydrous toluene.

  • Reagent Addition: In the dropping funnel, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Reaction Execution: Add the benzylamine/triethylamine solution dropwise to the stirred solution of o-phthalaldehyde at room temperature over 30 minutes.

  • Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford the pure N-benzylthis compound.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes check_purity Check Purity of Starting Materials & Solvents side_products->check_purity Yes optimize_workup Optimize Workup & Purification: - Adjust pH - Modify Extraction - Consider Crystallization side_products->optimize_workup No success Yield Improved optimize_conditions->success re_evaluate Re-evaluate Synthetic Route optimize_conditions->re_evaluate check_purity->optimize_conditions check_purity->re_evaluate optimize_workup->success optimize_workup->re_evaluate

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

General Experimental Workflow for N-Substituted this compound Synthesis

This diagram outlines the typical experimental workflow for the synthesis of N-substituted isoindolines.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve o-phthalaldehyde in solvent B 2. Prepare solution of amine and base A->B C 3. Add amine solution dropwise to aldehyde B->C D 4. Stir at specified temperature and monitor C->D E 5. Quench reaction D->E F 6. Aqueous washes (Acid, Base, Brine) E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Column Chromatography or Crystallization H->I J 10. Characterize pure product I->J

Caption: A typical experimental workflow for N-substituted this compound synthesis.

References

strategies for optimizing the yield of isoindoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: Low yields in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Lowering the temperature can lead to incomplete conversion of starting materials, thus reducing the yield. Conversely, excessively high temperatures can cause degradation of reactants or products and promote the formation of side products.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates. Poor solubility can impede the reaction.[1] The choice of solvent can also dictate the reaction pathway, with some solvents favoring the desired product while others promote side reactions.[1] For instance, in some ultrasound-assisted syntheses, water was found to be an unsuitable solvent due to the poor solubility of the starting materials.[1]

  • Catalyst and Ligand Issues: In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. An inactive or expired catalyst can significantly lower the yield. The ligand used in conjunction with a metal catalyst can dramatically influence the reaction's outcome, with some ligands promoting the desired product while others may lead to side products or no reaction at all.[1]

  • Presence of Water or Oxygen: Certain this compound synthesis reactions are sensitive to moisture and oxygen.[1] For reactions requiring anhydrous conditions, inadequate drying of glassware or solvents can result in significantly lower yields.[1]

  • Insufficient Reaction Time: Some reactions require a significant amount of time to reach completion. Terminating the reaction prematurely will result in a high proportion of unreacted starting material.[1]

  • Steric Hindrance: The molecular structure of the substrates can affect the reaction's efficiency. Significant steric hindrance near the reaction site can impede the reaction and lower the yield.[1]

  • Inherent Instability: The isoindole ring system itself can be inherently unstable, making it prone to polymerization, oxidation, and decomposition, especially when unsubstituted.[3] This instability is a major challenge when scaling up production.[3]

Q2: How can the formation of side products be minimized?

A2: Minimizing side products often requires careful optimization of the reaction conditions:

  • Ligand Selection in Catalysis: In palladium-catalyzed reactions, the choice of the N-heterocyclic carbene (NHC) ligand can be critical in minimizing side products like N-demethylation and proto-dehalogenation.[1]

  • Control of Reaction Temperature: Optimizing the reaction temperature can improve selectivity. Sometimes, running a reaction at a lower temperature for a longer duration can favor the desired product.

  • Atmosphere Control: For reactions that are sensitive to oxygen, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidation-related side products.[3]

  • pH Control: Isoindoles can be unstable in strongly acidic or basic conditions. Buffering the reaction mixture or using mild acids and bases during workup can prevent degradation.[3]

Q3: What are some common challenges during the purification of isoindolines and how can they be addressed?

A3: Purification of isoindolines can be challenging due to their potential instability.

  • Decomposition on Silica/Alumina: Standard column chromatography using silica or alumina can sometimes lead to product decomposition.[3] In such cases, consider using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases like Florisil.[3]

  • Alternative Purification Methods: Whenever possible, developing a purification strategy based on crystallization or precipitation is often preferable as it is more scalable and can be less harsh on the product than chromatography.[3]

  • Thermal Degradation during Distillation: If distillation is necessary, using a high-vacuum setup, such as short-path distillation, can lower the boiling point and minimize thermal exposure, thus preventing degradation.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Temperature Systematically vary the reaction temperature. For instance, in the ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones, increasing the temperature from room temperature to 50°C significantly improved the yield.[4]
Incorrect Solvent Screen a variety of solvents. In one study, iso-propanol was found to be a more suitable solvent than methanol, ethanol, dichloromethane, and acetonitrile for a specific isoindolin-1-one synthesis.[4]
Inactive Catalyst/Reagents Use fresh reagents and catalysts. For reductions using sodium borohydride, ensure it has not been deactivated by moisture.[5] In palladium-catalyzed reactions, the choice of ligand is crucial; for example, IBioxMe4 was identified as an optimal ligand in one case to achieve a high yield.[6]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[5]
Incomplete Reaction If the reaction is incomplete, consider increasing the molar excess of a key reagent, such as the reducing agent in a reduction reaction.[5]
Issue 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Steps
Suboptimal Ligand in Catalysis Screen different ligands for your catalytic system. The structure of the ligand can significantly influence the selectivity of the reaction.[1][6]
Incorrect Reaction Temperature Adjust the reaction temperature. Sometimes a lower temperature can increase selectivity towards the desired product.
Presence of Oxygen or Water For sensitive reactions, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
Unfavorable pH If your product is acid or base sensitive, use a buffered solution or mild workup conditions to prevent degradation.[3]

Experimental Protocols

Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones

This protocol describes a general procedure for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines under ultrasonic irradiation.[1][4]

Materials:

  • 3-Alkylidenephtalide (0.5 mmol, 1 equivalent)

  • Primary amine (2 equivalents)

  • iso-Propanol

  • Saturated aqueous solution of NaHCO₃

  • Dichloromethane

  • Brine

  • Na₂SO₄

Procedure:

  • In a suitable reaction vessel, dissolve the 3-alkylidenephtalide in iso-propanol.

  • Add the primary amine to the solution.

  • Place the reaction vessel in an ultrasonic bath operating at 47 kHz and 35 W.

  • Irradiate the mixture at 50°C for 30 minutes.

  • After the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate).

Data Presentation

Table 1: Optimization of Reaction Conditions for Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-one (1a) [4]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol603060
2Ethanol6030Moderate
3iso-Propanol 50 30 93
4n-Butanol6030Moderate
5Dichloromethane6030Moderate
6Acetonitrile6030Moderate
7Water6030Low
8iso-Propanol4030Decreased
9iso-Propanol3030Decreased

The data indicates that iso-propanol at 50°C provides the optimal conditions for this specific reaction, yielding 93% of the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Alkylidenephtalide in iso-Propanol add_amine Add Primary Amine start->add_amine ultrasound Ultrasonic Irradiation (47 kHz, 35 W, 50°C, 30 min) add_amine->ultrasound quench Quench with NaHCO3 (aq) ultrasound->quench extract Extract with Dichloromethane quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for the ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones.

troubleshooting_logic start Low Yield or Side Products Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Appropriate? temp->solvent Yes optimize_temp Screen Temperature Range temp->optimize_temp No catalyst Is Catalyst/Ligand Optimal? solvent->catalyst Yes optimize_solvent Screen Solvents solvent->optimize_solvent No atmosphere Is Inert Atmosphere Required? catalyst->atmosphere Yes optimize_catalyst Screen Catalysts/Ligands catalyst->optimize_catalyst No use_inert Use N2 or Ar Atmosphere atmosphere->use_inert Yes end Improved Yield atmosphere->end No optimize_temp->solvent optimize_solvent->catalyst optimize_catalyst->atmosphere use_inert->end

Caption: A logical troubleshooting workflow for optimizing this compound reaction yields.

References

Technical Support Center: Advanced Purification of Complex Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges in the purification of complex isoindoline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities in crude this compound derivative samples can stem from unreacted starting materials or byproducts of the synthetic route. These often include:

  • Unreacted Starting Materials: Such as N-substituted phthalimide precursors if the initial alkylation or cyclization was incomplete.[1]

  • Hydrolysis Products: Phthalic acid or its derivatives can form from the hydrolysis of the isoindolinone or phthalimide ring under acidic or basic conditions.[1]

  • Byproducts from Reagents: For instance, if hydrazine is used in a Gabriel-type synthesis for deprotection, residual phthalhydrazide can be a persistent impurity.[1]

  • Isomeric Byproducts: Rearrangement reactions, sometimes induced by alkaline hydrolysis of precursors, can lead to the formation of isomeric impurities.[1]

  • Catalyst Residues: In palladium-catalyzed reactions, residual palladium can contaminate the final product.

Q2: I'm observing low yields after my purification protocol. What are the likely causes?

A2: Low recovery of this compound derivatives post-purification can be attributed to several factors:

  • Product Loss During Extraction: Some this compound derivatives possess a degree of water solubility due to polar functional groups like amines and lactams. Optimizing the extraction protocol, for example by adjusting the pH of the aqueous layer to suppress the protonation of an amine group, can reduce its solubility in water and minimize loss.[1]

  • Irreversible Adsorption on Silica Gel: The polar nature of functional groups, particularly amines, can lead to strong interactions with acidic silica gel, causing tailing and potential product loss on the column.[1]

  • Decomposition on Stationary Phase: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive amino compounds.[1]

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[1] A thorough solvent screen is crucial.

Q3: My purified product appears colored, but the literature reports it as a white solid. How can I remove the color?

A3: The presence of color often indicates minor, highly conjugated impurities, possibly arising from oxidation or side reactions. A common and effective method to remove such impurities is treatment with activated charcoal.[1]

  • Protocol: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal (typically 1-5% w/w), heat the mixture briefly, and then perform a hot filtration to remove the charcoal before proceeding with crystallization.[2]

Troubleshooting Guides

Problem 1: Tailing or Streaking on TLC and Column Chromatography
  • Possible Cause: Strong interaction between polar functional groups (e.g., amines) on the this compound derivative and the acidic silica gel.[1]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as 1% triethylamine, to the eluent. This will compete with the basic sites on your compound for interaction with the silica, reducing tailing.[1]

    • Stationary Phase Pre-treatment: Pre-treat the silica gel with a base like triethylamine before packing the column.[1]

    • Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral or basic alumina.[1]

Problem 2: Product "Oils Out" During Recrystallization Instead of Forming Crystals
  • Possible Cause: The chosen solvent system is not ideal, or the solution is being cooled too rapidly.[1]

  • Solution:

    • Ensure Complete Dissolution: Make sure your compound is fully dissolved at the boiling point of the solvent.[1]

    • Optimize Solvent System: Try adding a co-solvent to modulate the solubility characteristics of your compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of a crystal lattice rather than amorphous precipitation.[1][2]

    • Seeding: Introduce a small seed crystal of the pure product to induce crystallization.[1]

Problem 3: Difficulty Separating Chiral this compound Derivatives
  • Possible Cause: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques.

  • Solution:

    • Chiral Chromatography: This is the most direct method.

      • Supercritical Fluid Chromatography (SFC): Often the technique of choice for chiral separations due to its high efficiency, speed, and reduced solvent consumption.[3][4] A variety of chiral stationary phases (CSPs) are available.

      • High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (CSP) to achieve separation.[5]

    • Diastereomeric Salt Formation: If your this compound derivative has a basic or acidic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization.

Data Presentation: Purification Method Comparison

Purification TechniqueTypical Purity AchievedThroughputKey AdvantagesCommon Challenges
Column Chromatography (Silica/Alumina) 95-99%Low to MediumWidely applicable, cost-effective.Tailing with polar compounds, potential for sample decomposition.[1]
Recrystallization >99% (for final polishing)Varies (Batch process)Excellent for removing minor impurities, scalable.Finding a suitable solvent can be time-consuming, potential for low recovery.[1][6]
Preparative HPLC >99.5%LowHigh resolution, automated.Expensive, lower sample capacity, large solvent consumption.
Supercritical Fluid Chromatography (SFC) >99%HighFast, "green" (uses CO2), excellent for chiral separations, reduced solvent waste.[3][7]Higher initial instrument cost, specialized knowledge can be beneficial.
Acid-Base Extraction Variable (often a pre-purification step)HighGood for removing non-basic or non-acidic impurities.Only applicable to compounds with ionizable groups, can be labor-intensive.[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Basic this compound Derivative
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane/ethyl acetate mixture). To mitigate tailing, add 1% triethylamine to the eluent used for both the slurry and the mobile phase.[1]

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the column.[1]

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[2][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.[1][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]

Visualizations

Troubleshooting_Purification cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting start Crude this compound Derivative check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end_product Pure Product is_pure->end_product Yes column_chrom Column Chromatography is_pure->column_chrom No tailing Tailing/Streaking? column_chrom->tailing recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out acid_base Acid-Base Extraction acid_base->column_chrom prep_hplc Preparative HPLC/SFC prep_hplc->check_purity tailing->recrystallization No add_base Add Base to Eluent / Use Alumina tailing->add_base Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Slow Cooling / Change Solvent oiling_out->slow_cool Yes low_yield->prep_hplc No check_extraction Optimize Extraction pH / Solvent Screen low_yield->check_extraction Yes add_base->column_chrom slow_cool->recrystallization check_extraction->acid_base

Caption: A logical workflow for troubleshooting common purification issues.

Chiral_Purification_Workflow start Racemic this compound Mixture method_selection Select Chiral Separation Method start->method_selection sfc Preparative SFC method_selection->sfc High Throughput hplc Preparative Chiral HPLC method_selection->hplc High Resolution diastereomer Diastereomeric Salt Formation method_selection->diastereomer Classic Method sfc_protocol Screen Chiral Columns & Modifiers -> Optimize Conditions -> Collect Fractions sfc->sfc_protocol hplc_protocol Select Chiral Stationary Phase -> Develop Mobile Phase -> Collect Fractions hplc->hplc_protocol diastereomer_protocol React with Chiral Acid/Base -> Fractional Crystallization -> Liberate Enantiomer diastereomer->diastereomer_protocol analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC/SFC) sfc_protocol->analysis hplc_protocol->analysis diastereomer_protocol->analysis enantiomer_1 Pure Enantiomer 1 analysis->enantiomer_1 enantiomer_2 Pure Enantiomer 2 analysis->enantiomer_2

Caption: Experimental workflow for chiral purification of this compound derivatives.

References

Technical Support Center: Managing the Inherent Instability of the Isoindoline Ring System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the isoindoline ring system. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these unstable compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound ring system inherently unstable?

A1: The instability of the this compound ring system stems from its electronic structure. Unlike its more stable isomer, indole, the 2H-isoindole tautomer possesses a reactive o-quinodimethane-like character. This makes the ring system susceptible to oxidation, polymerization, and ring-opening reactions, particularly when unsubstituted. The unsubstituted parent isoindole has proven difficult to isolate due to its high reactivity.[1][2]

Q2: How do substituents on the this compound ring affect its stability?

A2: Substituents play a crucial role in modulating the stability of the this compound ring.

  • Electron-withdrawing groups can increase stability by reducing the electron density of the pyrrole ring, making it less prone to oxidation.

  • Sterically bulky groups , particularly at the nitrogen (N-2) and adjacent carbon (C-1, C-3) positions, can provide kinetic stabilization by hindering the approach of reactants and preventing polymerization.

  • Oxidation of the ring to form isoindolinones or phthalimides (this compound-1,3-diones) significantly increases the stability of the core structure, which is why these motifs are more common in pharmaceuticals.[3]

Q3: What are the main degradation pathways for this compound derivatives?

A3: The primary degradation pathways for this compound derivatives include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of isoindolinones and other oxidized species. This process can be accelerated by light and trace metal impurities.

  • Polymerization: The reactive nature of the isoindole tautomer can lead to self-condensation or polymerization, resulting in insoluble materials and low yields of the desired product.

  • Acid/Base-Catalyzed Ring Opening: Under strongly acidic or basic conditions, the this compound ring can undergo hydrolysis and subsequent ring opening. The stability of this compound derivatives is often pH-dependent.

Q4: What are the ideal storage conditions for this compound compounds?

A4: To minimize degradation, this compound derivatives should be stored as solids under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or lower) and protected from light. Solutions of this compound compounds are generally less stable and should be prepared fresh before use.

Troubleshooting Guide

Issue Potential Causes Solutions & Recommendations
Low or No Product Yield 1. Degradation of the product during the reaction. 2. Polymerization of the this compound ring. 3. Oxidation by atmospheric oxygen.1. Temperature Control: Run the reaction at the lowest effective temperature. 2. Inert Atmosphere: Ensure all steps are carried out under a strict inert atmosphere (argon or nitrogen). Degas all solvents prior to use. 3. Reaction Time: Minimize reaction times where possible. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to destabilizing conditions.
Product Decomposes During Purification 1. Silica Gel Acidity: Standard silica gel can be acidic enough to cause degradation of sensitive isoindolines. 2. Thermal Stress: High temperatures during solvent evaporation can lead to decomposition. 3. Prolonged Exposure: Long chromatography run times increase the risk of degradation on the stationary phase.1. Alternative Chromatography: Use deactivated (e.g., triethylamine-washed) silica gel or alternative stationary phases like alumina (basic or neutral), or consider reverse-phase chromatography. 2. Avoid Chromatography: If possible, purify the product by crystallization or precipitation, which is often less harsh. 3. Gentle Evaporation: Concentrate fractions under reduced pressure at low temperatures (e.g., using a cold water bath).
Multiple Unidentified Side Products 1. Oxidative Degradation: Formation of various oxidized byproducts. 2. Ring Opening/Rearrangement: Instability under the reaction or workup conditions leading to various degradation products. 3. Reaction with Impurities: Trace impurities in starting materials or solvents can catalyze side reactions.1. Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it does not interfere with the desired reaction. 2. pH Control: During aqueous workup, use mild buffers or saturated solutions of sodium bicarbonate or ammonium chloride to control the pH and minimize contact time. 3. Reagent Purity: Use high-purity, freshly opened, or properly stored reagents and solvents.
Isolated Product is Unstable Upon Storage 1. Residual Impurities: Trace amounts of acid, base, or metal impurities from the synthesis can catalyze degradation over time. 2. Exposure to Air and Light: Gradual oxidation and photodegradation.1. Thorough Purification: Ensure the final product is free from any residual reagents or catalysts. Recrystallization is often effective for removing trace impurities. 2. Proper Storage: Store the final compound as a solid in an amber vial under an inert atmosphere at low temperatures.

Data on this compound Stability

Compound Condition Parameter Value
N-Phenylthis compoundpH 2, 37°CHalf-life (t½)Data to be determined
pH 7, 37°CHalf-life (t½)Data to be determined
pH 10, 37°CHalf-life (t½)Data to be determined
60°C, in solutionkobs (s-1)Data to be determined
3% H₂O₂, 25°C% Degradation after 24hData to be determined
2-Methylthis compoundpH 2, 37°CHalf-life (t½)Data to be determined
pH 7, 37°CHalf-life (t½)Data to a be determined
pH 10, 37°CHalf-life (t½)Data to be determined
60°C, in solutionkobs (s-1)Data to be determined
3% H₂O₂, 25°C% Degradation after 24hData to be determined

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Derivatives

This protocol outlines a general method for assessing the stability of this compound compounds in solution under various stress conditions.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate) for pH control

  • Acid (e.g., HCl) and base (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

2. Chromatographic Conditions (to be optimized for each compound):

  • Mobile Phase: A gradient of water (with 0.1% formic acid or other modifier) and acetonitrile is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the specific this compound derivative.

  • Injection Volume: 10 µL

3. Forced Degradation (Stress Testing) Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Incubate at room temperature and sample at various time points.

  • Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture). Incubate at an elevated temperature (e.g., 60°C or 80°C) and sample at various time points.

4. Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound over time.

  • Calculate the percentage of the remaining compound at each time point.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Kinetic-Spectrophotometric Analysis

For this compound derivatives with a suitable chromophore, UV-Vis spectrophotometry can be used for kinetic analysis.

1. Instrumentation:

  • UV-Vis spectrophotometer with temperature control.

2. Procedure:

  • Prepare a solution of the this compound derivative in a buffered aqueous solution of the desired pH.

  • Place the solution in a cuvette in the temperature-controlled cell holder of the spectrophotometer.

  • Monitor the change in absorbance at a wavelength where the parent compound absorbs strongly and the degradation products absorb weakly (or vice-versa).

  • Record absorbance values at regular time intervals.

3. Analysis:

  • Plot absorbance versus time.

  • From the plot, determine the order of the reaction and calculate the observed rate constant (kobs).

Visualizations

degradation_pathway This compound This compound Oxidized_Product Isoindolinone / Other Oxidized Species This compound->Oxidized_Product [O] (Air, H₂O₂) Polymer Polymerization Products This compound->Polymer Self-condensation Ring_Opened Ring-Opened Products This compound->Ring_Opened H⁺ or OH⁻ (Hydrolysis)

Degradation pathways of the this compound ring.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare stock solution of this compound derivative Stress Expose to stress conditions (pH, Temp, Oxidant) Prep->Stress Sampling Sample at various time points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify remaining parent compound HPLC->Quantify Kinetics Determine degradation kinetics (k, t½) Quantify->Kinetics troubleshooting_flow Start Low Yield or Decomposition? Reaction During Reaction? Start->Reaction Yes Purification During Purification? Start->Purification No Reaction_Check Check: - Inert Atmosphere - Temperature - Reaction Time Reaction->Reaction_Check Storage During Storage? Purification->Storage No Purification_Check Check: - Stationary Phase - Temperature - Purification Method Purification->Purification_Check Storage_Check Check: - Atmosphere - Temperature - Light Exposure Storage->Storage_Check Yes

References

methods for improving regioselectivity in isoindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to improving regioselectivity in isoindoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in this compound synthesis?

A1: Regioselectivity in this compound synthesis is governed by a combination of electronic and steric factors, which can be manipulated through careful selection of substrates, reagents, and reaction conditions. Key factors include:

  • Nature of the Substrate: The electronic properties (electron-donating or -withdrawing groups) and steric hindrance of substituents on the starting materials can direct the reaction to a specific site.[1][2]

  • Choice of Catalyst and Ligands: In transition-metal-catalyzed reactions, the metal center (e.g., Pd, Rh, Ru) and its associated ligands play a crucial role in determining which C-H bond is activated or which nucleophile attacks.[3][4]

  • Directing Groups: Functional groups on the substrate can coordinate to a metal catalyst, directing the reaction to a specific, often ortho, position.[1][5]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or bases can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[6][7]

Q2: How do I prevent the formation of the undesired 6-membered isoquinolinone ring during the cyclization of o-alkynylbenzamides?

A2: The formation of the 5-membered isoindolinone ring is favored over the 6-membered isoquinolinone through electrophilic cyclization. To improve selectivity for the desired 5-exo-dig cyclization pathway, consider the following adjustments:

  • Choice of Electrophile: Weaker electrophiles generally show better regioselectivity. For instance, Iodine (I₂) is significantly more selective for the 5-membered ring compared to the stronger Iodine monochloride (ICl).[6]

  • Solvent Selection: The solvent can influence both yield and regioselectivity. Acetonitrile (CH₃CN) has been shown to provide better results than dichloromethane (CH₂Cl₂).[6]

  • Addition of a Base: The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can neutralize acid generated during the reaction, leading to improved yield and selectivity.[6]

Q3: My synthesis involves a substrate with multiple nucleophilic nitrogen atoms. How can I achieve selective N-alkylation or N-acylation?

A3: Differentiating between multiple nucleophilic sites, such as the endocyclic and exocyclic amines of an isoindole scaffold, is a common challenge. The most robust strategy is often the use of protecting groups.

  • Protecting Group Strategy: The most reliable method is to selectively protect one of the nitrogen atoms. The Boc (tert-butyloxycarbonyl) group is effective for protecting the endocyclic nitrogen of the isoindole ring, preventing its participation in the reaction. This group can be removed later under acidic conditions.[8]

  • Use of Milder Bases: Strong bases like NaH or LDA can deprotonate the endocyclic N-H, creating a highly nucleophilic anion that competes with the desired reaction site. Using a weaker, non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃) can minimize this side reaction.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Cyclization of o-(1-Alkynyl)benzamides

You are observing a mixture of the desired 5-membered isoindolinone and the undesired 6-membered isoquinolinone.

Diagnostic Workflow

G start Poor Regioselectivity (5- vs. 6-membered ring) electrophile Is the Electrophile ICl? start->electrophile solvent Is the Solvent CH2Cl2? electrophile->solvent No solution1 Switch to a weaker electrophile like I2. electrophile->solution1 Yes base Is a Base (e.g., NaHCO3) absent? solvent->base No solution2 Change solvent to CH3CN. solvent->solution2 Yes solution3 Add 3 equivalents of NaHCO3. base->solution3 Yes end Improved Regioselectivity base->end No solution1->solvent solution2->base solution3->end

Caption: Troubleshooting workflow for poor regioselectivity in electrophilic cyclization.

Quantitative Data: Effect of Reaction Conditions

The following data summarizes the impact of different electrophiles, solvents, and the addition of a base on the regioselectivity and yield of the cyclization reaction of an o-(1-alkynyl)benzamide.[6]

EntryElectrophileSolventAdditive (equiv.)Ratio (Isoindolinone:Isoquinolinone)Combined Yield (%)
1ICl (1.2)CH₂Cl₂None71:2985
2I₂ (3.0)CH₂Cl₂None89:1182
3I₂ (3.0)CH₃CNNone92:889
4I₂ (3.0)CH₃CNNaHCO₃ (3.0)95:595
Key Experimental Protocol: Iodocyclization of o-(1-Alkynyl)benzamides [6]

This protocol outlines the optimized conditions for achieving high regioselectivity for the 5-membered isoindolinone product.

  • Preparation: In a vial, dissolve the o-(1-alkynyl)benzamide (0.30 mmol) in acetonitrile (CH₃CN, 3 mL).

  • Reagent Addition: Add Sodium Bicarbonate (NaHCO₃, 3.0 equiv.) followed by Iodine (I₂, 3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with diethyl ether (50 mL). Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 25 mL) to quench excess iodine, followed by brine.

  • Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Unselective Reaction at Multiple Nitrogen Sites

Your reaction is yielding a mixture of products resulting from reactions at both the endocyclic (ring) and exocyclic (side-chain) nitrogen atoms.

Decision-Making Framework

G start Mixture of N-functionalized regioisomers base_check Are you using a strong base (e.g., NaH, LDA)? start->base_check protecting_group Is a protecting group strategy feasible? base_check->protecting_group No base_solution Switch to a milder, non-nucleophilic base (e.g., DIPEA, K2CO3). base_check->base_solution Yes protect_step Protect endocyclic nitrogen with Boc group. protecting_group->protect_step Yes end Single, desired regioisomer protecting_group->end No (Optimization of base/conditions required) base_solution->protecting_group reaction_step Perform desired N-alkylation/acylation on exocyclic nitrogen. protect_step->reaction_step deprotect_step Deprotect Boc group under acidic conditions. reaction_step->deprotect_step deprotect_step->end

Caption: Decision framework for achieving regioselectivity with multiple nitrogen sites.

Key Experimental Protocol: N-Boc Protection of an Isoindole Ring [8]

This protocol describes the selective protection of the endocyclic nitrogen, allowing subsequent reactions to occur regioselectively at other nucleophilic sites.

  • Preparation: Dissolve the isoindole-containing substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected product is often pure enough to be used directly in the next step.

References

preventing unwanted polymerization during isoindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoindoline Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability and tendency of isoindoles to polymerize?

A1: The instability of isoindoles stems from their electronic structure. They are 10-π electron aromatic systems, but unlike their stable isomers (indoles), they possess a high degree of o-quinonoid character. This leads to a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly reactive towards electrophiles and prone to oxidation, which are key steps in the polymerization process.[1] Protonation at the C1 position can form an electrophilic isoindolium species, which then reacts with another molecule of the nucleophilic isoindole, initiating polymerization.[1][2]

Q2: How can I stabilize the isoindole ring system to allow for its isolation?

A2: Stabilization can be achieved through two primary strategies:

  • Steric Hindrance: Introducing bulky substituents on the nitrogen atom (N-substituent) or at the C1 and C3 positions can sterically shield the reactive sites of the isoindole ring, thereby inhibiting polymerization.[1] For instance, N-tert-butylisoindole is more stable than N-methylisoindole.[1]

  • Electronic Effects: Attaching electron-withdrawing groups (EWGs) to the benzene ring of the isoindole nucleus lowers the energy of the HOMO.[1] This makes the isoindole less nucleophilic and less susceptible to oxidation and electrophilic attack, thus reducing its propensity to polymerize.[1]

Q3: What are the best dienophiles for trapping isoindole intermediates?

A3: The choice of dienophile depends on the reactivity of the specific isoindole. Generally, electron-deficient dienophiles are highly effective. N-substituted maleimides (e.g., N-phenylmaleimide) and dimethyl acetylenedicarboxylate (DMAD) are commonly recommended for their high reactivity in immediately intercepting the isoindole intermediate in a Diels-Alder reaction to form a stable cycloadduct.[1]

Q4: Can antioxidants or polymerization inhibitors be used?

A4: Yes, in some cases, trace amounts of antioxidants (e.g., butylated hydroxytoluene - BHT) can be added to the reaction mixture, provided they do not interfere with the desired chemistry.[3] These agents can help prevent oxidation-initiated polymerization. For thermally initiated polymerization, radical scavengers are often effective inhibitors.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis and provides actionable solutions to mitigate unwanted polymerization.

Issue Observation Root Cause Solutions
1. Rapid Polymerization The reaction mixture rapidly darkens (to brown or black), often with the formation of insoluble, tar-like materials.[1][3]The isoindole intermediate is highly reactive and susceptible to electrophilic attack and oxidation, leading to rapid polymerization.[1]Primary: Generate and trap the isoindole in situ with a reactive dienophile (see Experimental Protocol 1).Secondary: - Lower the reaction temperature.[1]- Use more dilute reaction conditions.[1]- Ensure a robust inert atmosphere (Nitrogen or Argon).[3]
2. Low Yield of Desired Product The final isolated yield is consistently low, even if polymerization is not visually obvious.[1]Competing side reactions, incomplete conversion, or degradation of the product during workup or purification.- Systematically optimize reaction parameters (temperature, time, solvent, concentration).[1]- Control pH during workup using mild buffers or bases (e.g., saturated NaHCO₃).[3]- Re-evaluate the purification strategy (see Issue 3).
3. Degradation During Purification Streaking on TLC plates and low recovery of the pure compound after silica gel chromatography.[1]The acidic nature of standard silica gel can catalyze the decomposition and polymerization of sensitive isoindole derivatives.[1]- Use deactivated silica gel (treated with a base like triethylamine).[1][3]- Employ alternative stationary phases like neutral/basic alumina or Florisil.[1]- If the product is a solid, purification by crystallization is the preferred method.[1][3]- Consider reverse-phase chromatography for polar derivatives.[1]
4. Reaction Fails on Scale-Up A reaction that works well on a small scale provides significantly lower yields or more polymer when scaled up.[3]Inefficient heat transfer in larger reactors can create hot spots, and inadequate mixing can lead to localized high concentrations, both of which accelerate polymerization.[3]- Ensure efficient stirring and temperature control.[3]- Implement controlled, slow addition of reagents to manage exotherms.[3]- Maintain dilute conditions appropriate for the larger scale.

Data Presentation

Table 1: Effect of N-Substituent on Isoindole Stability

The steric bulk of the substituent on the nitrogen atom significantly impacts the kinetic stability of the isoindole ring, thereby affecting its tendency to polymerize.

N-Substituent Relative Stability Rationale
-HVery LowUnprotected nitrogen is highly reactive.[1]
-MethylLowA small alkyl group provides minimal steric hindrance.[1]
-PhenylModerateThe phenyl group provides some steric bulk.[1]
-tert-ButylHighThe bulky tert-butyl group provides significant steric protection against polymerization.[1]
Table 2: General Impact of Reaction Parameters on Polymerization
Parameter Condition to Reduce Polymerization Reasoning
Temperature Lower Temperature (e.g., 0-5 °C)Reduces the rate of the polymerization side reaction, which typically has a higher activation energy than the desired reaction.[1][3]
Concentration High DilutionDisfavors the bimolecular or higher-order polymerization process.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich isoindole, which can initiate polymerization.[3]
pH Neutral or Mildly BasicAvoids acid-catalyzed polymerization pathways.[2][3]

Experimental Protocols

Protocol 1: In Situ Diels-Alder Trapping of a Transient Isoindole

This protocol describes the generation of an N-phenylisoindole intermediate from α,α'-dibromo-o-xylene and its immediate trapping with N-phenylmaleimide to prevent polymerization.[1]

Materials:

  • α,α'-dibromo-o-xylene (1.0 mmol)

  • N-phenylmaleimide (1.2 mmol)

  • Aniline (2.2 mmol)

  • Dichloromethane (DCM), anhydrous (25 mL total)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of α,α'-dibromo-o-xylene (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in DCM (20 mL) at room temperature, add a solution of aniline (2.2 mmol) in DCM (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude cycloadduct, which can then be purified by crystallization or chromatography on deactivated silica gel.

Visualizations

Diagram 1: Polymerization Initiation Pathway

G cluster_0 Initiation of Polymerization isoindole1 Isoindole (Nucleophilic) isoindolium Isoindolium Ion (Electrophilic) isoindole1->isoindolium Protonation (e.g., from trace acid) H_ion H+ dimer Dimer isoindolium->dimer Electrophilic Attack isoindole2 Isoindole (Another Molecule) isoindole2->dimer polymer Polymer dimer->polymer Propagation

Caption: Acid-catalyzed initiation of unwanted isoindole polymerization.

Diagram 2: Prevention via In Situ Trapping Workflow

G cluster_1 Experimental Workflow for Polymerization Prevention start Start: Isoindole Precursors + Dienophile generate Generate Isoindole Intermediate start->generate trap Immediate In Situ Diels-Alder Trapping generate->trap Fast polymerization Unwanted Polymerization generate->polymerization Slow / Inhibited stable Stable Cycloadduct (Polymerization Avoided) trap->stable

Caption: Workflow showing in situ trapping to prevent polymerization.

References

troubleshooting common issues in isoindoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline functionalization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the chemical modification of isoindolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in working with isoindolines?

A1: The primary challenges in this compound chemistry revolve around the stability of the heterocyclic core, regioselectivity of functionalization, and potential side reactions. The isoindole nucleus is less stable than its isomer, indole, which can lead to difficulties in handling and purification.[1][2] Controlling functionalization at the nitrogen (N-functionalization) versus the benzene ring (C-functionalization) is a key consideration.

Q2: How does the choice of protecting group on the this compound nitrogen affect functionalization reactions?

A2: The protecting group on the this compound nitrogen plays a crucial role in modulating the reactivity and regioselectivity of subsequent functionalization reactions. Bulky protecting groups can sterically hinder certain positions, directing incoming reagents to other sites.[3] Electron-withdrawing protecting groups can deactivate the nitrogen, favoring C-H functionalization on the aromatic ring, while also potentially influencing the regioselectivity of such reactions.[4] Furthermore, the stability of the protecting group to the reaction conditions is critical to prevent unwanted deprotection and side reactions.[5][6]

Q3: What are the key differences in reactivity between this compound, isoindolin-1-one, and this compound-1,3-dione (phthalimide)?

A3: this compound, isoindolin-1-one, and this compound-1,3-dione (phthalimide) are structurally related but exhibit distinct chemical reactivities.[2][7][8] this compound has a fully reduced pyrrole ring and is susceptible to oxidation. Its nitrogen is a secondary amine, readily undergoing N-alkylation and N-arylation. Isoindolin-1-one possesses a lactam functionality, and its chemistry is influenced by the amide group. This compound-1,3-dione, or phthalimide, is a cyclic imide. The N-H proton is acidic, and its deprotonation is key to the Gabriel synthesis of primary amines.[9] The two carbonyl groups significantly withdraw electron density, making the aromatic ring electron-poor and influencing its reactivity in electrophilic aromatic substitution.

Troubleshooting Guides

Problem 1: Low or No Yield during N-Alkylation of this compound

Low or no product yield is a common issue in the N-alkylation of isoindolines. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Relevant Considerations
Poor quality of reagents Use freshly distilled or purified this compound and alkylating agent. Ensure the base is dry and of high purity.Impurities in the starting materials can quench the base or react with the alkylating agent.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.The solvent should be able to dissolve the this compound and the base.
Insufficient reaction temperature or time Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.Be cautious of potential side reactions at higher temperatures, such as elimination with secondary or tertiary alkyl halides.[9]
Steric hindrance For sterically hindered alkyl halides or isoindolines, consider using a stronger, non-nucleophilic base (e.g., NaH) and a higher reaction temperature.Expect longer reaction times and potentially lower yields.
Over-alkylation Use a 1:1 stoichiometric ratio of this compound to alkylating agent. Add the alkylating agent slowly to the reaction mixture.Over-alkylation can occur where the product of the initial alkylation acts as a nucleophile.[9]

Experimental Protocol: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add a suitable base (e.g., K2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for N-Alkylation

N_Alkylation_Troubleshooting start Low/No Yield in N-Alkylation reagents Check Reagent Quality (this compound, Alkyl Halide, Base) start->reagents Potential Cause solvent Optimize Solvent (e.g., DMF, DMSO) reagents->solvent If reagents are pure product Successful N-Alkylation reagents->product Solution Implemented conditions Adjust Reaction Conditions (Temperature, Time) solvent->conditions If solvent is appropriate solvent->product Solution Implemented sterics Address Steric Hindrance (Stronger Base, Higher Temp) conditions->sterics If reaction is still sluggish conditions->product Solution Implemented overalkylation Control Stoichiometry (Slow Addition) sterics->overalkylation If side products are observed sterics->product Solution Implemented overalkylation->product Solution Implemented

Caption: Troubleshooting workflow for low-yield N-alkylation of this compound.

Problem 2: Poor Regioselectivity in C-H Functionalization of this compound

Achieving regioselectivity in the C-H functionalization of the this compound aromatic ring can be challenging. The following table provides guidance on troubleshooting this issue.

Potential Cause Suggested Solution Relevant Considerations
Lack of a directing group Introduce a directing group on the nitrogen atom to guide the functionalization to a specific C-H bond (e.g., C4, C5, C6, or C7).The choice of directing group and catalyst system is crucial for achieving the desired regioselectivity.[4]
Inappropriate catalyst or ligand Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. The ligand can have a significant impact on the regioselectivity.For example, different palladium catalysts can direct arylation to either the C2 or C3 position of indoles, a related heterocycle.[3]
Suboptimal reaction conditions Vary the solvent, temperature, and additives. These parameters can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.[10]For instance, in some cyclization reactions to form isoindolinones, the solvent was found to significantly affect the regioselectivity.[10]
Steric hindrance from existing substituents The inherent steric and electronic properties of substituents on the this compound ring will influence the position of further functionalization. Consider these effects when designing the synthetic route.Electron-donating groups can activate certain positions, while bulky groups can block them.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of N-Substituted this compound

  • In a glovebox, add the N-substituted this compound (1.0 eq.), the aryl halide (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., P(o-tol)3, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.) to a reaction vessel.

  • Add a dry, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram for C-H Functionalization Regioselectivity

CH_Functionalization_Logic cluster_factors Controlling Factors cluster_outcomes Potential Outcomes directing_group Directing Group on N c4_func C4-Functionalization directing_group->c4_func c7_func C7-Functionalization directing_group->c7_func catalyst_ligand Catalyst & Ligand c5_func C5-Functionalization catalyst_ligand->c5_func c6_func C6-Functionalization catalyst_ligand->c6_func conditions Reaction Conditions (Solvent, Temp) conditions->c4_func conditions->c5_func conditions->c6_func conditions->c7_func substituents Existing Substituents substituents->c4_func substituents->c5_func substituents->c6_func substituents->c7_func

Caption: Factors influencing regioselectivity in this compound C-H functionalization.

Problem 3: Catalyst Deactivation

Catalyst deactivation can lead to incomplete reactions and low yields in transition metal-catalyzed this compound functionalization.

Potential Cause Suggested Solution Relevant Considerations
Poisoning Ensure all reagents and solvents are of high purity and free from catalyst poisons such as sulfur, thiols, or other strongly coordinating species.[11][12]Even trace amounts of poisons can irreversibly bind to the catalyst's active sites.[11]
Sintering or agglomeration Avoid excessively high reaction temperatures, which can cause metal particles on a solid support to agglomerate, reducing the active surface area.[13]The thermal stability of the catalyst and its support should be considered.
Fouling or coking If polymerization or decomposition of starting materials or products is suspected, consider lowering the reaction temperature or using a more dilute solution.Fouling involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites.[12][13]
Leaching of the metal For heterogeneous catalysts, perform an analysis of the reaction mixture to check for metal leaching into the solution. If leaching is significant, a more robust catalyst support may be needed.Leaching not only deactivates the catalyst but also contaminates the product.

Signaling Pathway of Catalyst Deactivation

Catalyst_Deactivation cluster_catalyst Active Catalyst cluster_deactivation Deactivation Pathways cluster_inactive Inactive Catalyst active_catalyst Active Catalyst (e.g., Pd(0)) poisoning Poisoning (e.g., Sulfur Compounds) active_catalyst->poisoning sintering Sintering (High Temperature) active_catalyst->sintering fouling Fouling/Coking (Decomposition) active_catalyst->fouling inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst sintering->inactive_catalyst fouling->inactive_catalyst

Caption: Common pathways leading to catalyst deactivation.

References

identification and characterization of isoindoline synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and characterization of isoindolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

A1: Common synthetic routes to this compound include the reduction of phthalimides, the reaction of o-xylylene dibromide with amines, and the reduction of phthalonitrile. Each method presents unique challenges:

  • Reduction of Phthalimides (Gabriel Synthesis): This classic method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or hydrolysis. While it is effective for producing primary amines with minimal over-alkylation, the final deprotection step can require harsh conditions, potentially affecting sensitive functional groups.[1][2][3] The formation of a stable phthalhydrazide precipitate during hydrazinolysis can also complicate product isolation.[1][3]

  • Reaction of o-Xylylene Dibromide with Amines: This method provides a direct route to N-substituted isoindolines. However, o-xylylene dibromide is a potent lachrymator and requires careful handling in a well-ventilated fume hood.[4] Side reactions such as quaternization of the product can occur, leading to mixtures that are difficult to separate.

  • Reduction of Phthalonitrile: Catalytic hydrogenation of phthalonitrile can yield this compound. A key challenge with this method is catalyst selection and optimization of reaction conditions (pressure, temperature, and solvent) to avoid side reactions and achieve high purity.[5] A notable byproduct can be 2-methylbenzylamine.[5]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and product instability.[6][7] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[8] If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures.[6][8]

  • Poor Reagent Quality: Use freshly purified reagents and anhydrous solvents, as impurities can inhibit the reaction or lead to unwanted side products.[6]

  • Product Decomposition: Isoindoles can be unstable, especially under acidic or basic conditions, or when exposed to air (oxidation).[8][9] Performing the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[8][9] During work-up, use mild acids or bases and minimize contact time.[9]

  • Suboptimal Work-up and Purification: Significant product loss can occur during extraction and purification. Ensure efficient phase separation during extractions and consider alternative purification methods to chromatography, such as crystallization, which can be less harsh on the product.[8][9]

Q3: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?

A3: Byproduct formation is a common issue in this compound synthesis. The types of byproducts depend on the synthetic route and reaction conditions.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. See the troubleshooting steps for low yield.[6]

  • Uncyclized Intermediates: Incomplete cyclization can leave open-chain intermediates in your product mixture.[6] This can be caused by steric hindrance or reversibility of the cyclization step.[6] Driving the reaction to completion by removing a byproduct (e.g., water) or increasing the reaction time/temperature may help.

  • Oxidation Products: Isoindolines are susceptible to oxidation, which can lead to the formation of isoindolinones or isoindole N-oxides.[6][9] Conducting the reaction under an inert atmosphere is crucial to prevent this.[8][9]

  • Polymerization: The inherent reactivity of the isoindole ring system can lead to the formation of dark, insoluble, tar-like materials, especially at elevated temperatures or during prolonged reaction times.[8] Using controlled addition of reagents and maintaining a low reaction temperature can mitigate polymerization.[8]

Troubleshooting Guides

Guide 1: Identification of Unknown Byproducts by LC-MS

This guide provides a systematic approach to identifying unknown peaks in your LC-MS analysis of an this compound synthesis reaction mixture.

Problem: Unexpected peaks are observed in the LC-MS chromatogram.

Byproduct_Identification_Workflow start Unexpected Peak in LC-MS check_mass Determine m/z of the unknown peak start->check_mass compare_expected Compare m/z with expected byproducts (e.g., oxidized product, uncyclized intermediate) check_mass->compare_expected match Match Found? compare_expected->match confirm_structure Confirm structure by MS/MS fragmentation match->confirm_structure Yes no_match No Match: Consider other possibilities (e.g., dimers, solvent adducts) match->no_match No end Byproduct Identified confirm_structure->end isolate Isolate byproduct using preparative HPLC no_match->isolate nmr Characterize by NMR for definitive structure elucidation isolate->nmr nmr->end

Workflow for byproduct identification.
Guide 2: Minimizing Byproduct Formation

Problem: The desired this compound product is contaminated with significant amounts of byproducts.

Potential Cause Troubleshooting Strategy Expected Outcome
Oxidation Perform the reaction and work-up under an inert atmosphere (N₂ or Ar).[8][9] Degas solvents prior to use.Reduction in byproducts corresponding to oxidized species (e.g., isoindolinones).
High Reaction Temperature Run the reaction at a lower temperature for a longer duration.[7] Monitor the reaction by TLC/LC-MS to find the optimal balance.Minimized thermal decomposition and polymerization.[8]
Incorrect Stoichiometry Carefully verify the molar ratios of reactants. A slight excess of one reagent may drive the reaction to completion.[6]Increased conversion of the limiting reagent and reduced unreacted starting material.
Acid/Base Sensitivity If the reaction is sensitive to pH, consider using a buffered system.[9] During work-up, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃).[9]Prevention of product degradation and improved yield.

Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis of this compound Synthesis

This protocol provides a starting point for the analysis of crude reaction mixtures to identify the product and byproducts.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-100 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[10]

  • LC Parameters:

    • System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic acid in water.[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.[10]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.[10]

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for amine-containing compounds.[10]

    • Scan Range: m/z 100-1000.[10]

    • MS/MS Analysis: For structural confirmation, perform data-dependent or targeted MS/MS on the ions of interest.[10]

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid this compound products and can be less harsh than column chromatography.

  • Solvent Selection:

    • Perform a solvent screen at a small scale to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while impurities remain soluble at room temperature. Common solvents to screen include heptane/ethyl acetate, isopropanol, and ethanol.[8]

  • Recrystallization Procedure:

    • Dissolve the crude this compound product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.[6]

    • Allow the clear solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

    • Dry the purified crystals under vacuum.[6]

Signaling Pathways and Workflows

Isoindoline_Synthesis_Troubleshooting start This compound Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes byproducts Byproduct Formation issue->byproducts Yes check_reaction Check for complete conversion (TLC/LC-MS) low_yield->check_reaction identify_byproducts Identify byproducts (LC-MS) byproducts->identify_byproducts optimize_conditions Optimize reaction time/temperature check_reaction->optimize_conditions check_reagents Verify reagent purity optimize_conditions->check_reagents purification Optimize purification method (e.g., recrystallization) check_reagents->purification minimize_byproducts Adjust conditions to minimize byproducts (e.g., inert atmosphere, lower temp.) identify_byproducts->minimize_byproducts minimize_byproducts->purification success Improved Synthesis purification->success

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Experimental Conditions for Isoindoline-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for isoindoline-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not showing any biological activity in my cell-based assay. What are the potential reasons?

A1: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Compound Solubility: Ensure your this compound compound is fully dissolved in the assay medium. Precipitated compounds will not be biologically available to the cells. It is recommended to test the compound's solubility in the assay medium beforehand. The use of a co-solvent, such as DMSO, at a final concentration non-toxic to the cells, can aid in dissolution.

  • Cell Line Selection: The molecular target of your compound may not be present or may be expressed at very low levels in your chosen cell line. It is crucial to verify the expression of the target protein using techniques like Western Blot or qPCR.

  • Incubation Time: The compound may require a longer incubation period to exert its biological effects. Performing a time-course experiment is advisable to determine the optimal incubation time.

  • Compound Stability: The this compound derivative may be unstable in the cell culture medium. Assessing the stability of your compound under the specific assay conditions is recommended.

  • Assay Sensitivity: The selected cell viability or functional assay (e.g., MTT, WST-1) may not be sensitive enough to detect subtle changes induced by your compound. Consider exploring alternative, more sensitive assay methods.

Q2: I am observing high background noise in my enzyme inhibition assay (e.g., ELISA). How can I reduce it?

A2: High background can mask the true inhibitory effect of your compound. Here are common causes and their solutions:

  • Insufficient Washing: Inadequate washing between assay steps can leave behind unbound reagents, contributing to a high background signal. Increase the number of wash steps and ensure complete aspiration of the wash buffer.

  • Inefficient Blocking: Incomplete blocking of non-specific binding sites can lead to high background. You can try increasing the blocking time or using a different blocking agent (e.g., BSA, non-fat milk).

  • Compound Autofluorescence: The this compound compound itself might possess intrinsic fluorescence at the assay's excitation and emission wavelengths. To check for this, run a control experiment with the compound alone (without the enzyme or other detection reagents).

Q3: My results are inconsistent between experimental replicates. What could be the cause?

A3: Inconsistent results can arise from several sources of experimental variability:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Uneven Cell Seeding: A non-homogenous cell suspension before seeding can result in different cell numbers per well. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Troubleshooting Guides

Cell-Based Assays
Problem Possible Cause Recommended Solution
Low Compound Potency (High IC50) Poor membrane permeability of the compound.Modify the compound structure to enhance lipophilicity or consider using a cell line with higher expression of relevant transporters.
Rapid metabolism of the compound by cells.Co-incubate with metabolic inhibitors (if the metabolic pathway is known) or use a cell line with lower metabolic activity.
High Cell Death in Control Wells Poor cell health or contamination.Ensure proper cell culture techniques, use healthy, low-passage number cells, and regularly check for contamination.
Toxicity of the vehicle (e.g., DMSO).Perform a vehicle toxicity test to determine the maximum non-toxic concentration. Keep the final vehicle concentration consistent and as low as possible across all wells.
Enzyme Inhibition Assays
Problem Possible Cause Recommended Solution
No Inhibition Observed Inactive compound.Verify the identity and purity of the this compound compound.
Incorrect enzyme or substrate concentration.Optimize the enzyme concentration to ensure the reaction is in the linear range. Use a substrate concentration at or below the Michaelis-Menten constant (Km) to increase sensitivity to competitive inhibitors.
Irreproducible IC50 Values Assay variability.Ensure consistent timing of reagent additions and incubations. Use a positive control inhibitor with a known IC50 to monitor assay performance.
Time-dependent inhibition.Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to check for time-dependent effects.

Quantitative Data Summary

Anticancer Activity of this compound Derivatives
Compound Cell Line Assay IC50 (µM) Reference
This compound Derivative 7A549BrdU19.41 ± 0.01[1]
This compound Derivative 9HeLaBrdUCell-selective activity[1]
This compound Derivative 11HeLaBrdUCell-selective activity[1]
This compound Derivative 2aA549WST-1650.25[2]
FC116HCT116MTT0.00452[3]
FC116CT26MTT0.01869[3]
Compound 3cA549MTT15.3 ± 0.7[3]
Compound 3aA549MTT15.8 ± 0.1[3]
Compound 11cA549MTT17.1 ± 0.2[3]
Carbonic Anhydrase Inhibition by this compound Derivatives
Compound Isoform IC50 (nM) Ki (nM) Reference
Compound 2chCA I-11.48 ± 4.18[4][5]
Compound 2fhCA I11.24 ± 0.29116.09 ± 4.14[4][5]
Compound 2chCA II-9.32 ± 2.35[4][5]
Compound 2fhCA II27.80 ± 0.17014.87 ± 3.25[4][5]
Acetazolamide (Standard)hCA I-436.20[5]
Acetazolamide (Standard)hCA II-93.53[6]
Isoxazole Derivative 9AChE4.65 - 12.83-[7]
Isoxazole Derivative 9hCA I23.17 - 79.58-[7]
Isoxazole Derivative 9hCA II36.58 - 88.28-[7]
Antioxidant Activity of this compound Derivatives
Compound Assay EC50 (mM) Reference
Compound 7dDPPH0.65[8]
Compound 7dABTS0.52[8]
Compound 7dSuperoxide Anion Radicals0.93[8]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration at which an this compound compound exhibits toxicity to cells.[9]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound test compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound derivatives against human carbonic anhydrase (hCA) isoforms.[5]

Materials:

  • Purified hCA isoform (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • This compound test compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound compound and acetazolamide in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme and substrate in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes at room temperature.

  • Data Analysis: Determine the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[10]

Protocol 3: ABTS Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of this compound compounds to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound test compounds

  • Standard antioxidants (e.g., BHA, BHT, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • ABTS Solution Dilution: Dilute the ABTS radical solution with PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Reaction: Add 10 µL of the this compound compound solution to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS radical.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Compound Screening cluster_preparation Preparation cluster_assays Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary/Mechanism of Action Assays compound_prep Compound Preparation (Solubilization, Dilution) cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-1) compound_prep->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) compound_prep->enzyme_inhibition antioxidant Antioxidant Assay (e.g., ABTS, DPPH) compound_prep->antioxidant cell_culture Cell Culture (Seeding, Maintenance) cell_culture->cytotoxicity ic50_calc IC50/EC50 Calculation cytotoxicity->ic50_calc enzyme_inhibition->ic50_calc antioxidant->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis western_blot Western Blot (Target Protein Expression) statistical_analysis->western_blot pathway_analysis Signaling Pathway Analysis statistical_analysis->pathway_analysis p53_pathway Simplified p53 Signaling Pathway cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair mdm2->p53 inhibits (ubiquitination) cereblon_pathway Cereblon (CRBN) Pathway with Pomalidomide pomalidomide Pomalidomide crbn Cereblon (CRBN) pomalidomide->crbn binds crl4 CUL4-DDB1-Roc1 E3 Ubiquitin Ligase crbn->crl4 forms complex ikzf1_3 IKZF1/IKZF3 (Transcription Factors) crl4->ikzf1_3 targets for ubiquitination proteasome Proteasomal Degradation ikzf1_3->proteasome myeloma_cell Myeloma Cell Survival proteasome->myeloma_cell inhibits tnf_alpha_pathway Simplified TNF-α Signaling Pathway cluster_downstream Downstream Signaling tnf_alpha TNF-α tnfr1 TNFR1 tnf_alpha->tnfr1 binds tradd TRADD tnfr1->tradd recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 apoptosis Apoptosis tradd->apoptosis via FADD/Caspase-8 nf_kb NF-κB Activation traf2->nf_kb mapk MAPK Pathway (JNK, p38) traf2->mapk

References

refinement of reaction conditions for efficient isoindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of reaction conditions and to troubleshoot common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: Low yields can stem from a variety of factors, often related to the specific synthetic route. Key issues include:

  • Suboptimal Reaction Temperature: Temperature is critical. For instance, in some ultrasound-assisted syntheses, lower temperatures can lead to incomplete conversion, while excessively high temperatures may cause product degradation.[1][2]

  • Incorrect Solvent Choice: The solvent affects the solubility of reactants and can influence the reaction pathway. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) have proven effective in certain Pictet-Spengler type cyclizations, whereas polar or protic solvents can lead to product decomposition.[1][3]

  • Catalyst and Ligand Issues: In metal-catalyzed reactions (e.g., using Palladium), the choice of ligand is crucial and can dramatically impact the yield.[1][4] The catalyst itself may be inactive or expired, leading to poor performance.[1]

  • Presence of Water or Oxygen: Many reactions for this compound synthesis are sensitive to moisture and atmospheric oxygen.[1] For reactions requiring anhydrous conditions, failure to properly dry glassware and solvents can significantly reduce yields.[1]

  • Incomplete Conversion: Insufficient reaction time or an inadequate amount of a key reagent (like a reducing agent) can leave a large amount of starting material unreacted.[1][5]

  • Steric Hindrance: The structure of the substrate itself can impede the reaction. Significant steric hindrance near the reaction site can lower efficiency.[1]

  • Inherent Instability: The isoindole ring system itself can be inherently unstable and prone to polymerization or decomposition, especially when unsubstituted.[6] This is a major challenge during scale-up operations.[6]

Q2: I'm observing multiple side products in my reaction. How can I improve selectivity?

A2: The formation of side products is a common challenge. Strategies to improve selectivity include:

  • Ligand Optimization: In Palladium-catalyzed C-H activation routes, side products such as N-demethylated or proto-dehalogenated compounds can form.[1][4] Screening different ligands is often the key to minimizing these undesired pathways. For example, the N-heterocyclic carbene ligand IBioxMe4 was identified as optimal in one study to maximize the desired indoline product over side products.[4]

  • Choice of Reducing Agent: When reducing this compound-1,3-diones (phthalimides), using a strong reducing agent like LiAlH₄ can lead to over-reduction and ring-opening.[5] Switching to a milder agent like Sodium Borohydride (NaBH₄) can prevent this.[5] Conversely, incomplete reduction with NaBH₄ may result in a hydroxylactam intermediate; this can be addressed by increasing the equivalents of the reducing agent and extending the reaction time.[5]

  • Temperature Control: Adjusting the reaction temperature can favor the desired kinetic or thermodynamic product.[1] Running the reaction at a lower temperature for a longer duration is a common strategy to improve selectivity.[1]

  • Inert Atmosphere: For reactions sensitive to air, rigorously maintaining an inert atmosphere (nitrogen or argon) can prevent oxidation-related side products.[1]

  • Acid Catalyst Selection: In acid-catalyzed reactions, such as Pictet-Spengler cyclizations, the strength of the acid is important. Acids stronger or weaker than the optimal catalyst (e.g., Trifluoroacetic acid - TFA) can lead to lower yields.[3]

Q3: My this compound product seems to be degrading during workup or purification. What can I do?

A3: Product degradation is often linked to the inherent instability of the this compound core, which can be sensitive to pH and temperature.[6]

  • Careful Quenching: When quenching a reaction (e.g., a reduction using NaBH₄), perform the step at a low temperature, such as in an ice bath, to dissipate heat and avoid degradation.[5]

  • Mild pH Conditions: During aqueous workup, avoid using strong acids or bases, as the this compound ring can be unstable under these conditions.[5][6] Use mild reagents like saturated aqueous solutions of ammonium chloride or sodium bicarbonate.[6]

  • Purification Method: Column chromatography on silica gel is a common purification method.[1] If the product is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities.[1]

  • Minimize Exposure to Heat and Air: Concentrate product solutions at the lowest practical temperature and consider storing the purified product under an inert atmosphere, especially if it is to be stored for an extended period.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in this compound synthesis.

Problem Potential Cause Suggested Solution Citation
Low or No Conversion Inactive reducing agent (e.g., old NaBH₄).Use a fresh batch of the reducing agent or test its activity on a known substrate.[5]
Insufficient reaction time or temperature.Monitor the reaction by TLC to confirm completion. Consider extending the reaction time or gently heating the mixture.[1][5]
Poor solubility of starting materials.Select a more appropriate solvent where all reactants are fully soluble. For example, m-xylene was found to be optimal in a Pd-catalyzed reaction.[1][4]
Inappropriate catalyst or ligand.For catalyzed reactions, screen different catalysts and ligands. Ensure the catalyst is not expired or deactivated.[1][4]
Formation of Hydroxylactam Intermediate Incomplete reduction of this compound-1,3-dione.Increase the molar equivalents of the reducing agent (e.g., NaBH₄) and/or prolong the reaction time.[5]
Formation of N-demethylated or Proto-dehalogenated Products Undesired pathways in Pd-catalyzed C-H activation.Optimize the ligand. IBioxMe4 was shown to minimize these side products in a specific indoline synthesis.[4]
Polymerization of Product Inherent reactivity of the isoindole intermediate.In reactions proceeding via an isoindole, use an excess of acid (e.g., TFA) to ensure complete conversion to the more stable isoindolium ion, preventing it from reacting with unreacted isoindole.[3]
Product Degradation During Workup Sensitivity to strong acid/base or high temperatures.Quench the reaction at low temperature (ice bath). Use mild aqueous solutions (e.g., sat. NaHCO₃) for extraction and washing.[1][5]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Pictet-Spengler Type Cyclization for Polycyclic Isoindolines [3]

EntrySolventAcid (10 equiv.)Yield (%)
1Dichloromethane (DCM)TFA98
2Dichloroethane (DCE)TFA98
3TolueneTFA91
4AcetonitrileTFA0
5THF, 1,4-Dioxane, MeOH, DMFTFADecomposition
6Dichloromethane (DCM)HCl75
7Dichloromethane (DCM)MsOH61
8Dichloromethane (DCM)AcOH35

Table 2: Optimization of Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-one [2]

EntrySolventTemperature (°C)Time (min)Amine Equiv.Yield (%)
1H₂O503020
2Toluene5030245
3iso-Propanol5030293
4iso-Propanol3030275
5iso-PropanolRoom Temp.30260
6iso-Propanol50301.190
7iso-Propanol (Conventional Heating)50300282

Visualizations

Experimental & Troubleshooting Workflows

G cluster_0 Experimental Workflow A 1. Reaction Setup (Add Substrates, Solvent, Catalyst under Inert Atmosphere) B 2. Reaction (Heating/Stirring/Irradiation) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for this compound synthesis.

G Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes SideProducts Side Product Formation Problem->SideProducts Yes Degradation Product Degradation Problem->Degradation Yes Success Successful Synthesis Problem->Success No Sol1 Check Reagent Activity Increase Reaction Time/Temp Verify Solvent Choice LowYield->Sol1 Sol2 Optimize Ligand/Catalyst Change Reducing Agent Adjust Temperature SideProducts->Sol2 Sol3 Use Mild Quenching/Workup Maintain Low Temperature Avoid Strong Acids/Bases Degradation->Sol3

Caption: A troubleshooting flowchart for this compound synthesis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [1][2]

  • To a solution of a 3-alkylidenephthalide (0.5 mmol, 1 equiv.) in iso-propanol (2 mL), add a primary amine (2 equiv.).

  • Place the reaction vessel in an ultrasonic bath (e.g., 47 kHz, 35 W).

  • Irradiate the mixture at 50 °C for 30 minutes.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

Protocol 2: One-Pot Synthesis of Polycyclic Isoindolines via Pictet-Spengler Type Reaction [3]

  • To a solution of the appropriate tryptamine (1.0 equiv.) and 2-formyl- or 2-acylbenzyl bromide (1.0 equiv.) in dichloromethane (DCM), add triethylamine (Et₃N, 1.1 equiv.).

  • Stir the mixture at room temperature until the formation of the intermediate isoindole is complete (monitor by TLC or ¹H NMR).

  • Cool the reaction mixture and add trifluoroacetic acid (TFA, 10 equiv.) to facilitate the conversion of the isoindole to the electrophilic isoindolium ion and promote the cyclization.

  • Stir the reaction at room temperature for the required time (can range from hours to days depending on the substrate).[3]

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Protocol 3: Reduction of N-Substituted this compound-1,3-dione [5]

  • Dissolve the N-substituted this compound-1,3-dione in a suitable solvent (e.g., methanol or a 6:1 mixture of 2-propanol:H₂O) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) in portions (typically 2-4 equivalents).

  • Stir the reaction mixture, allowing it to warm to room temperature, for several hours to overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Remove the organic solvent under reduced pressure.

  • If a precipitate forms, collect the solid product by filtration, wash with water, and dry. If no precipitate forms, extract the product with an appropriate organic solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

Validation & Comparative

A Comparative In Silico Analysis of Isoindoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, in silico computational docking studies have become an indispensable tool for the rapid and efficient screening of potential therapeutic agents. This guide provides a comparative analysis of recent docking studies on isoindoline derivatives, a versatile scaffold known for its broad range of biological activities. By examining their interactions with various protein targets, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the therapeutic potential of this compound class.

The following sections summarize key quantitative data from several studies, detail the experimental protocols for the computational analyses, and visualize the general workflow, offering a comprehensive resource for those engaged in the rational design of novel therapeutics.

Comparative Docking Performance of this compound Derivatives

The binding affinities and docking scores of various this compound derivatives against several key protein targets are summarized below. These tables highlight the compounds with the most promising interactions for further investigation.

Target ProteinDerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)PDB IDSoftware
COX-2 11d (dimethoxychalcone hybrid)-Celecoxib---
COX-1 Compound 3-Meloxicam---
COX-2 Compound 3-Meloxicam---
AChE Derivative I (phenylpiperazine)-Donepezil-1EVE-
BuChE Derivative III (diphenylmethyl)-----
Urease Compound 5c-Thiourea---

Note: Specific docking scores were not consistently reported across all initial search results in a comparable format. The table indicates the most promising derivatives identified in the respective studies.

Experimental Protocols: A Methodological Overview

The in silico docking studies cited in this guide generally adhere to a standardized workflow, which is crucial for the reproducibility and validation of the findings.

Molecular Docking Protocol for this compound-Cyclooxygenase Interactions[1]

A representative protocol for docking this compound derivatives against cyclooxygenase (COX) enzymes is as follows:

  • Protein Preparation: The three-dimensional crystal structures of COX-1 and COX-2 are obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock. The prepared protein is set as the rigid receptor, and the this compound derivatives are treated as flexible ligands. A grid box is defined to encompass the active site of the enzyme.

  • Analysis of Results: The docking results are analyzed based on the binding energies and the interactions between the ligands and the amino acid residues in the active site. The pose with the lowest binding energy is selected as the most probable binding conformation.

Docking Studies of this compound Derivatives with Cholinesterases[2][3]

For studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a similar protocol is employed:

  • Receptor and Ligand Preparation: Crystal structures of AChE (e.g., PDB ID: 1EVE) and BuChE are retrieved from the Protein Data Bank. The structures are prepared by removing water molecules and adding hydrogen atoms. The this compound derivatives are prepared and optimized as described above.

  • Molecular Docking and Dynamics: Molecular docking is carried out to predict the binding modes of the derivatives within the active sites of AChE and BuChE. Subsequently, molecular dynamics simulations may be performed to assess the stability of the ligand-protein complexes over time.

  • Binding Affinity Calculation: The binding affinities are calculated from the docking poses, and the results for different derivatives are compared to identify the most potent inhibitors.

Visualizing the In Silico Workflow

The following diagrams illustrate the typical workflow for a comparative docking study and a simplified representation of a signaling pathway that can be inhibited by this compound derivatives.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase A Select Protein Target(s) (e.g., COX-2, AChE) B Retrieve Protein 3D Structure (from PDB) A->B C Prepare Protein (Remove water, add hydrogens) B->C E Define Binding Site (Grid Box Generation) C->E D Design & Prepare Ligands (this compound Derivatives) F Perform Molecular Docking (e.g., AutoDock, Vina) D->F E->F G Analyze Docking Poses & Binding Energies F->G H Compare Derivatives & Identify Hits G->H I Molecular Dynamics Simulation (Stability Check) H->I J In Vitro Experimental Validation I->J G cluster_pathway Inflammatory Pathway Example (COX-2) ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound Derivative This compound->COX2 Inhibition

Experimental Validation of Isoindoline Derivatives: A Comparative Guide for Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of isoindoline derivatives as therapeutic candidates across oncology, inflammation, and neurodegenerative diseases. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the evaluation and development of this promising class of compounds.

Therapeutic Applications and Mechanisms of Action

This compound derivatives are a versatile class of heterocyclic compounds that form the core of several clinically approved drugs, including thalidomide, lenalidomide, and pomalidomide.[1] Their therapeutic potential stems from a diverse range of biological activities, primarily centered around anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

Anticancer Activity: The anticancer effects of this compound derivatives are multifaceted. A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases.[5] Some derivatives also induce mitotic catastrophe or act as DNA intercalating agents.[6]

A key target for the immunomodulatory this compound derivatives (IMiDs) like lenalidomide and pomalidomide is the protein Cereblon (CRBN).[7][8] By binding to CRBN, these drugs modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins (neosubstrates) like Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells.[7][9]

Anti-inflammatory Effects: this compound derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12.[1][9][10] They can also inhibit key inflammatory enzymes like cyclooxygenases (COX).[11][12] This modulation of the immune response contributes to their therapeutic efficacy in certain inflammatory conditions.[9]

Neuroprotective Activity: In the context of neurodegenerative diseases, this compound derivatives have shown promise through several mechanisms. They can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13][14] Additionally, certain derivatives have demonstrated neuroprotective effects against oxidative stress by activating the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes.[15][16]

Comparative Performance Data

The following tables summarize quantitative data from various studies, allowing for a direct comparison of the efficacy of different this compound derivatives and their performance against standard therapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
N-benzylisoindole-1,3-dione (Cpd 3)A549 (Lung Carcinoma)114.25[17]
N-benzylisoindole-1,3-dione (Cpd 4)A549 (Lung Carcinoma)116.26[17]
Ferrocene-substituted isoindolinoneA549 (Lung Carcinoma)1.0[18]
Isoindole derivative 7A549 (Lung Carcinoma)19.41[19]
2-(4-(2-Bromoacetyl)phenyl)this compound-1,3-dioneK562 (Leukemia)3.81 (µg/mL)[20]
2-(4-(2-Bromoacetyl)phenyl)this compound-1,3-dioneRaji (Lymphoma)0.26 (µg/mL)[20]
Phenyl-substituted this compound 3gHepG2 (Liver Carcinoma)Selective effect at µM conc.[6]
Isoindole derivative 9HeLa (Cervical Cancer)Cell-selective activity[19]
Isoindole derivative 11HeLa (Cervical Cancer)Cell-selective activity[19]

Table 2: In Vitro Enzyme Inhibition by this compound Derivatives

Compound Class/DerivativeTarget EnzymeIC50 / KiReference
Isoindolinone derivative (2f)hCA IKi: 11.48 ± 4.18 nM[18]
Isoindolinone derivative (2f)hCA IIKi: 9.32 ± 2.35 nM[18]
This compound hybrid (11d)COX-2IC50: 0.11-0.18 µM[11][21]
Aminoacetylenic this compound (ZM4)COX-291% inhibition at 5 µM[12]
Phenyl-piperazine-isoindoline (I)AChEIC50: 1.12 µM[13][14]
Diphenylmethyl-piperazine-isoindoline (III)BuChEIC50: 21.24 µM[13][14]

Table 3: Comparative In Vivo Anti-inflammatory Activity

CompoundDose% Edema Inhibition (3h)Reference
This compound hybrid (11d)-40.7 - 67.4[11][21]
Aminoacetylenic this compound (ZM3)10 mg/kgComparable to Ibuprofen[12]
Aminoacetylenic this compound (ZM5)10 mg/kgComparable to Ibuprofen[12]
Diclofenac (Standard)-22.2[11][21]

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clear understanding of the mechanisms of action and the methodologies used for validation.

G cluster_workflow In Vitro Evaluation Workflow synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead Lead Compound Identification ic50->lead apoptosis Apoptosis Assay (e.g., Flow Cytometry) mechanism->apoptosis enzyme Enzyme Inhibition Assay (e.g., Kinase, COX) mechanism->enzyme apoptosis->lead enzyme->lead

A generalized workflow for the in vitro evaluation of novel this compound compounds.[22]

cluster_pathway IMiD Mechanism of Action in Multiple Myeloma imid This compound Derivative (e.g., Lenalidomide) crbn CRBN imid->crbn binds crl4 CRL4 E3 Ubiquitin Ligase crbn->crl4 recruits neosubstrate Neosubstrates (Ikaros, Aiolos) crl4->neosubstrate ubiquitinates proteasome Proteasomal Degradation neosubstrate->proteasome targeted for downstream Downstream Effects proteasome->downstream mm_apoptosis Myeloma Cell Apoptosis downstream->mm_apoptosis il2 IL-2 Production ↑ downstream->il2 tcell T-cell Proliferation il2->tcell

Mechanism of immunomodulatory this compound derivatives (IMiDs) via Cereblon (CRBN).[7][9]

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of experimental results. Below are detailed methodologies for key assays used in the validation of this compound derivatives.

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the concentration at which a compound is cytotoxic to cells, typically expressed as the IC50 value.[22]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[22]

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[22]

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) wells.[22]

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[22]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[22]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[22]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[22]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent assay to measure the inhibitory activity of compounds against a specific protein kinase.[23][24]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Reagents A and B)

    • Kinase of interest, substrate, and ATP

    • Kinase Assay Buffer

    • This compound derivative stock solution (in DMSO)

    • White, opaque 384-well or 96-well plates

    • Luminometer

  • Procedure:

    • Kinase Reaction:

      • In a 384-well plate, set up a 6 µL reaction mixture containing the kinase, the appropriate substrate (protein or peptide), and 10 µM ATP in kinase buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin).[23]

      • Add the this compound derivative at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.

      • Incubate at 30°C for 30 minutes.[23]

    • ADP Detection:

      • Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23]

      • Incubate at room temperature for 50 minutes.[23]

    • ATP Generation and Luminescence:

      • Add 12 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.[23]

      • Incubate at room temperature for 1 hour.[23]

    • Data Acquisition: Measure the luminescent signal using a microplate luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine IC50 values by plotting the percent inhibition against the compound concentration.

Protocol 3: In Vivo A549 Xenograft Tumor Model

This protocol describes the evaluation of an this compound derivative's anticancer efficacy in a living organism using a human tumor xenograft model.[18][25]

  • Materials:

    • Athymic nude mice (6-8 weeks old)[25]

    • A549-luc lung cancer cells[25]

    • PBS and Matrigel

    • This compound derivative formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549-luc cells in a 100 µL mixture of PBS and Matrigel (1:1) into the flank of each mouse.[18][25]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.[18]

    • Treatment: Once tumors reach a volume of 100-150 mm³, randomize the mice into control and treatment groups.[18]

    • Compound Administration: Administer the this compound derivative to the treatment group at a predetermined dose and schedule (e.g., intravenously or intraperitoneally). The control group receives the vehicle.[17][18]

    • Efficacy Evaluation: Continue to monitor tumor sizes, mouse weight, and survival for a defined period (e.g., 60 days).[26]

    • Analysis: Compare the tumor growth, survival rates, and any observed toxicity between the treatment and control groups to evaluate the in vivo efficacy of the compound. Histopathological analysis of organs can also be performed.[26]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Isoindoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs across various biological targets, supported by quantitative data and detailed experimental protocols. By systematically examining how structural modifications influence activity, this guide aims to facilitate the rational design of next-generation this compound-based therapeutics.

Comparative Biological Activity of this compound Analogs

The following tables summarize the in vitro biological activities of various this compound derivatives, highlighting the impact of structural modifications on their anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against a range of cancer cell lines. The nature and position of substituents on the this compound core and its appendages significantly influence their potency.

Compound Series/AnalogModificationsCell Line(s)IC50 (µM)Key SAR Observations
Norcantharimide Analogs Varied substituents on the imide nitrogen and fused ring system.A549, HeLa, C619.41 - >100The presence of an azide and a silyl ether group (compound 7) showed higher activity against A549 cells than the standard drug 5-FU.[1] Cell-selective activity was observed for compounds 9 and 11 against HeLa cells.[1]
N-Benzylisoindole-1,3-diones Benzyl group on the imide nitrogen.A549-Luc114.25 - 116.26These derivatives demonstrated cytotoxic effects, with the optimum incubation period for activity determined to be 48 hours.
Pyrrolizine/Indolizine-Isoindoles Hybrid molecules combining pyrrolizine or indolizine with an isoindole moiety.HepG-2, HCT-116, MCF-76.02 - 28.37Difluoro substitution on the indolizine ring (compound 6o) resulted in the most potent antiproliferative activity. These compounds also showed inhibitory activity against EGFR and CDK2.
2-(4-(2-Bromoacetyl)phenyl)this compound-1,3-dione Bromoacetylphenyl group at the nitrogen of the this compound-1,3-dione core.Raji, K5620.26 µg/mL (Raji), 3.81 µg/mL (K562)This derivative showed potent inhibitory effects on the viability of blood cancer cell lines, inducing both apoptosis and necrosis in Raji cells.
Anti-inflammatory and Enzyme Inhibitory Activity

This compound analogs have demonstrated significant potential as anti-inflammatory agents and inhibitors of key enzymes implicated in various diseases.

Compound Series/AnalogTargetIC50/ActivityKey SAR Observations
Aminoacetylenic this compound-1,3-diones Anti-inflammatory (in vivo)Significant dose-related inhibition of carrageenan-induced edema.The nature of the cyclic amino group influences anti-inflammatory potency. These compounds also showed inhibition of COX-1 and COX-2.
This compound-2(1H)-carboxamides STING Inhibitors6.2 nM (human STING), 12.5 nM (mouse STING)Compound 3b was identified as a potent STING inhibitor, effectively suppressing the STING pathway in both human and murine cells.
Isoindolinone-Hydroxamic Acids HDAC InhibitorsPotent HDAC inhibitory activity.A 4-(3-pyridyl)phenyl group as a cap structure was found to be a key feature for potent HDAC inhibition.
This compound-1,3-dione-based Acetohydrazides Acetylcholinesterase (AChE) Inhibitors0.11 - 0.86 µMThese compounds exhibited remarkable potency against AChE, with a competitive mode of inhibition.
2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)this compound-1,3-dione Acetylcholinesterase (AChE) Inhibitor7.1 nMThis derivative demonstrated significantly higher in vitro potency compared to established drugs like Donepezil (410 nM).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Principle: This model assesses the ability of a compound to reduce acute inflammation. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response characterized by edema.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound analogs)

  • Reference drug (e.g., Indomethacin)

  • Vehicle for compound administration

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical analysis is performed to determine the significance of the results.[3]

Protocol 3: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes. A fluorogenic substrate is deacetylated by HDACs, and a subsequent developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin)

  • Test compounds (this compound analogs)

  • Reference HDAC inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme solution. Include a no-enzyme control and a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development by adding the developer solution to each well. Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Pathways and Processes

To better understand the context of this compound analog activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Start Starting Materials Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme Enzyme Inhibition (e.g., HDAC, AChE) Purification->Enzyme Target Target-Based Assays (e.g., STING) Purification->Target SAR SAR Analysis Cytotoxicity->SAR Enzyme->SAR Target->SAR AnimalModel Animal Models of Disease (e.g., Inflammation, Cancer) Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity Efficacy->SAR Toxicity->SAR SAR->AnimalModel Promising Candidates LeadOpt Lead Optimization SAR->LeadOpt Iterative Design LeadOpt->Synthesis

A general experimental workflow for the discovery and development of this compound analogs.

STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene Transcription of Type I IFNs & Inflammatory Cytokines pIRF3->Gene translocates to nucleus IKK IKK NFkB NF-κB IKK->NFkB activates NFkB->Gene translocates to nucleus STING_Golgi STING Translocation STING_ER->STING_Golgi translocates to STING_Golgi->IKK activates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates TBK1->IRF3 phosphorylates Inhibitor This compound-based STING Inhibitor Inhibitor->STING_ER inhibits activation

The cGAS-STING signaling pathway and the inhibitory action of this compound analogs.

References

comparative evaluation of different synthetic routes to isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

The isoindoline scaffold is a significant structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its synthesis has been a focal point of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative evaluation of prominent synthetic routes to isoindolinones, a common class of this compound derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development for selecting the optimal synthetic strategy.

This comparison focuses on three modern and efficient methods: Rhodium-Catalyzed C-H Activation, Reductive Amination of 2-Carboxybenzaldehyde, and a Base-Mediated Cascade Reaction of 2-Cyanobenzaldehyde. The evaluation is based on quantitative data from peer-reviewed literature, including reaction yields, conditions, and substrate scope.

Comparative Performance of Synthetic Routes

The choice of synthetic route can significantly influence the efficiency, substrate compatibility, and overall yield of the desired this compound derivatives. The following tables summarize key quantitative data from representative examples of each method, providing a clear comparison of their performance.

Method A: Rhodium-Catalyzed C-H Activation

This method involves the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins or diazoacetates. It is a powerful tool for C-H functionalization, offering high efficiency and broad substrate compatibility.[1][2]

Starting MaterialsCoupling PartnerProductYield (%)Ref.
N-Benzoylsulfonamidetert-Butyl acrylate2-Tosyl-3-(tert-butoxycarbonylmethyl)isoindolin-1-one85[2]
4-Me-N-Benzoylsulfonamidetert-Butyl acrylate5-Methyl-2-tosyl-3-(tert-butoxycarbonylmethyl)isoindolin-1-one82[2]
4-CF₃-N-Benzoylsulfonamidetert-Butyl acrylate5-(Trifluoromethyl)-2-tosyl-3-(t-butoxycarbonylmethyl)isoindolin-1-one81[2]
N-BenzoylsulfonamideStyrene2-Tosyl-3-phenylisoindolin-1-one75[2]
N-BenzoylsulfonamideMethyl diazoacetate2-Tosyl-3,3-bis(methoxycarbonyl)isoindolin-1-one72[2]
Method B: Reductive Amination of 2-Carboxybenzaldehyde

This approach utilizes a one-pot reductive C-N coupling and intramolecular amidation. It is characterized by mild reaction conditions and high to near-quantitative yields with a wide range of amines, often employing catalysts like platinum nanowires or aluminum chloride.[1][3]

Starting MaterialAmineProductYield (%)Ref.
2-CarboxybenzaldehydeAniline2-Phenylisoindolin-1-one98[3]
2-Carboxybenzaldehydep-Toluidine2-(p-Tolyl)isoindolin-1-one99.8[3]
2-Carboxybenzaldehydep-Anisidine2-(4-Methoxyphenyl)isoindolin-1-one99[3]
2-CarboxybenzaldehydeBenzylamine2-Benzylisoindolin-1-one99[3]
2-Carboxybenzaldehyden-Butylamine2-(n-Butyl)isoindolin-1-one95[3]
Method C: Cascade Reaction of 2-Cyanobenzaldehyde

This method is a robust, base-mediated cascade reaction that proceeds under mild, metal-free conditions. It is particularly effective with substituted nitroanilines, affording good yields.[3]

Starting MaterialAmineProductYield (%)Ref.
2-Cyanobenzaldehyde2-Nitroaniline2-(2-Nitrophenyl)isoindolin-1-one80[3]
2-Cyanobenzaldehyde2-Nitro-4-(trifluoromethyl)aniline2-(2-Nitro-4-(trifluoromethyl)phenyl)isoindolin-1-one75[3]
2-Cyanobenzaldehyde4-Chloro-2-nitroaniline2-(4-Chloro-2-nitrophenyl)isoindolin-1-one82[3]
2-Cyanobenzaldehyde4-Methyl-2-nitroaniline2-(4-Methyl-2-nitrophenyl)isoindolin-1-one78[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of isoindolines. The following are methodologies for the three compared synthetic routes.

Protocol for Method A: Rhodium-Catalyzed C-H Activation[2]

This protocol describes the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins.

  • Materials : N-benzoylsulfonamide (1a, 0.10 mmol), olefin (e.g., tert-butyl acrylate, 0.12 mmol), [{RhCl₂Cp*}₂] (0.004 mmol), Cu(OAc)₂·H₂O (0.20 mmol), and toluene (as solvent).

  • Procedure :

    • To an oven-dried Schlenk tube, add N-benzoylsulfonamide (1a), [{RhCl₂Cp*}₂], and Cu(OAc)₂·H₂O.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene and the olefin via syringe.

    • Seal the tube and place it in a preheated oil bath at 130 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.

Protocol for Method B: Reductive Amination (AlCl₃-catalyzed)[1]

This protocol details a chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with various amines using an aluminum chloride catalyst.

  • Materials : 2-Carboxybenzaldehyde (1 mmol), amine (1.2 mmol), AlCl₃ (10 mol %), polymethylhydrosiloxane (PMHS) (2.0 equiv), and ethanol (5 mL).

  • Procedure :

    • To a solution of 2-carboxybenzaldehyde and an amine in ethanol, add AlCl₃ (10 mol %).

    • Stir the mixture at room temperature. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC).

    • Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) dropwise.

    • Continue stirring the reaction mixture until the reduction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the N-substituted isoindolinone.

Protocol for Method C: Cascade Reaction of 2-Cyanobenzaldehyde[3]

This procedure involves a cascade reaction initiated by the nucleophilic attack of an amine on the aldehyde group, followed by intramolecular cyclization.

  • Materials : 2-Cyanobenzaldehyde (2.50 mmol), substituted 2-nitroaniline derivative (1 mmol), dichloromethane (DCM, 1 mL), 5% Potassium hydroxide (KOH) in Methanol (MeOH, 0.4 mL).

  • Procedure :

    • Dissolve 2-cyanobenzaldehyde and the substituted 2-nitroaniline derivative in dichloromethane.

    • Gently warm the mixture for 1 minute to ensure complete dissolution.

    • Cool the reaction mixture to room temperature.

    • Add 0.4 mL of 5% KOH in methanol to the solution. An immediate color change and a slight exotherm may be observed, followed by the formation of a precipitate.

    • Collect the product by suction filtration.

    • Wash the collected solid with cold methanol and dry under vacuum to obtain the pure isoindolinone.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow and key stages of the described synthetic methods.

G cluster_A Method A: Rh-Catalyzed C-H Activation A_start N-Benzoylsulfonamide + Olefin/Diazoacetate A_react Mix with [{RhCl₂Cp*}₂], Cu(OAc)₂, Toluene A_start->A_react A_heat Heat at 130°C, 24h under Argon A_react->A_heat A_workup Concentrate & Purify (Chromatography) A_heat->A_workup A_end Isoindolinone Product A_workup->A_end

Workflow for Rhodium-Catalyzed C-H Activation Synthesis.

G cluster_B Method B: Reductive Amination B_start 2-Carboxybenzaldehyde + Amine B_imine Add AlCl₃ in Ethanol (RT) (Imine Formation) B_start->B_imine B_reduce Add PMHS (reductant) B_imine->B_reduce B_workup Evaporate, Extract, & Purify (Chromatography) B_reduce->B_workup B_end N-Substituted Isoindolinone B_workup->B_end

Workflow for the Reductive Amination Synthesis of Isoindolinones.

G cluster_C Method C: Cascade Reaction C_start 2-Cyanobenzaldehyde + Substituted Aniline C_dissolve Dissolve in DCM (Warm) C_start->C_dissolve C_react Add 5% KOH in MeOH (RT) C_dissolve->C_react C_precipitate Precipitate Forms C_react->C_precipitate C_workup Filter & Dry C_precipitate->C_workup C_end Isoindolinone Product C_workup->C_end

Comparative workflow of isoindolinone synthesis via cascade reaction.

Conclusion

All three synthetic routes offer effective means to produce N-substituted isoindolinones.

  • Rhodium-Catalyzed C-H Activation (Method A) is highly efficient and versatile, particularly for creating complex 3-substituted and 3,3-disubstituted isoindolinones, though it requires an expensive transition-metal catalyst and an oxidant.[1][2]

  • The Reductive Amination of 2-carboxybenzaldehyde (Method B) generally provides higher to near-quantitative yields with a broad range of amines under mild conditions, making it an excellent choice for straightforward N-substitution.[3]

  • The Base-Mediated Cascade Reaction of 2-cyanobenzaldehyde (Method C) is a robust and simple metal-free alternative, affording good yields, especially with electron-deficient anilines.[3]

The selection of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the isoindolinone core, and the tolerance of functional groups to the specific reaction conditions. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to Novel Isoindoline Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of reactive oxygen species (ROS) is critical for understanding cellular signaling, oxidative stress, and the progression of various diseases. This guide provides a comprehensive comparison of a novel isoindoline-based fluorescent probe, BHID-Bpin, with established alternatives for the detection of peroxynitrite (ONOO⁻), a highly reactive ROS. The information presented herein is supported by experimental data to facilitate informed decisions in probe selection for your research needs.

Performance Comparison of Peroxynitrite Fluorescent Probes

The selection of a fluorescent probe is a critical step in experimental design, directly impacting the sensitivity and reliability of the results. The following table summarizes the key photophysical and performance characteristics of the novel this compound-based probe, BHID-Bpin, alongside two commonly used classes of fluorescent probes for peroxynitrite detection: rhodamine-based and coumarin-based probes.

FeatureThis compound-Based Probe (BHID-Bpin)Rhodamine-Based Probe (e.g., Red-PN)Coumarin-Based Probe (e.g., 4-MB)
Excitation Max (λex) ~320 nm (inactive), ~320 nm (active)~560 nm~385 nm (inactive), ~450 nm (active)
Emission Max (λem) ~378 nm (inactive), ~380 nm & ~550 nm (dual emission, active)~638 nm~385 nm (inactive), ~450 nm (active)
Fluorescence Quantum Yield (Φ) 0.6% (inactive), 15% (active)Not explicitly stated, but rhodamines generally have high ΦNot explicitly stated, but coumarins have variable Φ
Limit of Detection (LOD) Not explicitly stated4.3 nM[1]29.8 nM[2]
Sensing Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)Spirocyclic ring-openingOxidation of aryl boronate
Key Advantages "Turn-on" dual emission, high photostability[3]Red-shifted emission, rapid response (< 5s)[1][2]Ratiometric sensing capability[1][2]
Key Disadvantages UV excitation may cause photodamagePotential for non-specific oxidationLower sensitivity compared to some rhodamine probes[2]

Signaling Pathway and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is essential for the effective application and validation of fluorescent probes.

Signaling Pathway of BHID-Bpin for Peroxynitrite Detection BHID_Bpin BHID-Bpin (Non-fluorescent) Cleavage Boronate Cleavage BHID_Bpin->Cleavage ONOO Peroxynitrite (ONOO⁻) ONOO->Cleavage BHID BHID (Highly Fluorescent) Cleavage->BHID ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) BHID->ESIPT Emission Dual Emission (~380 nm & ~550 nm) ESIPT->Emission

Mechanism of BHID-Bpin activation by peroxynitrite.

General Experimental Workflow for Fluorescent Probe Validation cluster_synthesis Probe Synthesis & Characterization cluster_validation Photophysical & Performance Validation cluster_application Cellular Application Synthesis Synthesize this compound Probe Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Quantum_Yield Determine Quantum Yield Characterization->Quantum_Yield Photostability Assess Photostability Characterization->Photostability Selectivity Test Selectivity against other ROS/RNS Characterization->Selectivity Sensitivity Determine Limit of Detection (LOD) Characterization->Sensitivity Cell_Culture Culture Cells Sensitivity->Cell_Culture Probe_Loading Load Cells with Probe Cell_Culture->Probe_Loading ROS_Induction Induce ROS (Positive Control) Probe_Loading->ROS_Induction Imaging Fluorescence Microscopy ROS_Induction->Imaging Data_Analysis Analyze Fluorescence Intensity Imaging->Data_Analysis

Validation and application workflow for novel fluorescent probes.

Detailed Experimental Protocols

Rigorous and reproducible experimental protocols are paramount for the validation and application of novel fluorescent probes.

Protocol 1: Synthesis of BHID-Bpin

This protocol describes the synthesis of the 4-hydroxythis compound-1,3-dione-based peroxynitrite probe, BHID-Bpin.

Materials:

  • 3-Hydroxyphthalic anhydride

  • Amine-functionalized phenylboronic acid pinacol ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography)

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and the amine-functionalized phenylboronic acid pinacol ester (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify it by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of a test probe relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent probe (e.g., BHID-Bpin)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test probe and the fluorescence standard in the same solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the test probe and the standard with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution.

  • Calculate Integrated Fluorescence Intensity: For each spectrum, calculate the area under the emission curve.

  • Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test probe (Φ_test) is calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²) Where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol 3: Live-Cell Imaging of Peroxynitrite

This protocol details the use of BHID-Bpin for detecting peroxynitrite in living cells.

Materials:

  • BHID-Bpin probe stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest plated on a glass-bottom dish

  • Peroxynitrite donor (e.g., SIN-1) for positive control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency (e.g., 70-80%) on a glass-bottom imaging dish.

  • Probe Loading: Prepare a working solution of BHID-Bpin (e.g., 5-10 µM) in cell culture medium. Remove the existing medium, wash the cells once with PBS, and then add the probe-containing medium. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction of Peroxynitrite (Positive Control): Prepare a solution of a peroxynitrite donor (e.g., 1 mM SIN-1) in fresh cell culture medium. After probe incubation, wash the cells once with PBS and add the SIN-1 containing medium. Incubate for an additional 30-60 minutes.

  • Imaging: Wash the cells twice with PBS to remove excess probe and inducer. Add fresh cell culture medium or PBS for imaging.

  • Microscopy: Image the cells using a fluorescence microscope with excitation around 320-340 nm and emission detection in two channels (~380 nm and ~550 nm).

  • Data Analysis: Quantify the fluorescence intensity in both emission channels. An increase in the ~550 nm channel indicates the presence of peroxynitrite.

Protocol 4: Assessment of Photostability in Live Cells

This protocol describes a method to measure the photobleaching rate of a fluorescent probe in a cellular environment.

Materials:

  • Fluorescence microscope with time-lapse imaging capabilities

  • Cells labeled with the fluorescent probe

  • Live-cell imaging medium

Procedure:

  • Sample Preparation: Plate and label cells with the fluorescent probe as described in Protocol 3.

  • Microscope Setup: Turn on the microscope and light source, allowing them to stabilize. Select an appropriate objective and filter set for the probe.

  • Image Acquisition: Acquire an initial image (t=0) using a low excitation intensity to minimize initial photobleaching.

  • Time-Lapse Imaging: Continuously or intermittently expose the cells to the excitation light and acquire images at regular intervals over a defined period.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) within the cells for each time point. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay is indicative of the probe's photostability.

Protocol 5: Determination of Selectivity

This protocol outlines a general method to assess the selectivity of a fluorescent probe for its target analyte over other biologically relevant species.

Materials:

  • Test fluorescent probe

  • Target analyte (e.g., peroxynitrite)

  • A panel of potentially interfering reactive species (e.g., H₂O₂, •OH, O₂⁻, NO, HClO)

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

  • Spectrofluorometer or fluorescence microplate reader

Procedure:

  • Prepare Probe Solution: Prepare a solution of the fluorescent probe in the buffer at a fixed concentration.

  • Reaction with Target Analyte: Add the target analyte to the probe solution and measure the fluorescence response over time until it plateaus.

  • Reaction with Interfering Species: In separate experiments, add each of the interfering species to the probe solution at a concentration significantly higher than that of the target analyte.

  • Measure Fluorescence Response: Measure the fluorescence response for each of the interfering species under the same conditions as the target analyte.

  • Data Analysis: Compare the fluorescence intensity change induced by the target analyte with that induced by the interfering species. A significantly higher response to the target analyte indicates good selectivity.

References

Comparative Inhibitory Studies of Isoindoline Derivatives on Target Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of various isoindoline derivatives against key enzymatic targets. The information is compiled from recent studies and presented with supporting experimental data and methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this compound have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases, including neurodegenerative disorders, glaucoma, and diabetes. This guide summarizes the inhibitory profiles of several series of this compound derivatives against key enzymes, providing a comparative overview to aid in the design and development of new therapeutic agents.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Aberrant activity of acetylcholinesterase and butyrylcholinesterase is a hallmark of Alzheimer's disease. Consequently, the development of potent inhibitors for these enzymes is a primary therapeutic strategy. Several studies have reported the promising anti-cholinesterase activity of this compound-1,3-dione derivatives.

A series of this compound-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity against AChE, with IC50 values in the low micromolar range.[2] Notably, para-fluoro substituted compounds exhibited the highest potency.[2] Another study on 1-H-isoindole-1,3(2H)-dione derivatives also identified compounds with significant AChE and BuChE inhibitory activities.[3]

Table 1: Inhibitory Activity of this compound-1,3-dione Derivatives against Acetylcholinesterase (AChE)

Compound SeriesSpecific DerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound-1,3-dione-N-benzyl pyridinium hybrids7a (4-fluorobenzyl)AChE2.1Rivastigmine11.07
7f (4-fluorobenzyl)AChE2.1Rivastigmine11.07
7c (meta-fluoro)AChE2.7 ± 0.2Rivastigmine11.07
7h (meta-fluoro)AChE2.9 ± 0.6Rivastigmine11.07
7b (para-methyl)AChE5.4 ± 0.9Rivastigmine11.07
7g (para-methyl)AChE4.8 ± 0.5Rivastigmine11.07
7d (chloro)AChE7.4 ± 0.1Rivastigmine11.07
7i (chloro)AChE6.7 ± 1.1Rivastigmine11.07
1-H-isoindole-1,3(2H)-dione derivativesI (phenyl at position 4 of piperazine)AChE1.12--
III (diphenylmethyl moiety)BuChE21.24--

Data sourced from multiple studies.[2][3]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II).

Several of these derivatives demonstrated potent inhibition, with Ki values in the nanomolar range, surpassing the standard inhibitor acetazolamide.[4]

Table 2: Inhibitory Activity of Isoindolinone Derivatives against Human Carbonic Anhydrase (hCA) I and II

CompoundTarget EnzymeKi (nM)Standard InhibitorStandard Ki (nM)
2chCA I11.48 ± 4.18Acetazolamide (AAZ)436.20
2fhCA I16.09 ± 4.14Acetazolamide (AAZ)436.20
2chCA II9.32 ± 2.35Acetazolamide (AAZ)93.53
2fhCA II14.87 ± 3.25Acetazolamide (AAZ)93.53

Data highlights the superior inhibitory effects of compounds 2c and 2f compared to the standard, acetazolamide.[4]

α-Glucosidase and α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes.[5] Polycyclic compounds integrating quinoline and this compound moieties have been investigated as dual inhibitors of these enzymes.

One particular derivative, compound 7d, showed significant inhibitory activity against both α-glucosidase and α-amylase, with IC50 values lower than the standard drug, acarbose.[5]

Table 3: Inhibitory Activity of Quinoline-Isoindoline Derivatives against α-Glucosidase and α-Amylase

CompoundTarget EnzymeIC50 (mM)Standard DrugStandard IC50 (mM)
7dα-Glucosidase0.07Acarbose0.09
7dα-Amylase0.21Acarbose0.25

Compound 7d displayed noteworthy dual inhibitory activity compared to the standard, acarbose.[5]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by ureolytic bacteria. A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their inhibitory activity against Jack bean urease.

Among the synthesized compounds, derivative 5c exhibited the most potent urease inhibitory activity, being significantly more potent than the standard inhibitors thiourea and hydroxyurea.[6]

Table 4: Inhibitory Activity of Isoindolin-1-one Derivatives against Urease

CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard IC50 (µM)
5cUrease10.07 ± 0.28Thiourea22.01 ± 0.10
Hydroxyurea100.00 ± 0.02

Compound 5c demonstrated superior urease inhibitory activity compared to standard inhibitors.[6]

Experimental Protocols

The following provides a general overview of the methodologies employed in the cited studies for evaluating the enzyme inhibitory activities of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE is typically determined using a spectrophotometric method developed by Ellman et al.[3] The assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as a substrate, which is hydrolyzed by the respective enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.

  • General Procedure: The reaction mixture typically contains a phosphate buffer, DTNB, the enzyme (AChE or BuChE), and the test compound at various concentrations. The reaction is initiated by the addition of the substrate (ATCI or BTCI). The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[3]

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on hCA I and II isoenzymes are investigated by measuring the esterase activity of the enzyme.[4]

  • General Procedure: The assay involves monitoring the hydrolysis of 4-nitrophenyl acetate by the CA enzyme. The reaction is carried out in a buffered solution, and the product, 4-nitrophenolate, is measured spectrophotometrically. The inhibitory potential of the isoindolinone derivatives is assessed by adding them to the reaction mixture at different concentrations and measuring the decrease in the rate of hydrolysis. The Ki values are then calculated from dose-response curves.[4]

α-Glucosidase and α-Amylase Inhibition Assays

The inhibitory activities against α-glucosidase and α-amylase are determined using colorimetric assays.

  • α-Glucosidase Inhibition: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction is conducted in a buffer solution containing the enzyme and the test compound. The reaction is stopped after a specific incubation period, and the absorbance of the released p-nitrophenol is measured.[5]

  • α-Amylase Inhibition: This assay typically uses starch as a substrate. The enzyme activity is determined by measuring the amount of reducing sugars produced using a reagent like 3,5-dinitrosalicylic acid (DNSA). The inhibitory effect of the compounds is determined by measuring the reduction in the amount of reducing sugars formed.[5]

Urease Inhibition Assay

The inhibitory activity against urease is commonly determined by measuring the amount of ammonia produced from the hydrolysis of urea.

  • General Procedure: The Berthelot method or a similar colorimetric assay is often used. The reaction mixture contains the enzyme, urea as the substrate, and the test compound in a buffer solution. After incubation, the amount of ammonia produced is quantified by adding reagents that form a colored complex (e.g., indophenol), which is then measured spectrophotometrically. The IC50 value is determined by measuring the inhibition at various concentrations of the test compound.[6]

Visualizations

General Workflow for Enzyme Inhibition Screening

The following diagram illustrates a typical workflow for the screening and evaluation of enzyme inhibitors, from initial compound synthesis to the determination of inhibitory potency.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Kinetic_Studies Enzyme Kinetic Studies IC50->Kinetic_Studies Binding_Assays Binding Affinity Assays Kinetic_Studies->Binding_Assays SAR Structure-Activity Relationship (SAR) Binding_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Cholinergic Synapse and AChE Inhibition

This diagram illustrates the role of acetylcholinesterase (AChE) at a cholinergic synapse and how its inhibition can potentiate neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

References

In Vitro Showdown: Novel Isoindoline Derivatives Challenge Standard Drugs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking more effective and safer therapeutic agents. This guide provides a comparative analysis of novel isoindoline derivatives against established standard-of-care drugs in the fields of oncology and anti-inflammatory research. The data presented is based on recent in vitro studies, offering a quantitative look at the potential of these emerging compounds.

Anticancer Activity: this compound Derivatives vs. 5-Fluorouracil

Recent studies have highlighted the cytotoxic potential of novel this compound derivatives against various cancer cell lines. A notable study evaluated a panel of isoindole derivatives for their anticancer activity against A549 human lung adenocarcinoma cells, with 5-Fluorouracil (5-FU) serving as the standard comparator.

One particular derivative, referred to as Compound 7, which features both azide and silyl ether moieties, demonstrated superior inhibitory activity against A549 cells compared to 5-FU.[1] This suggests that specific structural modifications to the this compound scaffold can significantly enhance its anticancer potency.

Table 1: Comparative Anticancer Activity against A549 Cancer Cell Line
CompoundIC50 (μM)[1]
Compound 7 (this compound Derivative)19.41 ± 0.01
5-Fluorouracil (Standard Drug)Not explicitly stated in the provided text, but Compound 7 is noted to have higher inhibitory activity.

Anti-inflammatory Potential: Targeting COX-2 with this compound Hybrids

In the realm of anti-inflammatory drug discovery, cyclooxygenase-2 (COX-2) remains a key target. A series of novel this compound hybrids, incorporating pharmacophores such as oxime, hydrazone, pyrazole, and chalcone, were synthesized and evaluated for their COX-2 inhibitory activity.[2] These compounds were benchmarked against Celecoxib, a well-known COX-2 inhibitor.

Several of these hybrid derivatives exhibited moderate to potent COX-2 inhibition, with IC50 values nearing that of Celecoxib.[2] This indicates that the this compound core can be effectively functionalized to create selective and potent anti-inflammatory agents.

Table 2: Comparative COX-2 Inhibitory Activity
CompoundIC50 (μM)[2]
This compound Hybrid Derivative 10b0.11 - 0.18
This compound Hybrid Derivative 10c0.11 - 0.18
This compound Hybrid Derivative 11a0.11 - 0.18
This compound Hybrid Derivative 11d0.11 - 0.18
This compound Hybrid Derivative 130.11 - 0.18
This compound Hybrid Derivative 140.11 - 0.18
Celecoxib (Standard Drug)0.09

Experimental Protocols

The following methodologies were employed in the cited studies to determine the in vitro efficacy of the this compound derivatives.

Anticancer Activity Evaluation (BrdU Assay)

The anticancer activities of the synthesized this compound derivatives and the standard drug 5-FU were evaluated against the A549 cancer cell line using the BrdU (Bromodeoxyuridine) assay.[1] Cells were treated with various concentrations of the test compounds (5, 25, 50, and 100 μM) for a specified period. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were then calculated.[1]

COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of the novel this compound hybrids was determined using a COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2. The ability of the test compounds to inhibit this activity was quantified and compared to the standard inhibitor, Celecoxib. The IC50 values were calculated from the dose-response curves.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel chemical compounds, such as this compound derivatives, for their potential therapeutic effects.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., BrdU, MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., COX-2) characterization->enzyme_inhibition ic50 IC50 Value Calculation cytotoxicity->ic50 enzyme_inhibition->ic50 comparison Comparison with Standard Drugs ic50->comparison lead_optimization Lead Optimization comparison->lead_optimization Identification of Lead Compounds

Caption: A generalized workflow for the synthesis, in vitro screening, and evaluation of novel this compound derivatives.

Conclusion

The presented data underscores the potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and anti-inflammatory agents. Specific derivatives have demonstrated comparable or even superior in vitro activity to established standard drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Assessing the Cross-Reactivity Profile of Isoindoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from oncology and inflammation to cardiovascular diseases. However, the biological activity of these compounds is not always confined to a single target. Understanding the cross-reactivity profile of this compound-based compounds is therefore critical for predicting potential off-target effects, understanding mechanisms of action, and designing more selective and safer therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound-based compounds across different target classes, supported by experimental data and detailed protocols.

Kinase Inhibitors: A Balancing Act Between Efficacy and Selectivity

Several this compound-based compounds have been developed as kinase inhibitors. Midostaurin, an approved therapeutic for FLT3-mutated acute myeloid leukemia (AML), is a notable example of a multi-targeted kinase inhibitor with an this compound core.[1][2][3] Its efficacy is believed to stem from its ability to inhibit multiple kinases involved in cancer cell proliferation and survival. However, this broad activity profile also highlights the potential for off-target effects. In contrast, other compounds, such as lenalidomide, while primarily known for a different mechanism of action, have also been screened for kinase activity.

To objectively compare the cross-reactivity of these compounds, we can examine their inhibitory profiles against a panel of kinases, often presented as a "kinome scan." The data below summarizes the percentage of activity remaining at a given concentration of the inhibitor. A lower percentage indicates greater inhibition.

Table 1: Comparative Kinase Inhibition Profile of this compound-Based Compounds

Kinase TargetMidostaurin (% Activity Remaining @ 1 µM)Lenalidomide (% Activity Remaining @ 10 µM)
Primary Targets
FLT3Potent Inhibitor[1][2][3]109
c-KITPotent Inhibitor[3]Not Reported
PDGFRβPotent Inhibitor[3]Not Reported
VEGFR-2Potent Inhibitor[3]Not Reported
PKCαPotent Inhibitor[1]100
Selected Off-Targets
SRCSignificant Inhibition114
ABLSignificant Inhibition101
JAK2Significant Inhibition93
PKASignificant Inhibition84
ERK5Significant Inhibition107
PLK1Significant Inhibition96

Note: The data for Midostaurin is qualitative based on literature descriptions of it being a broad-spectrum inhibitor.[1][2][3] Lenalidomide data is from a kinome scan at 10 µM concentration. A value >100% indicates potential activation or assay variability.

Experimental Protocol: Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for assessing kinase inhibitor potency and selectivity.

Objective: To quantify the inhibitory activity of an this compound-based compound against a panel of kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test this compound compound.

    • Prepare a solution containing the target kinase and a europium (Eu)-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compound.

    • Add the kinase/antibody mixture to the wells.

    • Add the fluorescently labeled tracer to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of tracer bound to the kinase.

    • In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET signal.

    • The IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated by plotting the TR-FRET ratio against the inhibitor concentration.

Signaling Pathway: Generic Kinase Cascade

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Kinase Inhibitor This compound Kinase Inhibitor This compound Kinase Inhibitor->RAF This compound Kinase Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Cereblon Modulators: On-Target Efficacy and Off-Target Neosubstrate Degradation

A prominent class of this compound-based drugs, including thalidomide, lenalidomide, and pomalidomide, function as modulators of the E3 ubiquitin ligase Cereblon (CRBN).[4][5] Their therapeutic effects in multiple myeloma are mediated by the CRBN-dependent degradation of specific neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6]

However, this mechanism also leads to the degradation of other zinc-finger proteins, which can result in off-target effects. For instance, the degradation of SALL4 is associated with the teratogenic effects of thalidomide.[4] Recent research has focused on developing next-generation Cereblon modulators with improved selectivity and reduced off-target degradation profiles.

Table 2: Neosubstrate Degradation Profile of Cereblon Modulators

CompoundPrimary On-Target SubstratesKey Off-Target SubstratesTherapeutic Indication
Pomalidomide IKZF1, IKZF3[6]GSPT1, SALL4, various Zinc-Finger Proteins[4][7]Multiple Myeloma
Lenalidomide IKZF1, IKZF3, CK1α[6]SALL4, other Zinc-Finger ProteinsMultiple Myeloma, Myelodysplastic Syndrome
CC-885 (experimental) GSPT1[8]IKZF1, IKZF3 (less potent)[8]Investigational
Experimental Protocol: Assessing Off-Target Protein Degradation (Proteomics-Based Approach)

Objective: To identify and quantify proteins that are degraded upon treatment with an this compound-based Cereblon modulator.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells).

    • Treat the cells with the test compound or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Quantitative Mass Spectrometry:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Employ a quantitative proteomics strategy, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, to compare protein abundance between the treated and control samples.

  • Data Analysis:

    • Identify proteins that show a significant decrease in abundance in the treated samples compared to the control.

    • These proteins are potential off-target substrates of the Cereblon modulator.

    • Further validation can be performed using techniques like Western blotting.

Signaling Pathway: Cereblon-Mediated Protein Degradation

Cereblon_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 Roc1 Roc1 CRBN CRBN Neosubstrate (e.g., IKZF1) Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate (e.g., IKZF1) Recruitment This compound Modulator This compound Modulator This compound Modulator->CRBN Polyubiquitination Polyubiquitination Neosubstrate (e.g., IKZF1)->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation CRL4-CRBN E3 Ligase Complex CRL4-CRBN E3 Ligase Complex CRL4-CRBN E3 Ligase Complex->Polyubiquitination Ub Transfer

Caption: Mechanism of this compound-mediated protein degradation via Cereblon.

Carbonic Anhydrase Inhibitors: Targeting Specific Isoforms

Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[9][10] Given the existence of multiple CA isoforms with distinct tissue distribution and physiological roles, isoform selectivity is a key consideration for therapeutic development. For instance, selective inhibition of tumor-associated isoforms like CA IX over ubiquitously expressed isoforms such as CA I and CA II is a desirable property for anticancer agents.[11]

Table 3: Comparative Inhibition Profile of Isoindolinone Derivatives Against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)
2a 23.85 ± 0.15221.69 ± 10.56
2b 33.32 ± 15.11160.34 ± 46.59
2c 11.48 ± 4.189.32 ± 2.35
2d 87.08 ± 35.21251.48 ± 37.07
2e 37.54 ± 14.6614.87 ± 3.25
2f 16.09 ± 4.14Not Reported
Acetazolamide (Standard) 20.89 ± 1.72818.16 ± 0.882

Data from a study on novel isoindolinone derivatives.[12] Lower Ki values indicate stronger inhibition.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound-based compounds against different carbonic anhydrase isoforms.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purify recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II).

    • Prepare a solution of the enzyme's substrate, 4-nitrophenyl acetate (p-NPA).

  • Inhibition Assay:

    • In a 96-well plate, add the enzyme, the test compound at various concentrations, and a buffer solution.

    • Initiate the reaction by adding the p-NPA substrate.

    • The enzyme catalyzes the hydrolysis of p-NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

  • Data Analysis:

    • Measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Conclusion

The this compound scaffold is a versatile platform for the development of potent modulators of various biological targets. However, as this guide illustrates, a thorough assessment of their cross-reactivity profile is essential. For kinase inhibitors, achieving a balance between multi-targeted efficacy and selectivity is a key challenge. In the case of Cereblon modulators, minimizing the degradation of off-target neosubstrates is crucial for improving their safety profile. For enzyme inhibitors like those targeting carbonic anhydrases, isoform selectivity is paramount.

The experimental protocols and comparative data presented here provide a framework for researchers and drug developers to systematically evaluate the cross-reactivity of novel this compound-based compounds. By employing a combination of in vitro biochemical assays, cell-based proteomics, and a deep understanding of the underlying signaling pathways, it is possible to design next-generation this compound derivatives with enhanced selectivity and therapeutic potential.

References

A Comparative Guide to the Stability of Variously Substituted Isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The stability of this heterocyclic system is a critical parameter influencing the shelf-life, efficacy, and safety of drug candidates. This guide provides an objective comparison of the stability of variously substituted isoindolines, supported by experimental data from forced degradation studies. Detailed methodologies for key experiments are also presented to aid in the design and execution of stability-indicating assays.

The Impact of Substitution on this compound Stability

The inherent stability of the this compound ring can be significantly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs) on the benzene ring are generally considered to enhance stability.[1] Conversely, the stability of the this compound core can be affected by the nature of the N-substituent. For instance, in the case of this compound-based drugs like lenalidomide, the substitution pattern on the phthaloyl ring, which is an oxidized form of the this compound heterocycle, plays a role in its stability profile.

Quantitative Stability Data: A Case Study of Lenalidomide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of lenalidomide, an N-substituted this compound-1,3-dione derivative, under various stress conditions.

Stress ConditionParameters% DegradationMajor Degradation Products/ImpuritiesReference
Acidic Hydrolysis 1N HCl at 80°C~20%Impurity C, Unidentified Impurity
Alkaline Hydrolysis 0.1N NaOHMinor DegradationNot Specified[2]
Oxidative Hydrogen PeroxideModerate DegradationNot Specified[2]
Thermal 100-105°CSubstantial DegradationImpurities B, C
Photolytic UV IrradiationStableNo Significant Degradation[3]

Note: The specific structures of impurities B and C were not detailed in the referenced abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on established methods for forced degradation studies of this compound-containing compounds.[2][3]

General Stock Solution Preparation

A stock solution of the this compound derivative is prepared by accurately weighing and dissolving the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

Forced Degradation (Stress) Studies

For each stress condition, a sample of the stock solution is treated as described below. A control sample is typically diluted with the same solvent and kept under normal conditions.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

    • Reflux the mixture at 80°C for a specified period (e.g., 2 hours).

    • After cooling, neutralize the solution with an appropriate volume of 1N sodium hydroxide.

    • Dilute the solution to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N sodium hydroxide.

    • Keep the mixture at room temperature or heat to 60°C for a specified duration (e.g., 30 minutes).[2]

    • Neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 100-105°C) for a defined period.

    • Dissolve the stressed solid in the solvent and dilute to the final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the drug substance in a solid state or in solution to UV light (as per ICH Q1B guidelines) for a specified duration.[3][4]

    • For the solution, dissolve the compound in a suitable solvent and expose it to sunlight or a photostability chamber.

    • Prepare a sample for analysis by diluting to the final concentration with the mobile phase.

Analytical Method: Stability-Indicating HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of this compound derivatives and their degradation products.

  • Chromatographic Conditions (Example for Lenalidomide):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of water, methanol, and acetonitrile.

    • Detection: UV at 240 nm.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.

Visualizations

General Structure of Substituted Isoindolines

The following diagram illustrates the core structure of this compound and highlights the positions where substitutions can influence stability.

G General Structure of Substituted Isoindolines cluster_0 Isoindoline_Core R1 R1 R1->Isoindoline_Core R2 R2 R2->Isoindoline_Core R3 R3 R3->Isoindoline_Core R4 R4 R4->Isoindoline_Core N-Sub N-Substituent N-Sub->Isoindoline_Core G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Start Prepare Stock Solution of this compound Derivative Acid Acidic Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data G Pomalidomide Pomalidomide CRBN Cereblon (E3 Ligase) Pomalidomide->CRBN Binds to Target_Protein Target Proteins (e.g., Ikaros, Aiolos) CRBN->Target_Protein Recruits Ubiquitination Ubiquitination Target_Protein->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Safety Operating Guide

Proper Disposal of Isoindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, isoindoline and materials contaminated with it must be treated as hazardous waste and disposed of through a licensed environmental waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The information is targeted towards researchers, scientists, and drug development professionals who handle such chemicals.

I. Understanding the Hazards

This compound is a nitrogen-containing organic compound that presents several hazards requiring careful handling and disposal. According to safety data sheets, the compound is irritating to the eyes, respiratory system, and skin.[2][3]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][5]

II. Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterValue/InstructionReference
Molecular Formula C8H9N[2]
Molecular Weight 119.16 g/mol
Appearance White to gray solid[2]
Melting Point 17 °C (lit.)
Boiling Point 221 °C (lit.)
Density 1.05 g/mL at 25 °C (lit.)
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[5][6]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves.

III. Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Donning PPE: Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][5]

  • Ventilation: Conduct all handling and disposal preparations within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Spill Kit: Ensure a spill kit containing absorbent materials is readily available in the work area.[1]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials (absorbent pads, wipes), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

3. Disposal of Solid this compound Waste:

  • Weighing and Transfer: If transferring solid this compound waste, do so carefully within a chemical fume hood to minimize dust generation.[1]

  • Container Sealing: Securely seal the hazardous waste container to prevent any leakage or release of vapors.

4. Disposal of this compound Solutions:

  • Avoid Splashing: When transferring solutions containing this compound to the hazardous waste container, do so slowly to avoid splashing.[1]

  • Container Compatibility: Ensure the waste container is compatible with the solvent used for the this compound solution.

5. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.[1] Collect all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

6. Final Disposal:

  • Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste disposal company.[1]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

IV. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IsoindolineDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_procedure Disposal Procedure cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SpillKit Ensure Spill Kit is Available FumeHood->SpillKit CollectWaste Collect all this compound-Contaminated Waste SpillKit->CollectWaste LabelContainer Use a Labeled, Sealed Hazardous Waste Container CollectWaste->LabelContainer Decontaminate Decontaminate Surfaces & Equipment LabelContainer->Decontaminate DoffPPE Properly Remove and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands FinalDisposal Arrange for Disposal by a Licensed Waste Management Company WashHands->FinalDisposal

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Isoindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of isoindoline, a heterocyclic organic compound utilized in the synthesis of various pharmaceuticals and other commercially valuable materials.

This compound and its derivatives are classified as irritants, causing skin, eye, and respiratory system irritation.[1][2] Due to the potential hazards associated with this and structurally related aromatic amines, a comprehensive personal protective equipment (PPE) and handling strategy is crucial to minimize exposure.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary for the safe handling of this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection.[4]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for handling aromatic amines. Consider double gloving for enhanced protection.[4]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in the event of a spill.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is critical to mitigate the risks associated with this compound.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents for amines (if applicable and safe), and designated hazardous waste disposal bags must be available in the immediate vicinity.[4]

Handling the Chemical:
  • Donning PPE: Before handling this compound, correctly put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within the chemical fume hood to prevent the inhalation of dust particles.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Single-use items should be disposed of in a designated hazardous waste container.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and adhere to regulatory standards.

  • Waste Segregation: All this compound-contaminated waste, including empty containers, used PPE, and spill cleanup materials, must be collected in clearly labeled, sealed, and compatible hazardous waste containers.

  • Waste Disposal: The disposal of hazardous waste must be carried out through a licensed environmental waste disposal company.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.[4]

Experimental Protocol: Synthesis of this compound Hydrochloride (Illustrative Example)

The following is an illustrative experimental protocol for the preparation of this compound hydrochloride, adapted from patent literature, to provide context for handling procedures.

Objective: To synthesize this compound hydrochloride from this compound.

Materials:

  • This compound

  • Ethyl acetate

  • 2.5N Hydrochloric acid in ethyl acetate

Procedure:

  • Dissolve 69 g of this compound in 458 ml of ethyl acetate in an appropriate reaction vessel within a chemical fume hood.

  • Slowly add a solution of 2.5N hydrochloric acid in ethyl acetate to the this compound solution.

  • A solid precipitate of this compound hydrochloride will form.

  • Recover the resulting solid by filtration.

  • Wash the filtered solid with ethyl acetate.

  • Dry the solid in an oven at an appropriate temperature.

This procedure results in this compound hydrochloride with a reported yield of 82% and a purity of 98.5%.

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Engineering Controls B Don PPE A->B Proceed to handling C Chemical Handling (in Fume Hood) B->C Enter work area D Post-Handling Procedures C->D Complete experiment E Decontamination D->E Clean up G Waste Disposal D->G F Doff PPE E->F Prepare to exit F->G Segregate waste H Personal Hygiene F->H Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindoline
Reactant of Route 2
Isoindoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.